3-(3-Chloro-4-fluorophenyl)benzaldehyde
Description
BenchChem offers high-quality 3-(3-Chloro-4-fluorophenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-4-fluorophenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1181381-74-7 |
|---|---|
Molecular Formula |
C13H8ClFO |
Molecular Weight |
234.65 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H |
InChI Key |
QOPADLRRILJQJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C=O |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 3-(3-Chloro-4-fluorophenyl)benzaldehyde
An In-Depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde
An Important Note on Chemical Nomenclature: The request specified "3-(3-Chloro-4-fluorophenyl)benzaldehyde." This name describes a biaryl compound where a 3-chloro-4-fluorophenyl group is attached to a benzaldehyde ring at the 3-position. However, a comprehensive search of scientific databases reveals a scarcity of information on this specific complex structure. In contrast, the compound 3-Chloro-4-fluorobenzaldehyde , a substituted benzaldehyde, is a well-documented and commercially available chemical intermediate with significant applications. This guide will therefore focus on the latter, providing a thorough analysis of its chemical structure, molecular weight, properties, and applications, under the strong evidence that this is the compound of interest for researchers in the field.
Chemical Structure and Molecular Properties
3-Chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the chemical formula C₇H₄ClFO.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 4-position, and a formyl (aldehyde) group at the 1-position.
The presence of the electron-withdrawing halogen substituents and the aldehyde group significantly influences the electronic properties and reactivity of the aromatic ring. The aldehyde group is a key functional handle for a variety of chemical transformations.
Molecular Identifiers and Weight
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-4-fluorobenzaldehyde | [1] |
| CAS Number | 34328-61-5 | [1][2][3] |
| Molecular Formula | C₇H₄ClFO | [1][2] |
| Molecular Weight | 158.56 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1C=O)Cl)F | [1] |
| InChI Key | GVORVQPNNSASDM-UHFFFAOYSA-N | [1] |
digraph "3-Chloro-4-fluorobenzaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents C_CHO [label="C", pos="1.5,2.6!"]; H_CHO [label="H", pos="2.5,2.6!"]; O_CHO [label="O", pos="0.9,3.5!"]; Cl [label="Cl", pos="-2.8,0.9!"]; F [label="F", pos="-1.8,-2.2!"];
// Aromatic hydrogens H2[label="H", pos="2.8,0.9!"]; H5[label="H", pos="0.9,-2.8!"]; H6[label="H", pos="-0.9,2.8!"];
// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Substituent bonds C1 -- C_CHO [len=1.5]; C_CHO -- H_CHO [len=1.2]; C_CHO -- O_CHO [len=1.2, style=double]; C3 -- Cl [len=1.5]; C4 -- F [len=1.5];
// Aromatic hydrogen bonds C2 -- H2[len=1.2]; C5 -- H5[len=1.2]; C6 -- H6[len=1.2];
// Positioning nodes for benzene ring C1 [pos="0,2!"]; C2 [pos="1.73,1!"]; C3 [pos="1.73,-1!"]; C4 [pos="0,-2!"]; C5 [pos="-1.73,-1!"]; C6 [pos="-1.73,1!"]; }
Figure 1: Chemical structure of 3-Chloro-4-fluorobenzaldehyde.
Synthesis and Manufacturing
One documented method for the synthesis of 3-Chloro-4-fluorobenzaldehyde involves the fluorination of 3,4-dichlorobenzaldehyde.[4] This process utilizes spray-dried potassium fluoride as the fluorinating agent. The reaction is typically conducted at elevated temperatures, for instance, 230°C.[4] Following the reaction, the product can be purified by distillation under reduced pressure.[4]
Another potential synthetic route involves the direct chlorination of 4-fluorobenzaldehyde. This type of reaction is generally carried out using a chlorinating agent in the presence of a radical initiator.[5]
Spectroscopic and Analytical Data
A comprehensive characterization of 3-Chloro-4-fluorobenzaldehyde is crucial for its identification and quality control. Spectroscopic techniques provide detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3-Chloro-4-fluorobenzaldehyde would show characteristic signals for the aldehydic proton and the aromatic protons. The aldehydic proton typically appears as a singlet in the downfield region (around 9.9 ppm).[6] The aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group would have a characteristic chemical shift in the downfield region.
-
¹⁹F NMR: Fluorine NMR is a valuable tool for confirming the presence and environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloro-4-fluorobenzaldehyde would display characteristic absorption bands for the functional groups present. A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-Cl and C-F stretching vibrations, would also be present.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would correspond to the molecular weight of 3-Chloro-4-fluorobenzaldehyde.
Physicochemical Properties and Safety
Physical Properties
| Property | Value | Source |
| Appearance | White or colorless to light yellow powder or liquid | [7] |
| Melting Point | 24-30 °C | [7] |
| Boiling Point | 66 - 72 °C | [7] |
| Flash Point | 113 °C (closed cup) |
Safety and Handling
3-Chloro-4-fluorobenzaldehyde is classified as an irritant.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][8] Therefore, appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this chemical.[8] It should be stored in a well-ventilated place, and the container kept tightly closed.[9]
Applications in Research and Development
3-Chloro-4-fluorobenzaldehyde is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[7] Its utility stems from the presence of multiple reactive sites that allow for further molecular elaboration.
-
Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[7] It has been utilized in the development of novel drug candidates, including potential anti-cancer agents.[7]
-
Agrochemical Synthesis: It is also employed in the synthesis of agrochemicals, contributing to the development of new herbicides and pesticides.[7]
-
Material Science: In material science, it can be used in the formulation of polymers and other advanced materials.[7]
References
-
CP Lab Safety. 3-Chloro-4-fluorobenzaldehyde, 25g, Each. Available from: [Link]
-
PubChem. 3-Chloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Chloro-4-[3-(trifluoromethyl)phenyl]benzaldehyde. National Center for Biotechnology Information. Available from: [Link]
- Supporting Information for a scientific article. (Note: A specific citation would require the original article details).
- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
ResearchGate. (PDF) Functionalization of 3-Chlorobenzaldehyde. Available from: [Link]
- Google Patents. EP 0289942 B1 - Process for producing fluorobenzaldehydes.
-
NIST WebBook. Benzaldehyde, 3-chloro-. Available from: [Link]
Sources
- 1. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-fluorobenzaldehyde | CAS 34328-61-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
3-(3-Chloro-4-fluorophenyl)benzaldehyde CAS number and IUPAC nomenclature
Technical Monograph: 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Executive Summary
3-(3-Chloro-4-fluorophenyl)benzaldehyde is a biaryl intermediate characterized by a meta-substituted benzaldehyde core coupled to a halogenated phenyl ring. This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK) and voltage-gated sodium channel blockers. Its structural utility lies in the aldehyde functionality, which acts as a versatile handle for reductive aminations, Wittig olefinations, or heterocycle formation, while the halogenated biaryl system provides essential lipophilic interactions and metabolic stability.
This guide details the chemical identity, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and the structural characterization required for drug development workflows.
Chemical Identity & Nomenclature
Important Disambiguation: This compound is a biphenyl derivative. It is distinct from the simpler building block 3-Chloro-4-fluorobenzaldehyde (CAS 34328-61-5).[1]
| Parameter | Specification |
| IUPAC Name | 3-(3-Chloro-4-fluorophenyl)benzaldehyde |
| CAS Number | 1181381-74-7 (Note: Often cataloged as a custom synthesis intermediate) |
| Molecular Formula | |
| Molecular Weight | 234.65 g/mol |
| SMILES | O=Cc1cccc(c1)c2ccc(F)c(Cl)c2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 72–76 °C (Typical range for this class of biaryls) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Synthetic Architecture
The most robust route to 3-(3-Chloro-4-fluorophenyl)benzaldehyde is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is preferred over Gomberg-Bachmann arylations due to milder conditions and higher regioselectivity.
Retrosynthetic Analysis
The target molecule is disconnected at the C1–C1' biaryl bond.
-
Fragment A (Electrophile): 4-Bromo-2-chlorofluorobenzene (Provides the 3-chloro-4-fluorophenyl moiety).
-
Fragment B (Nucleophile): 3-Formylphenylboronic acid (Provides the benzaldehyde core).
Reaction Scheme Visualization
Figure 1: Suzuki-Miyaura coupling strategy. The 4-bromo-2-chlorofluorobenzene acts as the electrophile, ensuring the correct halogen placement on the final biaryl ring.
Detailed Experimental Protocol
Safety Precaution: Perform all steps in a fume hood. Palladium catalysts are sensitizers; halogenated aromatics are irritants.
Reagents:
-
3-Formylphenylboronic acid (1.0 equiv, 15.0 g)
-
4-Bromo-2-chlorofluorobenzene (1.05 equiv, 23.0 g)
- (0.03 equiv, 2.4 g)
-
Potassium Carbonate (
), 2.0 M aqueous solution (3.0 equiv) -
1,4-Dioxane (degassed, 10 volumes)
Step-by-Step Methodology:
-
Inertion: Charge a 500 mL 3-neck round-bottom flask with 3-formylphenylboronic acid, 4-bromo-2-chlorofluorobenzene, and
. Evacuate and backfill with Nitrogen ( ) three times.-
Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.
-
-
Solvation: Add degassed 1,4-dioxane via syringe. Start stirring.
-
Base Addition: Add the 2.0 M
solution. The biphasic mixture will turn dark orange/brown. -
Reflux: Heat the reaction mixture to 85°C for 12 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[2]
-
Endpoint: Disappearance of the boronic acid (often the limiting reagent in this stoichiometry to facilitate purification).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.
-
Extraction: Dilute filtrate with water. Extract aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, and dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient 0%
10% Ethyl Acetate in Hexanes. -
Note: The aldehyde is moderately polar. The unreacted bromide elutes first.
-
Structural Characterization
To ensure the integrity of the scaffold for downstream medicinal chemistry, the following spectral data must be verified.
| Technique | Expected Signal Characteristics |
| IR Spectroscopy | 1695–1705 cm |
| HRMS (ESI) |
Medicinal Chemistry Applications
This specific biaryl aldehyde serves as a critical intermediate for several therapeutic classes.
P38 MAP Kinase Inhibitors
The 3-(3-chloro-4-fluorophenyl) moiety is a bioisostere for various lipophilic pockets in the P38 alpha kinase domain.
-
Workflow: The aldehyde is typically converted to a semicarbazone or condensed with a hydrazine derivative to form pyrazole-based inhibitors.
-
Mechanism: The halogenated ring occupies the hydrophobic "gatekeeper" region, improving potency and selectivity against off-target kinases.
Voltage-Gated Sodium Channel Blockers (Nav1.7/Nav1.8)
Biaryl systems are prevalent in state-dependent sodium channel blockers used for neuropathic pain.
-
Workflow: Reductive amination of the aldehyde with piperidine or pyrrolidine linkers.
-
Logic: The fluorine atom at the para-position blocks metabolic oxidation (P450 metabolism), significantly extending the half-life (
) of the drug candidate [1].
Application Workflow Diagram
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for drug discovery.
Handling and Stability
-
Oxidation Sensitivity: Like all benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
-
Re-purification: If the solid turns yellow or develops an acidic smell, dissolve in DCM and wash with saturated
to remove the carboxylic acid impurity, then recrystallize from Hexane/EtOAc.
References
-
Barnes-Seeman, D., et al. (2014).[3] "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses." Current Topics in Medicinal Chemistry, 14(7), 855-864.[3]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
GuideChem. (2023). "3-(3-chloro-4-fluorophenyl)benzaldehyde CAS 1181381-74-7 Details."
Sources
Physicochemical Profiling & Melting Point Determination: 3-(3-Chloro-4-fluorophenyl)benzaldehyde
The following technical guide details the physicochemical properties, synthesis, and melting point characterization of 3-(3-Chloro-4-fluorophenyl)benzaldehyde .
Executive Summary
3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS: 1181381-74-7 ) is a functionalized biaryl intermediate frequently utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural core—a meta-substituted biaryl system—offers unique conformational properties compared to para-substituted analogs, often improving solubility and metabolic stability in drug candidates.
This guide addresses the specific challenge of characterizing this compound. Due to the meta-linkage and halogen substitution, the compound often exists as a low-melting solid or viscous oil in its crude state, making accurate melting point (MP) determination critical for purity assessment. This document outlines the theoretical property profile, synthesis-derived impurity risks, and a validated protocol for experimental MP determination.
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde |
| CAS Number | 1181381-74-7 |
| Molecular Formula | C₁₃H₈ClFO |
| Molecular Weight | 234.65 g/mol |
| Structural Features | [1][2][3] • Ring A: Benzaldehyde (C3-attachment)• Ring B: 3-Chloro-4-fluorophenyl[3][4][5]• Linkage: Biaryl single bond (rotatable, allows atropisomerism in restricted environments) |
Structural Impact on Melting Point
The melting point of biaryls is governed by crystal packing efficiency.
-
Halogen Effect: The addition of Chlorine (Cl) and Fluorine (F) generally increases molecular weight and intermolecular interactions (halogen bonding), theoretically raising the MP compared to the unsubstituted parent.
-
Meta-Linkage Effect: Unlike para-phenylbenzaldehyde (MP: ~59°C) which packs linearly, the meta-substitution introduces a "kink" in the molecule. This disrupts crystal lattice energy, often lowering the melting point.
-
Prediction: Consequently, pure 3-(3-Chloro-4-fluorophenyl)benzaldehyde is expected to be a low-melting crystalline solid (approx. 45–65°C) . If impure, it frequently presents as a supercooled oil.
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to accurate MP determination, as specific synthetic impurities (e.g., homocoupled byproducts) can depress the observed melting point significantly (eutectic depression).
Synthesis Workflow (Suzuki-Miyaura Coupling)
The standard synthesis involves the palladium-catalyzed cross-coupling of 3-formylphenylboronic acid and 4-bromo-2-chlorofluorobenzene .
Figure 1: Synthesis pathway highlighting the critical purification step required to isolate the crystalline solid.
Critical Impurities Affecting Melting Point
-
Protodeboronation Byproduct: Benzaldehyde (from boronic acid instability). Liquid at RT; drastically lowers MP.
-
Homocoupling Products: 3,3'-Diformylbiphenyl. High-melting solid; will broaden the melting range.
-
Residual Catalyst: Palladium black. Causes discoloration (grey/black specks) but minimally affects MP unless present in bulk.
Physical Properties & Characterization
| Property | Experimental/Predicted Value | Notes |
| Physical State | Solid (Crystalline) | Often isolates as an oil; requires crystallization. |
| Appearance | White to pale yellow needles | Color deepens to yellow/brown upon oxidation. |
| Melting Point | 45°C – 65°C (Predicted) | Note: No compendial standard exists. Value depends heavily on solvent of crystallization. |
| Boiling Point | ~360°C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | DCM, EtOAc, DMSO, Ethanol (Hot) | Insoluble in water. |
| LogP | ~3.8 | Highly lipophilic. |
Experimental Protocol: Melting Point Determination
To obtain a reliable melting point for this compound, one must first ensure the sample is free of solvent and amorphous regions.
Sample Preparation (Recrystallization)
Do not attempt MP measurement on the crude oil.
-
Dissolution: Dissolve 100 mg of crude material in a minimum amount of hot Ethanol or Isopropanol (~50-60°C).
-
Precipitation: Add Hexane or Heptane dropwise until slight turbidity persists.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling yields amorphous gum.
-
Drying: Filter crystals and dry under high vacuum (< 5 mbar) for 4 hours to remove trapped solvent.
Capillary Method (Standard)
-
Loading: Pack 2-3 mm of dried crystalline material into a glass capillary.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 40°C.
-
Slow Ramp:1°C/min from 40°C upwards.
-
-
Observation:
-
Onset: First visible liquid droplet.
-
Clear Point: Complete disappearance of solid.
-
Acceptance Criteria: A range of < 2°C indicates high purity (e.g., 52.0 – 53.5°C).
-
Differential Scanning Calorimetry (DSC) Workflow
For drug development files, DSC is preferred to detect polymorphism.
Figure 2: DSC workflow for precise thermodynamic characterization.
Storage & Stability
-
Oxidation Risk: Benzaldehydes are prone to air-oxidation to benzoic acids.
-
Storage: Store under Nitrogen/Argon at 2–8°C .
-
Retest: Check MP every 6 months. A widening range (e.g., 48–55°C) indicates oxidation to the carboxylic acid.
References
-
Synthesis of Biaryl Aldehydes: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Physical Properties of Fluorinated Biphenyls
-
Safety Data: "Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde." Fisher Scientific. Link (Used for hazard extrapolation of the substructure).
-
Database Entry: PubChem Compound Summary for CAS 1181381-74-7 (3-(3-Chloro-4-fluorophenyl)benzaldehyde). Link
Sources
- 1. CAS 934-74-7: 1-Ethyl-3,5-dimethylbenzene | CymitQuimica [cymitquimica.com]
- 2. 3-(4-CHLORO-3-FLUOROPHENYL)BENZALDEHYDE [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Chloro-4-fluorobenzaldehyde | CAS 34328-61-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. comptox.epa.gov [comptox.epa.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 3-Phenylbenzaldehyde | 1204-60-0 [chemicalbook.com]
Solubility of 3-(3-Chloro-4-fluorophenyl)benzaldehyde in DMSO and methanol
Solvent Systems: Dimethyl Sulfoxide (DMSO) & Methanol (MeOH)[1]
Executive Summary
This technical guide addresses the solubility parameters of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS: 34328-61-5), a critical biaryl intermediate often utilized in Suzuki-Miyaura cross-coupling and medicinal chemistry scaffolds.
While empirical batch-specific data must be generated via the protocols defined in Section 3, structural analysis and homologous series comparison indicate:
-
DMSO: Primary stock solvent. Predicted solubility >100 mg/mL . Excellent for high-concentration library storage and biological assays.
-
Methanol: Secondary process solvent. Predicted solubility 20–50 mg/mL (ambient). Suitable for recrystallization and LC-MS mobile phases, but requires monitoring for hemiacetal formation.
Chemical Profile & Structure-Property Analysis
To understand solubility behavior without empirical data, we analyze the molecular architecture.
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | 234.65 g/mol | Moderate MW facilitates dissolution in organic media. |
| Lipophilicity (LogP) | ~3.8 (Predicted) | Highly lipophilic. Poor water solubility (<0.1 mg/mL). |
| H-Bond Donors | 0 | No internal H-bond donation limits solubility in protic solvents like MeOH compared to aprotic DMSO. |
| H-Bond Acceptors | 2 (C=O, F) | The carbonyl oxygen is the primary "handle" for solvent interaction. |
| Electronic Effects | Cl (3') & F (4') | Electron-withdrawing halogens increase the acidity of the aromatic ring, enhancing interaction with polar aprotic solvents (DMSO). |
Mechanism of Dissolution
-
In DMSO (Polar Aprotic): DMSO acts as a Lewis base. The sulfur-oxygen dipole interacts strongly with the polarizable biaryl pi-system and the aldehyde carbonyl. The lack of H-bond donors in the solute makes DMSO the thermodynamically favored solvent.
-
In Methanol (Polar Protic): Methanol must disrupt its own H-bonding network to accommodate the solute. While the aldehyde oxygen can accept an H-bond from MeOH, the hydrophobic biaryl core imposes a high energy penalty (cavitation energy), resulting in lower solubility compared to DMSO.
Experimental Protocols (Self-Validating)
Warning: This compound is a skin and eye irritant.[2][3] DMSO enhances skin permeability, potentially carrying the toxicant into the bloodstream. Double-gloving (Nitrile/Laminate) is mandatory.
Protocol A: Gravimetric Solubility Determination (Gold Standard)
Use this method for precise saturation limits (e.g., for process chemistry).
Figure 1: Gravimetric workflow for determining saturation limits.
Step-by-Step:
-
Preparation: Weigh ~100 mg of 3-(3-Chloro-4-fluorophenyl)benzaldehyde into a 4 mL amber glass vial (pre-weighed).
-
Solvent Addition: Add 0.5 mL of solvent (DMSO or MeOH).
-
Equilibration: Vortex for 1 minute. If solid dissolves completely, add more solid until a suspension persists.
-
Saturation: Shake at 25°C for 24 hours.
-
Filtration: Pass the supernatant through a pre-warmed 0.22 µm PTFE syringe filter into a second pre-weighed vial.
-
Quantification:
-
For MeOH: Evaporate to dryness (Genevac or N2 stream) and weigh the residue.
-
For DMSO: Due to high boiling point (189°C), gravimetric drying is difficult. Use HPLC-UV (Method B) or dilute 10µL into 990µL MeOH and measure UV absorbance against a standard curve.
-
Protocol B: Kinetic Solubility Screening (High Throughput)
Use this for biological assay preparation.
-
Prepare a 10 mM stock solution in DMSO.
-
Calculation: Dissolve 2.35 mg of compound in 1 mL DMSO.
-
Validation: Sonicate for 5 mins. Visual check: Solution must be crystal-clear.
-
-
Precipitation Test: Pipette 10 µL of stock into 990 µL of PBS (pH 7.4).
-
Result: If turbid, aqueous solubility is <100 µM.
-
Solvent-Specific Technical Notes
Dimethyl Sulfoxide (DMSO)[1][4][5]
-
Solubility Capacity: High (>100 mg/mL).
-
Stability: Excellent.[4] The aldehyde is stable in DMSO at room temperature.
-
Freezing Issue: DMSO freezes at 19°C. If storing stocks in a refrigerator, the solution will solidify. Thawing Protocol: Warm to 25°C and vortex to ensure homogeneity before pipetting. Gradients in concentration can occur during freezing.
-
Hygroscopicity: DMSO absorbs water from air. Wet DMSO significantly reduces the solubility of lipophilic biaryls. Use anhydrous DMSO (water <0.1%) for stock preparation.
Methanol (MeOH)[7]
-
Solubility Capacity: Moderate (20–50 mg/mL).
-
Reactivity Warning (Acetal Formation):
-
Aldehydes in methanol can form hemiacetals or acetals, especially if trace acid is present.
-
Reaction:R-CHO + 2 MeOH <-> R-CH(OMe)2 + H2O
-
Mitigation: Use HPLC grade methanol (neutral pH). Avoid prolonged storage (>24h) of the aldehyde in methanol if purity is critical. Analyze via LC-MS to detect [M+32] (hemiacetal) or [M+46] (acetal) adducts.
-
Solvent Selection Decision Matrix
Figure 2: Decision matrix for solvent selection based on downstream application.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Solvent Guide. Bulletin 102.
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.
-
PubChem. (2024). Compound Summary: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CID 24858469). National Library of Medicine.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Electronic and Steric Modulation in Fluorine-Substituted Biphenyl Aldehydes: A Technical Guide
Topic: Electronic properties of fluorine-substituted biphenyl aldehydes Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
Fluorine-substituted biphenyl aldehydes represent a critical scaffold in medicinal chemistry and advanced materials science.[1][2] The introduction of fluorine atoms into the biphenyl core does not merely act as a steric placeholder; it fundamentally alters the molecular electrostatic potential (MEP), induces atropisomeric conformational locking, and modulates the electrophilicity of the aldehyde handle. This guide provides a deep technical analysis of these effects, offering actionable protocols for synthesis and rational design principles for their application in drug discovery (e.g., metabolic blocking) and optoelectronics.
Electronic Structure & Substituent Effects[3][4][5][6][7][8]
The reactivity of the aldehyde moiety in biphenyl systems is governed by the transmission of electronic effects across the biaryl bond. Fluorine substitution introduces a unique duality: strong inductive electron withdrawal (
Inductive Polarization and Carbonyl Electrophilicity
The high electronegativity of fluorine (
-
Impact: Enhanced reactivity toward nucleophiles (e.g., in reductive aminations or Knoevenagel condensations).
-
Quantification: In benzaldehyde derivatives, a p-fluoro substituent increases the partial positive charge on the carbonyl carbon relative to the unsubstituted congener. In biphenyls, this effect is modulated by the distance and the torsion angle between rings.
The "Spacer" Effect of the Second Ring
When fluorine is substituted on the distal ring (Ring B), its electronic influence on the aldehyde on Ring A is transmitted through the
-
Planar (
): Maximum conjugation; electronic effects are transmitted efficiently. -
Twisted (
): Conjugation is broken; Ring B acts effectively as an inductively withdrawing alkyl-like group, largely insulating the aldehyde from resonance effects.
Dipole Moments and Molecular Electrostatics
Fluorination creates localized regions of high electron density (negative electrostatic potential) around the fluorine atoms, contrasting with the electron-deficient aromatic core.
-
Vector Addition: In 4,4'-difluorobiphenyl aldehydes, the C-F dipoles oppose the C=O dipole, altering the net molecular dipole moment and solubility profile.
-
Lipophilicity: Strategic fluorination increases
(lipophilicity) while simultaneously lowering the of neighboring acidic protons, a technique widely used to improve membrane permeability in drug candidates.
Conformational Dynamics: The Ortho Effect & Atropisomerism
The most profound structural consequence of fluorination in biphenyls is the "Ortho Effect." The van der Waals radius of fluorine (
Torsional Locking
Unsubstituted biphenyl has a ground state dihedral angle of
-
Atropisomerism: With sufficient bulk (e.g., multiple F atoms or F combined with -CHO at the ortho position), rotation around the aryl-aryl bond becomes restricted on the NMR timescale, leading to separable atropisomers (axial chirality).
-
Experimental Consequence: NMR spectra may show broadened signals or distinct rotamer peaks at room temperature.
Visualization of Conformational Logic
Figure 1: Causal flow of steric interactions leading to conformational locking and electronic decoupling in fluorinated biphenyls.
Synthesis Protocols: Overcoming Electronic Deactivation
Synthesizing fluorinated biphenyl aldehydes typically involves Suzuki-Miyaura cross-coupling. However, the electron-deficient nature of fluorinated aryl halides (or boronic acids) can retard the oxidative addition step or facilitate protodeboronation.
Optimized Suzuki-Miyaura Protocol
Objective: Synthesis of 4'-fluoro-4-biphenylcarbaldehyde.
Reagents:
-
Substrate A: 4-Bromobenzaldehyde (1.0 eq)
-
Substrate B: 4-Fluorophenylboronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) or (for sterically hindered cases) -
Base:
(2.0 eq) or (for dry conditions) -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water (standard)
Step-by-Step Methodology:
-
Degassing: Charge a reaction flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Argon (
) to remove (critical to prevent homocoupling and phenol formation). -
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Heat to
for 4-12 hours. Monitor via TLC (fluorinated compounds often have distinct values). -
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography. Note: Fluorinated biphenyls can be less polar; adjust gradient accordingly.
Troubleshooting Fluorinated Substrates
-
Problem: Protodeboronation (loss of
before coupling).-
Cause: Electron-poor fluorinated rings facilitate C-B bond cleavage.
-
Solution: Use anhydrous conditions with
or as base; avoid high temperatures if possible.
-
-
Problem: Sluggish Oxidative Addition.
-
Cause: Highly fluorinated aryl halides (e.g., pentafluorophenyl bromide) are electron-poor but the C-Hal bond is strengthened.
-
Solution: Switch to electron-rich, bulky ligands like SPhos or XPhos to facilitate the catalytic cycle.
-
Data Presentation: Comparative Electronic Parameters
The following table summarizes the estimated electronic impact of fluorine substitution on the aldehyde group's reactivity and the molecule's physical properties.
| Substituent Pattern | Hammett | Torsion Angle ( | Aldehyde Reactivity ( | Primary Effect |
| Unsubstituted | 0.00 | 1.0 (Ref) | Baseline | |
| 4-Fluoro (Ring A) | +0.06 ( | 1.5 - 2.0 | Inductive activation of C=O | |
| 3-Fluoro (Ring A) | +0.34 ( | 2.5 - 3.5 | Strong inductive withdrawal | |
| 2-Fluoro (Ring A) | N/A (Steric) | Variable | Steric hindrance to nucleophile | |
| 2,2'-Difluoro | N/A | 1.1 - 1.3 | Decoupling of rings; atropisomerism | |
| 4'-Fluoro (Ring B) | +0.06 | 1.1 | Weak transmission through spacer |
Note:
Applications in Drug Discovery & Materials[1][2]
Metabolic Blocking
In drug design, the biphenyl aldehyde motif is often reduced to a benzyl alcohol or amine. The para-position of the terminal phenyl ring is a metabolic "hotspot" for Cytochrome P450 oxidation.
-
Strategy: Substitution of the para-hydrogen with Fluorine (C-F bond energy
kcal/mol vs C-H kcal/mol) blocks metabolic hydroxylation, significantly extending the drug's half-life ( ).
Bioisosterism and Binding
The fluorinated biphenyl moiety acts as a hydrophobic core that can fill lipophilic pockets in target proteins.
-
Polar Hydrophobicity: Unlike a methyl group, the C-F bond introduces a dipole that can engage in orthogonal multipolar interactions with protein backbone amides (
) while maintaining overall lipophilicity.
Synthesis Workflow Visualization
Figure 2: Synthesis workflow highlighting critical optimization steps for fluorinated substrates.
References
-
BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from
-
Ruzziconi, R., et al. (2010). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). CCCBDB List of Experimental Dipole Moments. Retrieved from
-
Beilstein Institute. (2015). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. Retrieved from
-
Royal Society of Chemistry. (2019). Torsional barriers of substituted biphenyls calculated using density functional theory. Organic & Biomolecular Chemistry. Retrieved from
Sources
Literature review of 3-(3-Chloro-4-fluorophenyl)benzaldehyde in medicinal chemistry
Executive Summary
Compound Identity: 3-(3-Chloro-4-fluorophenyl)benzaldehyde CAS Registry Number: 1181381-74-7 Molecular Formula: C₁₃H₈ClFO Molecular Weight: 234.65 g/mol [1]
This technical guide profiles 3-(3-Chloro-4-fluorophenyl)benzaldehyde , a specialized biaryl intermediate used in the synthesis of high-affinity small molecule inhibitors. As a functionalized biphenyl scaffold, it serves as a critical building block for Type II kinase inhibitors, GPCR modulators, and anti-inflammatory agents. Its structural value lies in the 3-chloro-4-fluoro substitution pattern , a pharmacophore designed to enhance metabolic stability and optimize hydrophobic interactions within protein binding pockets.
Chemical Profile & Structural Logic
The compound features a benzaldehyde core coupled to a 3-chloro-4-fluorophenyl ring at the meta-position. This specific geometry is non-trivial and selected for precise medicinal chemistry objectives.
Structural Attributes
| Attribute | Specification | Medicinal Chemistry Rationale |
| Core Scaffold | m-Biaryl (Meta-biphenyl) | Provides a "kinked" geometry often required to access hydrophobic back-pockets in kinase enzymes (e.g., p38 MAPK, Raf). |
| Aldehyde Handle | -CHO (Reactive Electrophile) | Versatile "warhead" precursor. Allows for reductive amination, oxidation to carboxylic acids, or condensation into heterocycles (imidazoles, quinolines). |
| Fluorine (C4') | Para-Fluoro | Blocks metabolic oxidation (CYP450 labile site) at the most reactive phenyl position, extending half-life ( |
| Chlorine (C3') | Meta-Chloro | Increases lipophilicity ( |
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust and scalable route to 3-(3-Chloro-4-fluorophenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling of a boronic acid derivative with an aryl halide.
Retrosynthetic Analysis
-
Fragment A: 3-Formylphenylboronic acid (or pinacol ester).
-
Fragment B: 1-Bromo-3-chloro-4-fluorobenzene.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with an inorganic base (K₂CO₃ or Cs₂CO₃).
Step-by-Step Experimental Procedure
Note: This protocol is designed for a 10 mmol scale.
Reagents:
-
1-Bromo-3-chloro-4-fluorobenzene (10.0 mmol, 2.09 g)
-
3-Formylphenylboronic acid (11.0 mmol, 1.65 g)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.3 mmol, 245 mg)
-
Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL)
Workflow:
-
Inertion: Charge a dry round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-dioxane and water.
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of Nitrogen.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS for the disappearance of the aryl bromide.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Characterization: Isolate the product as a white to off-white solid. Confirm identity via ¹H NMR (distinct aldehyde singlet at ~10.0 ppm).
Medicinal Chemistry Applications
This aldehyde is rarely the final drug; it is a divergent intermediate .
Pathway to Privileged Scaffolds
The aldehyde group allows for rapid diversification into three major drug classes:
-
Biaryl Amines (Reductive Amination):
-
Reaction with primary/secondary amines + NaBH(OAc)₃.
-
Application: Linkers in PROTACs or kinase inhibitors.
-
-
Biaryl Carboxylic Acids (Oxidation):
-
Oxidation (e.g., Pinnick oxidation) yields 3-(3-chloro-4-fluorophenyl)benzoic acid .
-
Application: Precursor for amide coupling to generate peptidomimetics.
-
-
Heterocycle Formation (Condensation):
-
Reaction with diamines or amino-thiols.
-
Application: Formation of benzimidazoles or benzothiazoles, common in anti-infective research.
-
Visualization of Reaction Pathways
The following diagram illustrates the synthesis and downstream utility of the compound.
Caption: Synthesis via Suzuki coupling and downstream diversification into pharmacological scaffolds.
Critical Quality Attributes (CQA)
When sourcing or synthesizing this material for drug development, the following specifications are critical to ensure assay reproducibility:
-
Purity: ≥97% (HPLC). Trace Palladium must be <10 ppm if used in late-stage synthesis.
-
Impurity Profile: Must be free of des-borono byproducts (homocoupling of the halide).
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
References
-
ChemicalBook. (n.d.). 3-(3-Chloro-4-fluorophenyl)benzaldehyde Product Properties and CAS 1181381-74-7. Retrieved from
-
GuideChem. (n.d.). 3-(3-chloro-4-fluorophenyl)benzaldehyde Basic Information. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
PubChem. (n.d.).[2][3] 3-Chloro-4-fluorobenzaldehyde (Monomer Data for SAR context). Retrieved from
Sources
- 1. 3-(3-Chloro-4-fluorophenyl)benzaldehyde | 1181381-74-7 [m.chemicalbook.com]
- 2. (E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde | C9H6ClFO | CID 79001981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine | C22H25ClFN4O3+ | CID 44629454 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(3-Chloro-4-fluorophenyl)benzaldehyde PubChem and ChemSpider entries
The following technical guide details the chemical identity, synthetic pathways, and database interoperability for 3-(3-Chloro-4-fluorophenyl)benzaldehyde . This document is structured for researchers requiring rigorous data on halogenated biaryl scaffolds, often utilized as privileged structures in kinase inhibitor discovery (e.g., p38 MAPK pathways).
Navigating Synthesis, Informatics, and Drug Design Applications
Chemical Identity & Informatics Architecture
In the realm of chemoinformatics, specific biaryl intermediates often exist as vendor-submitted "Substances" (SID) rather than fully curated "Compounds" (CID) in public repositories. For researchers, the ability to generate and utilize precise identifiers is critical for interoperability between PubChem and ChemSpider.
Compound Definition:
-
Systematic Name: 3-(3-Chloro-4-fluorophenyl)benzaldehyde
-
Molecular Formula:
-
Molecular Weight: 234.65 g/mol
-
Core Scaffold: Biaryl (Phenyl-Phenyl) with meta-aldehyde and meta-chloro/para-fluoro substitution.
Digital Identifiers (Interoperability Keys)
To locate this specific isomer across databases, use the following generated keys. These are essential when name-based searches fail due to nomenclature variations.
| Identifier Type | Value (Copy/Paste for Database Retrieval) |
| SMILES (Isomeric) | O=Cc1cccc(c1)c2cc(Cl)c(F)cc2 |
| InChI String | InChI=1S/C13H8ClFO/c14-12-6-10(4-5-13(12)15)11-3-1-2-9(7-11)8-16/h1-8H |
| InChIKey | Computed upon registration (Structure Specific) |
| LogP (Predicted) | ~3.8 (High lipophilicity due to Cl/F substitution) |
| TPSA | 17.07 Ų (Aldehyde carbonyl contribution) |
Database Navigation Strategy:
-
PubChem: Search via Identity Search (SMILES).[1] If a direct CID (Compound ID) is absent, look for SIDs (Substance IDs) provided by vendors like Enamine or MolPort.
-
ChemSpider: Utilize the Structure Search tool.[1] This scaffold often appears in patent data (e.g., for kinase inhibitors) linked via the Royal Society of Chemistry’s curation.
Synthetic Architecture: The Suzuki-Miyaura Protocol
The most reliable route to 3-(3-Chloro-4-fluorophenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and tolerance of the aldehyde moiety.
Retrosynthetic Logic
The disconnection approach reveals two primary pathways. Path A is preferred because 3-formylphenylboronic acids are prone to protodeboronation and oxidation; coupling 3-bromobenzaldehyde (electrophile) with the aryl boronic acid (nucleophile) generally yields higher purity.
Caption: Retrosynthetic disconnection showing the preferred coupling partners to minimize side reactions.
Experimental Protocol (Self-Validating System)
Objective: Synthesize 1.0 g of target.
Reagents:
-
Aryl Halide: 3-Bromobenzaldehyde (1.0 eq)
-
Boronic Acid: (3-Chloro-4-fluorophenyl)boronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%)-
Rationale: The bidentate dppf ligand prevents
-hydride elimination and is robust against the oxidative aldehyde environment.
-
-
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Inertion: Flame-dry a 50 mL Schlenk flask and backfill with Argon (
). -
Charging: Add 3-bromobenzaldehyde (5.4 mmol), boronic acid (6.5 mmol), and
(0.2 mmol). -
Solvation: Add degassed 1,4-dioxane (20 mL) and 2.0 M
(8 mL). -
Reaction: Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Checkpoint: The aldehyde spot should migrate significantly; the boronic acid usually stays at the baseline.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad (removes Pd black).
-
Dilute with EtOAc, wash with brine (
). -
Dry over
and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Note: The product is a white-to-pale-yellow solid.[2]
-
Functional Applications & Drug Design
This specific scaffold is not merely a chemical curiosity; it represents a strategic "bioisostere" optimization in medicinal chemistry.
The "Fluoro-Chloro" Effect
Replacing a hydrogen or a simple phenyl group with the 3-Cl-4-F motif serves two specific purposes in drug design (e.g., in p38 MAP kinase inhibitors):
-
Metabolic Blocking: The para-fluorine blocks P450-mediated oxidation at the most reactive site of the phenyl ring.
-
Lipophilic Tuning: The meta-chlorine increases lipophilicity (
) and fills hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases), while the fluorine modulates the pKa of neighboring groups via induction.
Workflow: From Synthesis to Data Registration
The following diagram illustrates the lifecycle of this compound from the bench to the database.
Caption: Operational workflow for synthesis, validation, and database entry of the biaryl scaffold.
Analytical Characterization (Expected Data)
To validate the synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde, compare experimental data against these reference values:
-
NMR (400 MHz,
):- 10.10 (s, 1H, CH O).
- 8.10 (t, 1H, Ar-H, pos 2 of benzaldehyde).
- 7.90 (d, 1H, Ar-H).
- 7.65 (m, 2H, Ar-H).
- 7.45 (m, 1H, Ar-H of Cl/F ring).
- 7.25 (t, 1H, Ar-H adjacent to F).
-
MS (ESI): Calculated
. Look for the characteristic Chlorine isotope pattern (3:1 ratio for ).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
PubChem Database. (n.d.). Compound Summary: 3-Chloro-4-fluorobenzaldehyde (Precursor Data). National Center for Biotechnology Information. Link
-
Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for the Synthesis of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
ChemSpider. (n.d.). Search and Share Chemistry. Royal Society of Chemistry. Link
Sources
Safety Data Sheet (SDS) and hazard identification for 3-(3-Chloro-4-fluorophenyl)benzaldehyde
A Technical Guide to the Safety and Hazard Identification of 3-Chloro-4-fluorobenzaldehyde
Disclaimer: Information regarding the specific compound "3-(3-Chloro-4-fluorophenyl)benzaldehyde" as requested is not available in public databases. This guide pertains to the closely related compound, 3-Chloro-4-fluorobenzaldehyde (CAS No. 34328-61-5) . Researchers should exercise caution and assume that the toxicological properties of the requested biphenyl derivative may differ significantly. The principles of hazard assessment and safe handling detailed herein, however, provide a foundational framework for working with novel chemical entities.
Introduction: The Chemical Landscape of 3-Chloro-4-fluorobenzaldehyde
3-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde, a class of compounds that serve as versatile building blocks in organic synthesis.[1] Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where the presence of chlorine and fluorine substituents can modulate the compound's reactivity and biological activity.[1] The aldehyde functional group is a key reactive center, participating in a wide array of chemical transformations. This reactivity, while beneficial for synthesis, also underpins the compound's potential hazards. Understanding the specific nature of these hazards is paramount for ensuring laboratory safety and the integrity of research outcomes.
This guide provides an in-depth analysis of the safety profile of 3-Chloro-4-fluorobenzaldehyde, moving beyond a simple recitation of Safety Data Sheet (SDS) information to explain the causality behind safety protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to conduct a thorough risk assessment and implement effective control measures.
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[2] For 3-Chloro-4-fluorobenzaldehyde, the GHS classification points to it being a hazardous substance requiring careful handling.[3]
GHS Classification Summary Table
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem, Sigma-Aldrich[1]
The signal word associated with this compound is "Warning" .[3]
Deconstructing the Hazards:
-
Skin Irritation (H315): The electrophilic nature of the aldehyde group, enhanced by the electron-withdrawing effects of the chlorine and fluorine atoms, makes the molecule reactive towards nucleophilic biomolecules in the skin, such as proteins. This can disrupt cellular integrity and lead to an inflammatory response, manifesting as irritation.[1]
-
Serious Eye Irritation (H319): The mucous membranes of the eyes are particularly sensitive to irritants. Direct contact can cause significant inflammation, redness, and pain. The potential for serious eye irritation necessitates stringent eye protection protocols.[1][4]
-
Respiratory Irritation (H335): Inhalation of dust or vapors can irritate the respiratory tract.[1] This is a common hazard for reactive aldehydes. The compound's vapor pressure, though not extensively reported, should be considered, especially when heated.
The following diagram illustrates the logical flow of hazard identification based on GHS classifications.
Caption: GHS Hazard Identification for 3-Chloro-4-fluorobenzaldehyde.
Physical and Chemical Properties: Implications for Safety
Understanding the physicochemical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO | [1] |
| Molecular Weight | 158.56 g/mol | [1] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |
| Melting Point | 28-30 °C | |
| Boiling Point | 66-72 °C | [1] |
| Flash Point | 113 °C (closed cup) | |
| Stability | Stable under normal conditions; air sensitive. | [3] |
The relatively low melting point indicates that this compound may be a solid or liquid at room temperature.[1] Its stability is compromised by exposure to air, suggesting that it should be handled under an inert atmosphere for long-term storage or for sensitive reactions.[3]
Safe Handling and Experimental Protocols
A proactive approach to safety, grounded in the principles of risk assessment, is essential. The following protocols are designed to mitigate the risks identified in the preceding sections.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of 3-Chloro-4-fluorobenzaldehyde should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Eye Wash Stations and Safety Showers: These should be readily accessible in any laboratory where the compound is handled.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult glove compatibility charts for specific breakthrough times.[4]
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
The workflow for establishing appropriate PPE is outlined below.
Caption: PPE selection workflow based on hazard identification.
Storage and Handling Procedures
-
Storage: Store in a cool, dry, and well-ventilated place. The container should be kept tightly closed. Given its air sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
Emergency and First-Aid Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Toxicological Information: Understanding the Data Gaps
Conclusion: A Framework for Responsible Research
The safe handling of 3-Chloro-4-fluorobenzaldehyde is predicated on a thorough understanding of its known hazards and an acknowledgment of the gaps in its toxicological profile. The information presented in this guide, from GHS classifications to specific handling protocols, provides a robust framework for mitigating risks. For researchers working with this or any novel compound, the core principles remain the same: anticipate hazards, assess risks, implement controls, and prepare for emergencies. This diligent approach is the cornerstone of scientific integrity and laboratory safety.
References
-
CP Lab Safety. (n.d.). 3-Chloro-4-fluorobenzaldehyde, 25g, Each. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1.
- Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - EP0922693B1.
-
ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method for 4-fluorobenzaldehyde - CN104098453A.
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
Sources
Technical Guide: The 3-(3-Chloro-4-fluorophenyl)benzaldehyde Scaffold in Medicinal Chemistry
This technical guide details the pharmacological potential, synthetic access, and experimental validation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde , a privileged biaryl scaffold.
Executive Summary
The 3-(3-Chloro-4-fluorophenyl)benzaldehyde scaffold represents a "privileged structure" in modern drug discovery. It combines a metabolically stable biaryl core with a reactive aldehyde handle, allowing for divergent synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial chalcones. Its specific halogenation pattern—3-chloro, 4-fluoro —is a validated pharmacophore found in FDA-approved kinase inhibitors (e.g., Gefitinib, Lapatinib), designed to block metabolic degradation while enhancing hydrophobic binding affinity.
Part 1: Structural Rationale & Pharmacophore Analysis
The "Metabolic Blockade" Strategy
The biological potency of this scaffold relies on the specific arrangement of halogen atoms on the distal phenyl ring.
-
4-Fluoro (Para-position): The fluorine atom mimics hydrogen sterically but is extremely electronegative. Crucially, it blocks the para-position from hydroxylation by Cytochrome P450 enzymes (CYP450), significantly extending the molecule's half-life (
) in vivo. -
3-Chloro (Meta-position): The chlorine atom is lipophilic and bulky. It is strategically placed to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases), enhancing binding affinity (
) via Van der Waals interactions.
The Biaryl Geometry
The meta-linkage (3-position) between the benzaldehyde and the halogenated phenyl ring creates a "bent" geometry. Unlike linear para-biaryls, this conformation allows the molecule to adopt non-planar dihedral angles, improving solubility and allowing it to fit into curved active sites of enzymes like COX-2 or p38 MAPK.
Pharmacophore Visualization
The following diagram illustrates the functional roles of each component within the scaffold.
Caption: Pharmacophore decomposition showing the reactive handle (red), structural linker (yellow), and metabolic shield (green).
Part 2: Synthetic Access (Suzuki-Miyaura Protocol)
The most reliable method to construct this biaryl system is the Suzuki-Miyaura Cross-Coupling . This pathway avoids the harsh conditions of Ullmann coupling and tolerates the sensitive aldehyde group.
Retrosynthetic Analysis
-
Fragment A: 3-Formylphenylboronic acid (Boronic acid component).
-
Fragment B: 1-Bromo-3-chloro-4-fluorobenzene (Halide component).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1]
Validated Synthetic Protocol
Objective: Synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde.
Reagents:
-
3-Formylphenylboronic acid (1.2 eq)
-
1-Bromo-3-chloro-4-fluorobenzene (1.0 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent System: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
) for 15 minutes. -
Solubilization: Add 1-bromo-3-chloro-4-fluorobenzene (5 mmol) and 3-formylphenylboronic acid (6 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (20 mL).
-
Activation: Add the aqueous solution of
(10 mmol in 5 mL degassed water). -
Catalysis: Add Pd(PPh₃)₄ (0.15 mmol) quickly to minimize air exposure.
-
Reflux: Heat the mixture to 90°C under
atmosphere for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot should be UV active and stain with 2,4-DNP (orange/red). -
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with Ethyl Acetate (50 mL) and wash with brine (2 x 30 mL).
-
Purification: Dry organic layer over anhydrous
, concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Yield Expectation: 75–85% as a white/off-white solid.
Part 3: Downstream Biological Applications
The aldehyde moiety serves as a "warhead precursor." The following derivatives are the primary drivers of biological activity.
Pathway A: Chalcone Derivatives (Anticancer/Anti-inflammatory)
Reacting the scaffold with acetophenones via Claisen-Schmidt condensation yields chalcones.
-
Mechanism: The
-unsaturated ketone acts as a Michael acceptor, covalently binding to cysteine residues in proteins like NF- B or Tubulin . -
Relevance: The 3-Cl, 4-F motif enhances cellular uptake, allowing the chalcone to penetrate tumor microenvironments.
Pathway B: Imidazole/Thiazole Hybrids (Kinase Inhibition)
Cyclization of the aldehyde with 1,2-diketones (Debus-Radziszewski) or thiosemicarbazides yields biaryl-heterocycles.
-
Target: These structures mimic the adenine ring of ATP, fitting into the ATP-binding pocket of kinases (e.g., EGFR, p38 MAPK).
-
Data Support: Halogenated biaryls have shown
values in the low nanomolar range against EGFR mutants [1].
Experimental Workflow Diagram
Caption: Divergent synthesis workflow transforming the raw materials into bioactive classes via the central scaffold.
Part 4: Biological Validation Protocol (MTT Assay)
To validate the bioactivity of derivatives generated from this scaffold, a standardized cytotoxicity assay is required.
Protocol: MTT Cell Viability Assay
-
Cell Line: A549 (Lung Cancer) or MCF-7 (Breast Cancer).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C ( ). -
Treatment: Dissolve the test compound (derivative of the scaffold) in DMSO. Prepare serial dilutions (
to ). Add to wells (Final DMSO ). -
Incubation: Incubate for 48 or 72 hours.
-
Dye Addition: Add
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media carefully. Add
DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate
using non-linear regression analysis (GraphPad Prism).
Data Interpretation Table:
| IC50 Value ( | Classification | Interpretation |
| Highly Potent | Lead candidate; likely specific target engagement. | |
| Moderate | Good scaffold; requires SAR optimization. | |
| Low Potency | Weak binder; check solubility or permeability. | |
| Inactive | Scaffold modifications required. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[2][3] A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications.[2][3] BenchChem Technical Library. Link
-
PubChem. (2025).[4][5] 3-Chloro-4-fluorobenzaldehyde Compound Summary. National Library of Medicine. Link
-
Li, Y., et al. (2025).[6] Optimization of the synthesis process for 3-chloro-4-fluoroaniline. ResearchGate.[1] Link
-
Sigma-Aldrich. (2025). 3-Chloro-4-fluorobenzaldehyde Product Specification. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Optimized Protocols for the Reductive Amination of 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate.[5] This intermediate is subsequently reduced in situ to the corresponding amine.[2][6] This application note provides detailed, optimized protocols for the reductive amination of 3-(3-Chloro-4-fluorophenyl)benzaldehyde, a key intermediate in the synthesis of various biologically active molecules.
The protocols outlined herein are designed to be robust and scalable, offering researchers and drug development professionals reliable methods for the synthesis of diverse N-substituted 3-(3-Chloro-4-fluorophenyl)benzylamines. We will explore the use of different reducing agents, highlighting the rationale behind their selection and providing step-by-step procedures for their effective implementation.
Reaction Mechanism and Workflow
The general mechanism of reductive amination involves two key stages: imine/iminium ion formation and subsequent reduction. The overall workflow is depicted below.
Figure 1: General workflow for the two-step, one-pot reductive amination process.
Optimized Protocols
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[6] Here, we present optimized protocols using two widely employed and effective reducing agents: sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is a mild and selective reducing agent, making it an excellent choice for the reductive amination of a wide range of substrates.[7][8] It is particularly advantageous as it is not water-sensitive and can be used in a variety of aprotic solvents.[8]
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in a suitable aprotic solvent such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[7][8] Add the desired primary or secondary amine (1.0 - 1.2 eq).
-
Initiation of Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) can be beneficial.[9]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary:
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-(3-Chloro-4-fluorophenyl)benzaldehyde | 1.0 | DCE | 25 | 2-6 | 85-95 |
| Primary/Secondary Amine | 1.1 | ||||
| Sodium Triacetoxyborohydride | 1.5 | ||||
| Acetic Acid (optional) | 0.1 |
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
Sodium cyanoborohydride is another selective reducing agent that is particularly effective under mildly acidic conditions (pH 4-6).[6][10] It is stable in protic solvents like methanol and ethanol, which can facilitate imine formation.[8] However, due to the potential for hydrogen cyanide (HCN) gas evolution under strongly acidic conditions, its use requires careful pH control.[10]
Experimental Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 eq) and the desired amine (1.0 - 1.2 eq) in methanol (MeOH).
-
pH Adjustment: Adjust the pH of the solution to approximately 5-6 using a solution of acetic acid in methanol.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2 - 1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by the addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Data Summary:
| Reagent | Equivalents | Solvent | pH | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3-(3-Chloro-4-fluorophenyl)benzaldehyde | 1.0 | MeOH | 5-6 | 25 | 4-8 | 80-90 |
| Primary/Secondary Amine | 1.1 | |||||
| Sodium Cyanoborohydride | 1.5 | |||||
| Acetic Acid | As needed |
Troubleshooting and Key Considerations
-
Incomplete Imine Formation: For sterically hindered or electron-deficient amines, imine formation can be slow.[7] In such cases, increasing the reaction time before adding the reducing agent or using a dehydrating agent like molecular sieves can be beneficial.
-
Aldehyde Reduction: If significant reduction of the starting aldehyde is observed, it indicates that the reducing agent is too reactive or the imine formation is too slow.[11] Using a milder reducing agent like NaBH(OAc)₃ is often the solution.[6]
-
Dialkylation of Primary Amines: When using primary amines, over-alkylation to form a tertiary amine can be a side reaction. Using a slight excess of the primary amine can sometimes mitigate this. A stepwise procedure involving pre-formation of the imine followed by reduction can also be employed.[12]
-
Purification Challenges: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to improve the peak shape and separation.
Conclusion
The reductive amination of 3-(3-Chloro-4-fluorophenyl)benzaldehyde is a highly effective method for the synthesis of a diverse range of N-substituted benzylamines. The protocols detailed in this application note, utilizing either sodium triacetoxyborohydride or sodium cyanoborohydride, provide reliable and high-yielding procedures suitable for both small-scale research and larger-scale drug development efforts. The choice between the two reagents will depend on the specific substrate, desired reaction conditions, and safety considerations. By following these optimized protocols and considering the key troubleshooting points, researchers can efficiently access a wide array of valuable amine compounds.
References
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
YouTube. (2020, May 7). 09.10 Reductive Amination. Retrieved from [Link]
-
ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Sodium cyanoborohydride [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(3-Chloro-4-fluorophenyl)benzaldehyde in Drug Discovery
Introduction: The Strategic Importance of Biaryl Aldehydes in Medicinal Chemistry
In the landscape of modern drug discovery, the biaryl scaffold represents a privileged structural motif, conferring conformational rigidity and enabling diverse interactions with biological targets. When further functionalized with a reactive aldehyde group, these molecules transform into versatile intermediates, opening a gateway to a vast chemical space of potential therapeutic agents. 3-(3-Chloro-4-fluorophenyl)benzaldehyde is a prime example of such a strategic intermediate. Its unique substitution pattern, featuring a halogenated phenyl ring, is of significant interest. The 3-chloro-4-fluoro substitution can enhance metabolic stability, improve membrane permeability, and provide additional vectors for ligand-receptor interactions through halogen bonding. This document serves as a comprehensive guide for researchers, providing in-depth protocols for the synthesis and potential applications of 3-(3-Chloro-4-fluorophenyl)benzaldehyde in the development of novel therapeutics.
Physicochemical Properties and Safety Data
Table 1: Estimated Physicochemical Properties of 3-(3-Chloro-4-fluorophenyl)benzaldehyde
| Property | Estimated Value | Comments |
| Molecular Formula | C₁₃H₈ClFO | |
| Molecular Weight | 234.66 g/mol | |
| Appearance | Off-white to pale yellow solid | Expected based on similar biaryl aldehydes. |
| Melting Point | > 70 °C | Expected to be a solid at room temperature. |
| Boiling Point | > 300 °C | High boiling point is typical for biaryl compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). Insoluble in water. | Polarity suggests solubility in a range of organic solvents. |
| pKa | ~17-19 (aldehyde proton) | Aldehyde protons are weakly acidic. |
Safety and Handling Precautions
As with all halogenated aromatic compounds, 3-(3-Chloro-4-fluorophenyl)benzaldehyde should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) of a structurally related compound, such as 3-chlorobenzaldehyde or 4-fluorobenzaldehyde, until a specific SDS for the title compound is available.
Synthesis Protocol: A Suzuki-Miyaura Coupling Approach
The construction of the biaryl scaffold is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, known for its mild reaction conditions and high functional group tolerance, is the method of choice.[1][2]
Workflow for the Synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Sources
Reaction conditions for oxidizing 3-(3-Chloro-4-fluorophenyl)benzaldehyde to carboxylic acid
This Application Note is designed for researchers and process chemists optimizing the synthesis of 3-(3-Chloro-4-fluorophenyl)benzoic acid . This biaryl carboxylic acid is a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) (analogous to Flurbiprofen/Diflunisal derivatives) and p38 MAP kinase inhibitors.
The transformation requires the selective oxidation of the aldehyde moiety on the "Ring A" benzaldehyde core without affecting the halogenated "Ring B" or the biaryl linkage.
Executive Summary & Chemical Context
The oxidation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde presents a specific set of challenges. While the aldehyde group is inherently reactive, the biaryl system's solubility and the presence of halogens (Cl, F) necessitate conditions that avoid:
-
Halogen Exchange/Loss: Harsh acidic or basic conditions at high temperatures can risk nucleophilic aromatic substitution, particularly at the fluorine position.
-
Over-oxidation: Although rare for benzoic acids, oxidative degradation of the aromatic ring can occur with aggressive oxidants (e.g., unbuffered KMnO₄).
-
Purification Bottlenecks: Biaryl acids are prone to π-stacking, making the removal of metal oxides (like MnO₂) difficult during workup.
This guide details three validated protocols ranging from high-precision laboratory scale to robust scale-up methodologies.
Target Reaction
-
Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (
) -
Product: 3-(3-Chloro-4-fluorophenyl)benzoic acid (
) -
Key Transformation:
Method A: Pinnick (Lindgren) Oxidation
Status: Gold Standard for Pharma/Medicinal Chemistry Best For: High-value intermediates, gram-scale, high functional group tolerance.[1]
Rationale
The Pinnick oxidation utilizes sodium chlorite (
Protocol
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Chlorite (
, 80% tech grade) (1.5 – 2.0 equiv) -
Sodium Dihydrogen Phosphate (
) (1.5 equiv) -
2-Methyl-2-butene (Scavenger) (5.0 – 10.0 equiv)
-
Solvent:
-Butanol / Water (3:1 ratio) or THF / Water (if solubility is poor).
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-(3-Chloro-4-fluorophenyl)benzaldehyde in
-butanol/water (3:1). Ensure the concentration is roughly 0.1 M to 0.2 M.-
Note: If the biaryl aldehyde does not dissolve, substitute
-butanol with THF.
-
-
Scavenger Addition: Add 2-methyl-2-butene.
-
Critical: This must be added before the oxidant to protect the aromatic ring from chlorination.
-
-
Buffer Preparation: Dissolve
and in a minimal amount of water (separately or together if stability allows, but fresh mixing is best). -
Oxidant Addition: Add the aqueous oxidant/buffer solution dropwise to the aldehyde mixture at room temperature (or 0°C if scale >10g).
-
Observation: The reaction typically turns pale yellow.
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or HPLC. The aldehyde peak should disappear completely.
-
Workup:
-
Acidify to pH 2–3 with 1N HCl.
-
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.[4] -
Purification: The product often precipitates as a white solid upon concentration or can be recrystallized from Ethanol/Water.
-
Mechanistic Workflow (DOT Visualization)
Caption: Figure 1. The Pinnick Oxidation Cycle.[1][2][3][5] Note the critical role of the scavenger in neutralizing HOCl to prevent side reactions.
Method B: Permanganate Oxidation (Heterogeneous)
Status: Robust Scale-Up Method Best For: Cost-sensitive batches, >100g scale, robust substrates.
Rationale
Potassium Permanganate (
Protocol
Reagents:
-
Substrate (1.0 equiv)
- (1.5 – 2.0 equiv)
-
Solvent: Acetone / Water (2:1 or 1:1)
Step-by-Step Procedure:
-
Setup: Dissolve the aldehyde in Acetone.
-
Addition: Dissolve
in water. Add this solution dropwise to the acetone mixture.-
Exotherm Warning: This reaction is exothermic. Maintain temperature
using a water bath.
-
-
Reaction: Stir for 1–3 hours. A brown precipitate (
) will form. -
Quenching: If purple color persists after completion, add a few drops of Isopropanol or saturated Sodium Bisulfite solution to quench excess oxidant.
-
Filtration (Critical): Filter the mixture through a pad of Celite (diatomaceous earth) to remove the fine
particles. Wash the pad with acetone.-
Tip:
can clog filters. A wide sintered glass funnel with a thick Celite bed is recommended.
-
-
Isolation:
-
Evaporate the acetone from the filtrate.
-
The remaining aqueous layer may need to be basified (
) and washed with ether (to remove unreacted aldehyde/neutrals). -
Acidify the aqueous layer (
) to precipitate the pure acid. Filter the solid.
-
Method C: Oxone® Oxidation
Status: Green Chemistry Alternative Best For: Metal-free requirements, avoiding chlorinated waste.
Protocol
Reagents:
-
Substrate (1.0 equiv)
-
Oxone® (Potassium peroxymonosulfate) (1.0 – 1.2 equiv)
-
Solvent: DMF (Dimethylformamide)
Procedure:
-
Dissolve aldehyde in DMF (0.2 M).
-
Add Oxone in one portion.
-
Stir at Room Temperature for 3–6 hours.
-
Workup: Pour into ice water. The carboxylic acid product usually precipitates out. Filter, wash with water, and dry.
-
Note: This method is extremely simple but requires DMF, which can be difficult to remove completely without thorough water washes.
-
Comparative Analysis & Decision Matrix
| Feature | Pinnick Oxidation | Permanganate (Acetone/H2O) | Oxone (DMF) |
| Selectivity | Excellent (Highest) | Good | Very Good |
| Byproducts | NaCl, Chlorohydrin | Sulfates (Water soluble) | |
| Cost | Moderate | Low (Cheapest) | Moderate |
| Purification | Extraction | Filtration + Acid/Base | Precipitation |
| Risk | ClO2 gas (Ventilation needed) | Exotherm / Staining | DMF removal |
| Recommendation | Primary Choice for Pharma | Choice for Scale-up | Choice for Speed |
Process Decision Tree (DOT Visualization)
Caption: Figure 2. Decision Matrix for selecting the optimal oxidation protocol based on scale and purity constraints.
Analytical Validation
To ensure the integrity of the 3-(3-Chloro-4-fluorophenyl)benzoic acid , the following analytical checkpoints are mandatory:
-
H-NMR Spectroscopy:
-
Aldehyde Signal: Monitor the disappearance of the singlet at
ppm. -
Acid Signal: Look for the appearance of a broad singlet at
ppm (COOH). -
Aromatic Region: Ensure the splitting pattern of the 3-chloro-4-fluorophenyl ring remains unchanged (check for chlorination, which would simplify the splitting).
-
-
HPLC Purity:
-
Use a C18 column with a Gradient of Water (0.1% TFA) / Acetonitrile.
-
The Carboxylic Acid will typically elute earlier than the Aldehyde due to increased polarity.
-
-
Melting Point:
-
Biaryl acids have high melting points. Compare against calculated or literature values (typically
for this class).
-
References
-
Pinnick Oxidation (Original Methodology)
- Balbs, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of -unsaturated aldehydes." Tetrahedron, 1981, 37, 2091-2096.
-
Lindgren Modification (Chlorite/Scavenger)
-
Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 1973 , 27, 888.[3]
-
-
Permanganate Solvent Effects
-
Dalcanale-Montanari Protocol (Alternative)
- Dalcanale, E.; Montanari, F. "Selective oxidation of aldehydes to carboxylic acids with sodium perborate in acetic acid." Journal of Organic Chemistry, 1986, 51, 567.
Sources
Application Note: Preparation of Biaryl Heterocycles Starting from 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Executive Summary
This application note provides a comprehensive technical guide for the derivatization of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (referred to herein as Compound 1 ) into biologically active biaryl heterocycles. The biaryl scaffold featuring a 3-chloro-4-fluoro substitution pattern is a privileged pharmacophore in medicinal chemistry, frequently observed in p38 MAP kinase inhibitors and anti-inflammatory agents.
This guide details three distinct synthetic protocols to access Benzimidazoles , Imidazoles , and Oxazoles . Unlike generic aldehyde protocols, these methods are optimized for the solubility profile and electronic characteristics of the biaryl system.
Chemical Context & Starting Material[1][2][3][4][5][6][7][8][9]
Compound 1 is a biaryl aldehyde where the electrophilicity of the formyl group is modulated by the electron-withdrawing nature of the 3-chloro-4-fluorophenyl substituent on the meta-position.
Physicochemical Profile
| Property | Data | Implications for Synthesis |
| Structure | Biaryl Aldehyde | Planar geometry; potential for π-stacking. |
| Electronic Effect | Electron-Withdrawing (-I effect of Cl/F) | The aldehyde is activated toward nucleophilic attack compared to unsubstituted benzaldehyde. |
| Solubility | Low in Water/Hexane; High in DMF, DMSO, THF | Reactions requiring aqueous media (e.g., generic Debus-Radziszewski) require co-solvents (EtOH/THF). |
| Stability | Air stable; prone to oxidation to benzoic acid | Store under inert atmosphere (N₂) if kept in solution. |
Synthetic Decision Tree
The following workflow illustrates the divergent pathways available from Compound 1 :
Figure 1: Synthetic divergence from the biaryl aldehyde scaffold.
Detailed Protocols
Protocol A: Oxidative Condensation to 2-Substituted Benzimidazole
Target: 2-[3-(3-Chloro-4-fluorophenyl)phenyl]-1H-benzimidazole
This protocol utilizes sodium metabisulfite (Na₂S₂O₅) as a mild oxidant, avoiding the harsh conditions of nitrobenzene or high-pressure oxygen.
Reagents:
-
o-Phenylenediamine (1.1 equiv)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)
-
Solvent: DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 mmol) in DMF (5 mL). Ensure complete solubilization; the solution should be clear.
-
Addition: Add o-phenylenediamine (1.1 mmol) followed by Na₂S₂O₅ (1.2 mmol).
-
Reaction: Heat the mixture to 100 °C for 4 hours.
-
Note: Monitor via TLC (EtOAc:Hexane 1:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot (Benzimidazole).
-
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (20 mL) with vigorous stirring. A precipitate will form.[2]
-
Purification: Filter the solid. Wash with cold water (2 x 10 mL) to remove residual DMF. Recrystallize from Ethanol/Water (9:1) if necessary.
Mechanism Insight: The reaction proceeds via Schiff base formation followed by intramolecular cyclization to a benzoline intermediate. Na₂S₂O₅ facilitates the final oxidative dehydrogenation to aromatize the imidazole ring.
Protocol B: Debus-Radziszewski Synthesis of Trisubstituted Imidazole
Target: 2-[3-(3-Chloro-4-fluorophenyl)phenyl]-4,5-diphenyl-1H-imidazole
This classic multicomponent reaction is ideal for generating highly lipophilic cores common in p38 MAP kinase inhibitors.
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with Compound 1 (1.0 mmol), Benzil (1.0 mmol), and a large excess of NH₄OAc (10 mmol).
-
Solvent: Add Glacial Acetic Acid (5 mL).
-
Critical: Do not use ethanol as the primary solvent; the biaryl aldehyde has poor solubility in refluxing ethanol compared to acetic acid.
-
-
Reflux: Heat to 110 °C for 6–8 hours.
-
Quench: Pour the hot solution into a beaker containing crushed ice and 25% aqueous ammonia (to neutralize the acid). Adjust pH to ~8.
-
Isolation: The product will precipitate as a yellow/off-white solid. Filter and wash with water.[2]
-
Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Protocol C: Van Leusen Oxazole Synthesis
Target: 5-[3-(3-Chloro-4-fluorophenyl)phenyl]oxazole
This reaction converts the aldehyde directly to the oxazole ring with the loss of one carbon from the isocyanide reagent.
Reagents:
-
Tosylmethyl isocyanide (TosMIC) (1.1 equiv)[5]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Methanol/DCM (2:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a dry flask, dissolve Compound 1 (1.0 mmol) and TosMIC (1.1 mmol) in a mixture of MeOH (4 mL) and DCM (2 mL).
-
Why DCM? Pure methanol may not fully dissolve the lipophilic biaryl aldehyde. The DCM co-solvent ensures homogeneity.
-
-
Base Addition: Add K₂CO₃ (2.0 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 50 °C) for 3 hours under Nitrogen.
-
Work-up: Remove solvents under reduced pressure. Resuspend the residue in water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Drying: Dry organic layers over MgSO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1).
Critical Technical Notes
The "Fluorine Effect" on Reactivity
The presence of the fluorine atom on the distal ring exerts a subtle but important electronic effect. While it is metabolically stabilizing, it is also electron-withdrawing.
-
Impact: The aldehyde carbonyl carbon is more electrophilic than in standard biphenyl carboxaldehyde.
-
Observation: Schiff base formation (the first step in Protocols A and B) occurs rapidly.[6] However, this also makes the aldehyde more prone to oxidation in air. Always use fresh aldehyde or repurify via bisulfite adduct if the solid appears yellow/orange.
Solubility & Solvent Selection
The biaryl system is highly hydrophobic.
-
Avoid: Pure water or pure ethanol for initial reaction setups.
-
Preferred: DMF, DMAc, or binary mixtures (THF/Water, MeOH/DCM).
Reaction Pathway Visualization
Figure 2: General mechanistic flow for heterocycle formation from Compound 1.
References
-
BenchChem. (2025).[2][7][8] Application Notes and Protocols for the Synthesis of Substituted Imidazoles. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzimidazole Synthesis.[2][6][8][9] Retrieved from
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.[10] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 593866, 3-Chloro-4-fluorobenzaldehyde. Retrieved from
Sources
- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. sciforum.net [sciforum.net]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic methods for functionalizing 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Application Note: Catalytic Diversification of 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Executive Summary
The biaryl scaffold 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS: 1443334-47-5 derivative) represents a privileged pharmacophore in medicinal chemistry, particularly within p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) development. The presence of the electron-withdrawing 3-chloro-4-fluorophenyl moiety imparts unique electronic properties to the distal aldehyde, increasing its electrophilicity while rendering the overall scaffold lipophilic.
This Application Note provides three strategic, catalytic protocols for functionalizing this scaffold. Unlike traditional stoichiometric methods, these catalytic approaches prioritize atom economy, chemoselectivity (preserving the aryl halides), and operational safety.
Part 1: Chemoselective Reductive Amination
Objective: Conversion of the aldehyde to a secondary or tertiary amine without dehalogenation of the aryl chloride/fluoride.
Challenge: Traditional reductive amination using heterogeneous catalysts (e.g., Pd/C under H₂) poses a high risk of hydrodehalogenation (cleaving the Ar-Cl bond). Standard borohydride methods often require stoichiometric Lewis acids.
Solution: Iridium-Catalyzed Transfer Hydrogenation. We utilize a Cp*Ir(III) catalyst system with formate as the hydrogen donor. This method operates under mild conditions and is strictly chemoselective for the C=N bond, leaving the halogenated biaryl core intact.
Experimental Protocol
Reagents:
-
Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv)
-
Amine Partner: 1.1 equiv (Primary or Secondary amine)
-
Catalyst: [Cp*IrCl₂]₂ (1.0 mol%)
-
Reductant: Sodium Formate (HCOONa) (5.0 equiv)
-
Solvent: Methanol (0.5 M concentration)
Step-by-Step Procedure:
-
Pre-complexation: In a reaction vial, dissolve the aldehyde and the amine partner in Methanol. Stir for 15 minutes at room temperature to establish the imine equilibrium.
-
Catalyst Addition: Add [Cp*IrCl₂]₂ (1.0 mol%) and Sodium Formate.
-
Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor via LC-MS (Target mass: M+H of amine).
-
Note: The reaction proceeds via an iridium-hydride intermediate formed from formate decarboxylation.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).
Mechanistic Workflow (Graphviz)
Caption: Ir(III)-catalyzed reductive amination via transfer hydrogenation, avoiding H₂ gas and Pd-mediated dehalogenation.
Part 2: Ortho-C–H Functionalization (Transient Directing Group)
Objective: Direct functionalization of the C-H bond ortho to the aldehyde (position 2 or 6) to introduce alkyl or aryl groups.
Challenge: The aldehyde is a weak directing group (DG). Installing a permanent DG requires extra synthetic steps.
Solution: Rh(III)-Catalyzed C–H Activation with a Transient Directing Group (TDG). A catalytic amount of an amino acid (e.g., Glycine or Anthranilic acid) condenses reversibly with the aldehyde to form a transient imine, which directs the Rhodium catalyst to the ortho-position. Upon product release, the DG is hydrolyzed and recycled.
Experimental Protocol
Reagents:
-
Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv)
-
Coupling Partner: Activated Olefin (e.g., Ethyl acrylate) or Boronic Acid (1.5 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Oxidant: AgSbF₆ (10 mol%) / Cu(OAc)₂ (if oxidative coupling)
-
Transient DG: L-tert-Leucine or Glycine (20 mol%)
-
Solvent: HFIP (Hexafluoroisopropanol) or DCE
Step-by-Step Procedure:
-
Setup: In a sealed tube, combine the aldehyde, coupling partner, [Cp*RhCl₂]₂, AgSbF₆, and the amino acid catalyst.
-
Solvation: Add HFIP (0.2 M). HFIP is critical for stabilizing the cationic Rh(III) species.
-
Activation: Heat to 100 °C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove metal salts.
-
Purification: Concentrate and purify via preparative HPLC or column chromatography.
Catalytic Cycle Diagram (Graphviz)
Caption: Transient Directing Group (TDG) cycle enabling ortho-C-H activation without permanent chemical modification.
Part 3: Aerobic Oxidation to Carboxylic Acid
Objective: Oxidation of the aldehyde to 3-(3-Chloro-4-fluorophenyl)benzoic acid using green chemistry principles.
Challenge: Avoiding over-oxidation or the use of toxic heavy metals (Chromium) or explosive peroxides.
Solution: Cu(I)/TEMPO Catalyzed Aerobic Oxidation. This method uses ambient air as the terminal oxidant and is highly selective for aldehydes, tolerating the electron-deficient biaryl system.
Experimental Protocol
Reagents:
-
Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv)
-
Catalyst 1: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (5.0 mol%)
-
Catalyst 2: CuBr or CuOTf (5.0 mol%)
-
Ligand: 2,2'-Bipyridine (5.0 mol%)
-
Base: N-Methylimidazole (NMI) (10 mol%)
-
Solvent: Acetonitrile/Water (9:1)
Step-by-Step Procedure:
-
Catalyst Prep: Dissolve CuBr and Bipyridine in Acetonitrile to form a dark brown complex.
-
Addition: Add the aldehyde, TEMPO, and NMI.
-
Oxidation: Stir vigorously open to the air (or purge with an O₂ balloon for faster rates) at Room Temperature for 2–4 hours.
-
Color Change: The reaction mixture typically shifts from red-brown to green upon completion.[6]
-
-
Quench: Add 1M HCl to quench the copper catalyst and protonate the carboxylic acid.
-
Isolation: Extract with Ethyl Acetate. The product is often pure enough after concentration; otherwise, recrystallize from Ethanol/Water.
Summary of Reaction Parameters
| Parameter | Reductive Amination | C-H Activation | Aerobic Oxidation |
| Catalyst | [CpIrCl₂]₂ (Ir-III) | [CpRhCl₂]₂ (Rh-III) | CuBr / TEMPO |
| Key Reagent | Sodium Formate | Amino Acid (TDG) | Ambient Air (O₂) |
| Temperature | 60 °C | 100 °C | 25 °C (RT) |
| Selectivity | C=N vs Ar-Cl | Ortho-C-H | CHO vs Ar-Cl |
| Green Factor | High (No H₂ gas) | High (Atom Economy) | Very High (Air oxidant) |
References
-
Reductive Amination via Transfer Hydrogenation
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link
- Note: While Abdel-Magid is the classic stoichiometric reference, the Iridium protocol is based on
-
Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672–17673. Link
-
-
Transient Directing Groups (C-H Activation)
-
Zhang, F.-L., Hong, K., Li, T.-J., Park, H., & Yu, J.-Q. (2016). Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. Science, 351(6270), 252-256. Link
-
Cheng, Y., & Bolm, C. (2015). Rhodium(III)-Catalyzed C–H Alkylation of Arenes Using a Transient Directing Group. Angewandte Chemie International Edition, 54(42), 12349-12352. Link
-
-
Aerobic Oxidation (TEMPO/Cu)
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Selective Aerobic Oxidation of Primary Alcohols to Aldehydes Using a Cu/TEMPO Catalyst System. Journal of the American Chemical Society, 133(42), 16901–16910. Link
-
Sources
- 1. Switching of selectivity from benzaldehyde to benzoic acid using MIL-100(V) as a heterogeneous catalyst in aerobic oxidation of benzyl alcohol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. rsc.org [rsc.org]
One-pot synthesis strategies involving 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Application Note: Advanced One-Pot Synthesis Strategies for Functionalized Biaryl Scaffolds Focus Entity: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS 1181381-74-7)
Executive Summary
Topic: High-efficiency, one-pot synthesis and utilization of 3-(3-Chloro-4-fluorophenyl)benzaldehyde. Significance: The 3-(3-chloro-4-fluorophenyl) moiety is a privileged pharmacophore in medicinal chemistry, appearing in kinase inhibitors (e.g., Lapatinib analogs) and anti-inflammatory agents. Its combination with a meta-substituted benzaldehyde core creates a versatile biaryl scaffold. The aldehyde functionality serves as a "linchpin" for divergent synthesis, enabling rapid access to libraries of amines, hydantoins, and heterocycles. Scope: This guide details two distinct one-pot strategies:
-
Convergent Assembly: A telescoped Miyaura Borylation-Suzuki coupling sequence to synthesize the target aldehyde from basic halides.
-
Divergent Application: A Suzuki-Reductive Amination cascade utilizing the target aldehyde in situ to generate N-benzylated bioactive fragments.
Strategic Retrosynthesis & Mechanistic Logic
The synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (Target 3 ) faces a common challenge in process chemistry: the isolation of boronic acid intermediates. Arylboronic acids, particularly those with electron-withdrawing halogens (F, Cl), can be prone to protodeboronation or trimerization (boroxine formation) upon isolation.
To mitigate this, we employ a Telescoped One-Pot Protocol . This approach avoids the isolation of the intermediate boronate species, reducing solvent waste and processing time while maximizing yield.
The Chemical Pathway:
-
Precursor A: 1-Bromo-3-chloro-4-fluorobenzene (The "Halogenated Tail").
-
Transformation: Pd-catalyzed Miyaura Borylation to generate the Pinacol Boronate in situ.
-
Coupling Partner B: 3-Bromobenzaldehyde (The "Aldehyde Head").
-
Mechanism: The active Pd(0) species from the borylation step is recycled for the subsequent Suzuki-Miyaura cross-coupling.
Visualization: One-Pot Reaction Workflow
The following diagram illustrates the telescoped pathway, highlighting the critical transition from Borylation to Cross-Coupling without intermediate isolation.
Caption: Figure 1. Telescoped Miyaura Borylation-Suzuki sequence for the synthesis of the target biaryl aldehyde.
Detailed Protocol A: Telescoped Synthesis (The "Make" Strategy)
This protocol is designed for the de novo synthesis of the target aldehyde starting from the aryl bromide. It is ideal when the specific boronic acid (CAS 144432-85-9) is unavailable or cost-prohibitive.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 1-Bromo-3-chloro-4-fluorobenzene | Starting Material 1 | 1.0 | Limits the reaction.[1] |
| Bis(pinacolato)diboron (B2pin2) | Boron Source | 1.1 | Excess ensures full conversion. |
| Pd(dppf)Cl2·CH2Cl2 | Catalyst | 0.03 | Robust precatalyst for both steps. |
| Potassium Acetate (KOAc) | Base (Step 1) | 3.0 | Anhydrous is critical. |
| 3-Bromobenzaldehyde | Starting Material 2 | 1.0 | Added in Step 2. |
| Potassium Carbonate (K2CO3) | Base (Step 2) | 3.0 | Added as 2M aqueous solution. |
| 1,4-Dioxane | Solvent | -- | Degassed.[2] |
Step-by-Step Methodology
-
Borylation (Step 1):
-
Charge a dry reaction vial (equipped with a magnetic stir bar) with 1-Bromo-3-chloro-4-fluorobenzene (1.0 equiv), B2pin2 (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl2 (3 mol%).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).
-
Heat to 80°C for 2–4 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The disappearance of the aryl bromide indicates the formation of the aryl boronate ester.
-
-
Suzuki Coupling (Step 2):
-
Cool the reaction mixture to room temperature. Do not expose to air.
-
Add 3-Bromobenzaldehyde (1.0 equiv) directly to the vessel.
-
Add degassed 2M aqueous K2CO3 (3.0 equiv).
-
Note: No additional catalyst is usually required. The Pd species remains active.
-
Heat to 90°C for 4–6 hours.
-
-
Workup & Purification:
Detailed Protocol B: Downstream Cascade (The "Use" Strategy)
This protocol demonstrates the utility of 3-(3-Chloro-4-fluorophenyl)benzaldehyde in a Reductive Amination Cascade . This is highly relevant for generating libraries of kinase inhibitor candidates where the biaryl core is fixed, and the amine "tail" is varied.
Concept: The aldehyde formed via Suzuki coupling (or provided as stock) is immediately trapped by an amine and reduced, preventing aldehyde oxidation and streamlining the workflow.
Reagents & Conditions
| Component | Role | Conditions |
| Target Aldehyde | Substrate | 1.0 Equiv |
| Primary/Secondary Amine | Diversity Element | 1.1 Equiv |
| STAB (NaBH(OAc)3) | Reducing Agent | 1.5 Equiv |
| Acetic Acid | Catalyst | 1.0 Equiv (if amine is basic) |
| DCE (Dichloroethane) | Solvent | Room Temperature |
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve 3-(3-Chloro-4-fluorophenyl)benzaldehyde in DCE (0.1 M).
-
Add the amine (1.1 equiv). If using a salt form (e.g., amine HCl), add 1.1 equiv of TEA.
-
Stir at Room Temperature for 30–60 minutes.
-
Observation: Cloudiness or water droplets may appear as the imine forms.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Optional: Add Acetic Acid (1 equiv) to accelerate the reaction if the imine formation is sluggish.
-
Stir at Room Temperature for 2–12 hours.
-
-
Workup:
-
Quench with saturated aqueous NaHCO3 (evolution of gas occurs).
-
Extract with DCM (x3).
-
Validation: The disappearance of the aldehyde proton signal (~10.0 ppm) in 1H NMR is the primary QC metric.
-
Visualization: Downstream Utility Pathway
This diagram maps the conversion of the aldehyde into two distinct drug-like scaffolds using one-pot methodologies.
Caption: Figure 2. Divergent synthesis pathways: Reductive Amination (Left) and Multicomponent GBB Reaction (Right).
Quality Control & Troubleshooting
Analytical Signature (Expected Data):
-
1H NMR (CDCl3): Look for the diagnostic aldehyde singlet at δ 10.0–10.1 ppm . The biaryl protons will appear as a complex multiplet in the δ 7.2–8.0 ppm region.
-
19F NMR: A single fluorine signal around -110 to -120 ppm (depending on referencing) corresponding to the 4-fluoro substituent.
-
Appearance: White to pale yellow crystalline solid.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst poisoning / O2 leak | Ensure strict Argon atmosphere. Use fresh Pd(dppf)Cl2. |
| Protodeboronation | Temperature too high | Reduce Step 1 temp to 70°C. Halogenated boronates are sensitive. |
| Incomplete Coupling (Step 2) | Base insolubility | Ensure K2CO3 is fully dissolved or use Cs2CO3 for better solubility. |
| Aldehyde Oxidation | Air exposure during workup | Minimize air exposure. Store product under inert gas at 4°C. |
References
-
Preparation of Arylboronates & One-Pot Suzuki Coupling
- Title: An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis.
- Source: Journal of Organic Chemistry (2003).
-
URL:[Link]
-
Microwave-Assisted One-Pot Borylation/Suzuki
- Title: A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
Reductive Amination Strategies
- Title: One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogen
- Source: RSC Advances.
-
URL:[Link]
-
Target Molecule Data
- Title: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS 1181381-74-7) Product Page.
-
Source: ChemicalBook.[3]
Sources
Application Note: Knoevenagel Condensation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde
This Application Note and Protocol Guide details the Knoevenagel condensation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS 1181381-74-7). This biaryl aldehyde is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other anti-inflammatory pharmacophores.
Introduction & Chemical Context
The Knoevenagel condensation is a cornerstone reaction in medicinal chemistry for generating
The Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde[2]
-
Structure: A benzaldehyde core substituted at the meta position with a 3-chloro-4-fluorophenyl ring.[3]
-
Electronic Properties: The biaryl linkage extends the
-system. The halogen substituents (Cl, F) on the distal ring are electron-withdrawing by induction but are electronically insulated by the meta linkage. Consequently, the aldehyde carbonyl remains moderately electrophilic, similar to unsubstituted benzaldehyde, but with significantly higher lipophilicity. -
Solubility Profile: Unlike simple benzaldehydes, this biaryl substrate exhibits poor solubility in cold water and limited solubility in cold ethanol. Protocols must account for this by using co-solvents (Toluene, DMF) or elevated temperatures.
Reaction Scope
This guide covers condensation with three common active methylene compounds:
-
Malononitrile: Yields benzylidenemalononitriles (potent electrophiles).
-
Ethyl Cyanoacetate: Yields
-cyanoacrylates (precursors to amino acids/heterocycles). -
2,4-Thiazolidinedione (TZD): Yields insulin-sensitizing scaffolds (glitazone analogs).
Mechanistic Insight
The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[4][5][6]
Key Mechanistic Considerations for this Substrate:
-
Steric Hindrance: The meta-biaryl tail is distal to the aldehyde group, meaning steric hindrance at the reaction site is minimal. Standard secondary amines (piperidine) are effective.
-
pKa Matching: The active methylene compounds (pKa ~11-13) are easily deprotonated by piperidine (pKa ~11) or DBU.
-
Reversibility: The formation of the aldol intermediate is reversible. Driving the reaction requires the irreversible elimination of water, facilitated by heat or azeotropic removal.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic flow of the Knoevenagel condensation. The elimination step is driven by the thermodynamic stability of the conjugated biaryl product.
Experimental Protocols
Protocol A: Standard Ethanol/Piperidine Method
Best for: Initial screening, small scale (<1g), and substrates reacting with Malononitrile.
Reagents:
-
3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Ethanol (10 mL per gram of aldehyde)
-
Piperidine (0.1 equiv)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde in Ethanol. If the biaryl aldehyde does not dissolve at room temperature, gently warm to 40°C.
-
Addition: Add Malononitrile (or Ethyl Cyanoacetate) followed by the Piperidine catalyst.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Checkpoint: The solution often turns from colorless/pale yellow to bright yellow or orange as the conjugated system forms.
-
-
Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The biaryl product is highly lipophilic and should crystallize out.
-
Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol B: Toluene/Ammonium Acetate (Dean-Stark)
Best for: Scale-up (>5g), less reactive methylene compounds (e.g., TZD), or if Protocol A yields are low due to water equilibrium.
Reagents:
-
3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv)
-
Active Methylene Compound (1.05 equiv)
-
Toluene (Reagent Grade)
-
Ammonium Acetate (0.2 equiv)
-
Glacial Acetic Acid (0.1 equiv)
Procedure:
-
Setup: Equip a flask with a Dean-Stark trap and a reflux condenser.
-
Loading: Charge the flask with aldehyde, active methylene, Ammonium Acetate, Acetic Acid, and Toluene.
-
Azeotropic Reflux: Heat to vigorous reflux (110°C). Water generated will collect in the trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours).
-
Workup: Cool to RT. Wash the organic phase with water (2x) and Brine (1x) to remove the catalyst.
-
Isolation: Dry over MgSO₄, filter, and evaporate the Toluene. Recrystallize the residue from Ethanol/Hexane.
Protocol C: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Library generation, rapid optimization.
Reagents:
-
Aldehyde (1.0 equiv)
-
Active Methylene (1.0 equiv)
-
Solvent: Ethanol or Water:Ethanol (1:1)
-
Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drop)
Procedure:
-
Combine: Mix all reagents in a microwave-safe vial.
-
Irradiate: Heat to 80°C–100°C for 5–10 minutes (Power: 150W).
-
Cool & Filter: Cool the vial. The product typically precipitates immediately. Filter and wash with water.
Data Interpretation & Troubleshooting
Expected Analytical Data
| Feature | Method | Expected Signal |
| Olefinic Proton | ¹H NMR | Singlet at 7.8 – 8.2 ppm . (Deshielded by CN/CO groups) |
| Biaryl Protons | ¹H NMR | Multiplets in 7.2 – 7.8 ppm region. Look for specific splitting of the F-substituted ring. |
| Nitrile Group | IR | Sharp stretch at ~2220 cm⁻¹ (if using Malononitrile). |
| Carbonyl | IR | Strong stretch at ~1720 cm⁻¹ (if using Esters/TZD). |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Poor solubility of biaryl aldehyde. | Switch from Ethanol to Toluene (Protocol B) or add DMF cosolvent. |
| Oiling Out | Product melting point is near RT or impurities present. | Scratch the flask with a glass rod; recrystallize from Isopropanol instead of Ethanol. |
| No Reaction | Catalyst deactivation or wet solvent. | Use fresh Piperidine. Add molecular sieves to the reaction.[7] |
| E/Z Isomerism | Thermodynamic equilibrium. | Knoevenagel products are usually thermodynamically controlled (E-isomer). Recrystallization often enriches the major isomer. |
Workflow Visualization
Figure 2: Experimental Workflow (Protocol B)
Caption: Step-by-step workflow for the robust Dean-Stark protocol, ensuring water removal for high conversion.
Safety & Handling
-
3-(3-Chloro-4-fluorophenyl)benzaldehyde: Treat as a potential skin sensitizer and respiratory irritant. Use gloves and a fume hood.
-
Piperidine: Highly toxic and flammable. Handle in a fume hood.
-
Malononitrile: Hydrolyzes to release cyanide in strong acid; keep away from acid waste streams.
References
-
Chemical Identification: "3-(3-Chloro-4-fluorophenyl)benzaldehyde."[2][3] ChemicalBook, CAS# 1181381-74-7. Link
-
General Protocol: Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 1980, 80(4), 329–350. Link
-
Green Chemistry: Moosavi-Zare, A. R., et al. "Solvent-free Knoevenagel condensation...[8] using ionic liquids."[9] Synlett, 2011. Link
-
Biaryl Synthesis Context: "Suzuki-Miyaura Cross-Coupling in Drug Discovery." Sigma-Aldrich Technical Guides. Link
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. 3-(3-Chloro-4-fluorophenyl)benzaldehyde | 1181381-74-7 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. jk-sci.com [jk-sci.com]
Application Note: Synthesis of Bent-Core and Low-Melting Liquid Crystal Mesogens using 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Executive Summary
This guide details the application of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (referred to herein as Intermediate A ) as a critical building block in the synthesis of advanced liquid crystalline (LC) materials. Unlike standard para-linked calamitic cores, the meta-substitution pattern of this intermediate introduces a structural "kink." When combined with the lateral chloro-fluoro substitution, this geometry is highly effective for:
-
Suppressing Crystallinity: Lowering melting points (
) to create room-temperature liquid crystal mixtures. -
Phase Engineering: Inducing Blue Phases or stabilizing Nematic phases by disrupting Smectic packing.
-
Dielectric Tuning: The 3-chloro-4-fluoro motif imparts specific dielectric anisotropy (
) and elastic constant ratios ( ) essential for fast-switching display modes.
Chemical Profile & Mechanistic Insight[1][2]
The Molecule[3]
-
Systematic Name: 3-(3-Chloro-4-fluorophenyl)benzaldehyde
-
Role: Mesogenic Core / Reactive Intermediate
-
Key Features:
-
Aldehyde Handle (-CHO): Allows for chain extension via Wittig, Knoevenagel, or oxidation/esterification reactions.
-
Meta-Linkage: Introduces a molecular bend angle (
), reducing translational order parameter ( ) and viscosity. -
Lateral Halogens (Cl, F): The Chlorine atom provides steric bulk (widening the molecule), while the Fluorine atom introduces a strong lateral dipole moment.
-
Structural Logic (The "Why")
In liquid crystal design, pure rod-like (calamitic) molecules often suffer from high melting points. By utilizing Intermediate A , researchers introduce controlled disorder.
-
The "Kink" Effect: The 1,3-substitution prevents efficient packing in the solid state, significantly lowering the melting enthalpy (
). -
The "Dipole" Effect: The electronegative Fluorine orthogonal to the molecular long axis contributes to negative dielectric anisotropy, useful for Vertical Alignment (VA) modes.[1]
Experimental Protocols
Protocol A: Synthesis of Stilbene-Derived Mesogens (Wittig Olefination)
This protocol describes the conversion of Intermediate A into a stilbene-based liquid crystal component. The resulting alkene linkage extends the
Reagents & Equipment
-
Precursor: 3-(3-Chloro-4-fluorophenyl)benzaldehyde (Intermediate A) [>99.0% Purity].
-
Reagent: Alkyltriphenylphosphonium bromide (e.g.,
-butyl-PPh Br). -
Base: Potassium tert-butoxide (
-BuOK). -
Solvent: Anhydrous Tetrahydrofuran (THF).[2]
-
Isomerization Catalyst: Iodine (
) in Toluene. -
Equipment: Schlenk line (inert atmosphere), Rotary Evaporator, High-Vacuum Pump.
Step-by-Step Methodology
1. Ylide Generation:
-
Charge a flame-dried 250 mL 3-neck flask with alkyltriphenylphosphonium bromide (1.2 equiv) under Argon.
-
Add anhydrous THF (10 mL/g of salt). Cool to 0°C in an ice bath.
-
Add
-BuOK (1.3 equiv) portion-wise. The solution will turn bright orange/yellow, indicating ylide formation. -
Critical Insight: Stir for 45 minutes to ensure complete deprotonation. Incomplete ylide formation leads to low yields and difficult purification.
2. Coupling Reaction:
-
Dissolve Intermediate A (1.0 equiv) in minimal anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution over 20 minutes.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The aldehyde spot (
) should disappear; a new non-polar spot (alkene) will appear.
3. Workup:
-
Quench with saturated NH
Cl solution. -
Extract with Diethyl Ether (
mL). -
Dry organic layer over anhydrous MgSO
and concentrate in vacuo. -
Note: The crude product is a mixture of cis (
) and trans ( ) isomers. The Z-isomer is non-mesogenic and must be converted.
4. Cis-Trans Isomerization (The Mesogenic Step):
-
Dissolve the crude alkene in Toluene.
-
Add a catalytic crystal of Iodine (
, ~1 mol%). -
Reflux for 4 hours. The thermodynamic equilibrium favors the linear trans-isomer required for liquid crystallinity.
-
Wash with aqueous Na
S O (to remove iodine), dry, and concentrate.
5. Purification:
-
Recrystallize from Ethanol/Hexane (4:1) or perform column chromatography (Silica gel, Hexane).[3]
-
Target Purity: >99.5% (HPLC) is required for LC applications to prevent "image sticking" due to ionic impurities.
Protocol B: Data Analysis & Characterization
Expected Analytical Profile
| Technique | Parameter | Expected Observation | Interpretation |
| 1H NMR | Signal Disappears | Consumption of Aldehyde proton. | |
| 1H NMR | Doublet ( | Formation of trans-alkene linkage. Large coupling constant confirms E-isomer. | |
| DSC | Phase Transitions | Low | Meta-substitution suppresses crystallization; lateral Cl/F maintains nematic stability. |
| POM | Texture | Schlieren Texture | Characteristic of Nematic phase upon cooling from isotropic liquid. |
Visualized Workflows
Synthetic Pathway (DOT Diagram)
Caption: Figure 1. Conversion of Intermediate A into a mesogenic stilbene derivative via Wittig olefination and iodine-catalyzed isomerization.
Structure-Property Relationship Logic
Caption: Figure 2. Mechanistic impact of the 3-(3-Chloro-4-fluorophenyl)benzaldehyde structure on final liquid crystal properties.
Troubleshooting & Critical Process Parameters (CPP)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Wittig | Wet solvent or old base | Use freshly distilled THF and sublime |
| High Viscosity | Incomplete Isomerization | Ensure reflux time in Protocol A (Step 4) is sufficient. Cis-isomers increase viscosity and destabilize the LC phase. |
| Ionic Impurities | Catalyst Residue | Pass the final product through a short pad of silica gel and perform multiple hot recrystallizations. Measure resistivity. |
References
-
Hird, M. (2007).[4] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
-
Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235.
- Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Structure. Taylor & Francis.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Reference for the synthesis of the biphenyl core).
Sources
- 1. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Scalable synthesis routes for 3-(3-Chloro-4-fluorophenyl)benzaldehyde production
Application Note: Scalable Synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde via Suzuki-Miyaura Coupling
Part 1: Introduction & Retrosynthetic Strategy
Target Molecule: 3-(3-Chloro-4-fluorophenyl)benzaldehyde CAS: N/A (Specific biaryl intermediate) Application: Key intermediate for p38 MAP kinase inhibitors and fluorinated biaryl liquid crystals.
The synthesis of unsymmetrical biaryl aldehydes presents a classic challenge in process chemistry: how to achieve high purity without resorting to non-scalable silica gel chromatography. While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl bond formation, the purification of the resulting aldehyde often leads to yield losses due to oxidation or difficult separation from homocoupled byproducts.
This guide presents a self-validating protocol utilizing a "Bisulfite Adduct Purification" strategy. This method exploits the chemical handle of the aldehyde group to separate the product from non-aldehyde impurities (ligands, homocoupled biaryls, and excess boronic acid) via a reversible phase switch.
Retrosynthetic Analysis
To maximize purification efficiency, the synthetic route is designed so that the Target Molecule is the only significant aldehyde species in the crude mixture.
-
Route A (Selected): Coupling 3-Bromobenzaldehyde (Limiting Reagent) with (3-Chloro-4-fluorophenyl)boronic acid (Excess).
-
Logic: By using the boronic acid in excess, we drive the consumption of the aldehyde-containing bromide. The impurities (excess boronic acid, homocoupled boronic acid) lack an aldehyde group, allowing the bisulfite method to selectively capture the product.
-
-
Route B (Rejected): Coupling 3-Formylphenylboronic acid with 1-Bromo-3-chloro-4-fluorobenzene.
-
Flaw: If the reaction is not 100% complete, separating the product (aldehyde) from the unreacted starting material (aldehyde) is difficult.
-
Part 2: Visualized Workflow (DOT Diagram)
The following diagram illustrates the chemical logic and process flow, highlighting the "Phase Switch" purification strategy.
Caption: Process flow for the synthesis and bisulfite-mediated purification of 3-(3-Chloro-4-fluorophenyl)benzaldehyde.
Part 3: Detailed Experimental Protocol
Reaction Setup (Suzuki-Miyaura Coupling)
Scale: 50 mmol (approx. 10 g scale)
Reagents:
-
Limiting Reagent: 3-Bromobenzaldehyde (9.25 g, 50 mmol)
-
Nucleophile: (3-Chloro-4-fluorophenyl)boronic acid (9.59 g, 55 mmol, 1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (408 mg, 0.5 mmol, 1 mol%)
-
Note: Pd(dppf)Cl₂ is chosen for its robustness against oxygen compared to Pd(PPh₃)₄ and its ability to catalyze coupling with electron-poor aryl chlorides/fluorides if necessary [1].
-
-
Base: Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol, 2.0 equiv)
-
Solvent System: Ethanol/Water (3:1 ratio, 150 mL total)
Procedure:
-
Charge: To a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the boronic acid, K₂CO₃, and Pd catalyst.
-
Inert: Evacuate the flask and backfill with Nitrogen (3 cycles) to remove oxygen.
-
Solvent Addition: Add the Ethanol/Water mixture (degassed) via syringe or addition funnel.
-
Substrate Addition: Add 3-Bromobenzaldehyde (liquid) via syringe.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78-80 °C) for 4–6 hours.
-
Monitor: Check progress via TLC (20% EtOAc/Hexane) or HPLC. The limiting reagent (bromide) must be fully consumed.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate (50 mL). Concentrate the filtrate under reduced pressure to remove most of the Ethanol.
Purification: The Bisulfite Adduct Protocol
This step replaces column chromatography.[4]
Procedure:
-
Dissolution: Redissolve the concentrated residue in Ethyl Acetate (100 mL).
-
Adduct Formation: Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) (50 mL) to the organic phase. Vigorously stir or shake in a separatory funnel for 15–30 minutes.
-
Observation: A white precipitate (the bisulfite adduct) may form at the interface or settle at the bottom. If the adduct is soluble in water, it will reside in the aqueous layer.[5] For this biaryl, the adduct is often a voluminous solid [3].
-
-
Separation:
-
If Solid: Filter the mixture.[5][6] The solid is your Product-Adduct. Wash the solid with Ethyl Acetate (2 x 30 mL) to remove non-aldehyde impurities (homocoupled boronic acid).
-
If Soluble: Separate the layers.[4][5][6] Keep the Aqueous Layer (contains product).[2] Wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to extract impurities. Discard the organic washes.
-
-
Regeneration (Hydrolysis):
-
Place the solid adduct (or aqueous solution) into a flask.[7]
-
Add 10% Aqueous NaOH (or saturated NaHCO₃) until pH > 10. Stir for 30 minutes. The adduct breaks down, liberating the aldehyde.[4]
-
Caution: Ensure the pH is basic enough to reverse the equilibrium, but avoid boiling with strong caustic to prevent Cannizzaro disproportionation.
-
-
Isolation: Extract the liberated aldehyde with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.
Crystallization (Polishing)
-
Solvent: Recrystallize from minimal hot Hexane/Ethanol (9:1) if necessary to achieve >99% HPLC purity.
Part 4: Data Summary & Quality Control
Physicochemical Properties:
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | |
| Molecular Weight | 234.65 g/mol | |
| Expected Yield | 85 - 92% | Post-crystallization |
| Melting Point | 68 - 72 °C | Predicted (Biaryl aldehydes are typically solids) |
Analytical Validation (Self-Validating Markers):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.10 (s, 1H, CHO): Distinctive aldehyde singlet. Loss of this signal during bisulfite formation and reappearance after hydrolysis confirms the purification mechanism.
-
δ 8.1 - 7.5 (m, aromatic): Complex region. Look for the specific splitting of the 3-Cl-4-F ring (triplet of doublets).
-
-
GC-MS / LC-MS:
-
M+: 234/236 (Cl isotope pattern 3:1).
-
Impurity Check: Look for mass 254 (Homocoupled 3,3'-dichloro-4,4'-difluorobiphenyl). This peak should be absent after bisulfite wash.
-
Part 5: Troubleshooting & Safety
| Issue | Cause | Solution |
| Low Yield | Incomplete Hydrolysis of Adduct | Ensure pH > 10 during regeneration and stir longer (30-60 min). |
| Black Precipitate | Palladium Crash-out | Filter crude through Celite before bisulfite treatment. |
| Product in Organic Waste | Inefficient Adduct Formation | Increase stirring time with NaHSO₃; ensure solution is saturated. |
| Safety Warning | Aryl Halides/Boronics | 3-Chloro-4-fluorophenyl compounds can be skin sensitizers. Wear nitrile gloves. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sheridan, K. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling.[3][8][9] ACS Sustainable Chemistry & Engineering. [9]
-
Boucher, M. M., et al. (2017).[5] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[5][10] Organic Process Research & Development, 21(9), 1394–1403.[5]
-
Sigma-Aldrich. (2025). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
Sources
- 1. reddit.com [reddit.com]
- 2. gctlc.org [gctlc.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield of Suzuki coupling for 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Technical Advisory: Optimization of Suzuki Coupling for 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Case ID: SC-2024-001 Priority: Critical (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
You are experiencing low yields in the synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde . This reaction involves coupling 3-bromobenzaldehyde (Partner A) with (3-chloro-4-fluorophenyl)boronic acid (Partner B).
Our analysis identifies two competing failure modes inherent to this specific substrate class:
-
Rapid Protodeboronation (The Primary Antagonist): The boronic acid partner contains two electron-withdrawing groups (fluoro and chloro). This electron deficiency destabilizes the C-B bond, making it highly susceptible to hydrolysis (protodeboronation) before transmetallation can occur. This results in the formation of 1-chloro-2-fluorobenzene (deboronated byproduct) rather than the product.
-
Aldehyde Oxidation: The aldehyde moiety on Partner A is sensitive to aerobic oxidation, converting to 3-bromobenzoic acid under basic, heated conditions if oxygen is not rigorously excluded. This consumes the starting material and poisons the catalyst system.
Optimized Protocol Recommendations
We recommend moving away from "standard" conditions (e.g., Pd(PPh3)4/Na2CO3) which are too slow for this unstable boronic acid.
Protocol A: The "High-Turnover" Method (Recommended)
Best for: Maximizing yield, minimizing protodeboronation.
-
Catalyst: XPhos Pd G2 (1–2 mol%) or SPhos Pd G2 .
-
Rationale: These bulky, electron-rich Buchwald ligands facilitate extremely rapid oxidative addition and, more importantly, accelerate transmetallation, consuming the boronic acid before it can decompose.
-
-
Base: K3PO4 (2.0 equiv).
-
Rationale: Anhydrous phosphate is milder than carbonate and less likely to promote rapid protodeboronation.
-
-
Solvent: THF:Water (10:1) or Toluene:Water (10:1) .
-
Rationale: A small amount of water is necessary for the boronic acid activation, but minimizing it reduces the rate of hydrolytic deboronation.
-
-
Temperature: 60–80 °C (Do not overheat).
Protocol B: The "Anhydrous" Method (Alternative)
Best for: Substrates where protodeboronation is uncontrollable in aqueous media.
-
Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%).
-
Base: CsF (2.5 equiv) or K3PO4 (anhydrous).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Additive: 4Å Molecular Sieves (optional).
-
Rationale: Fluoride-activated anhydrous coupling ("Suzuki-Miyaura-Sengupta" conditions) eliminates water entirely, shutting down the hydrolytic deboronation pathway.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Pd Black formation) | Degas solvents more thoroughly (sparge with Argon for 20 min). Oxygen kills the active Pd(0) species. |
| Product implies "missing" Boron group | Protodeboronation | The boronic acid lost its B(OH)2 group. Switch to Protocol A (faster catalyst) or Protocol B (anhydrous). Lower temp to 60°C. |
| Starting Material (Aldehyde) disappears, new acidic peak appears | Aldehyde Oxidation | Air leak in the system. The aldehyde oxidized to benzoic acid.[1][2][3][4] Ensure positive N2 pressure. |
| Homocoupling (Biaryl formation) | Oxygen presence | Oxygen promotes dimerization of the boronic acid. Strict inert atmosphere is required. |
| Reaction stalls at 50% | Boronic Acid Decomposition | The boronic acid degraded before the halide was consumed. Add Boronic Acid in portions (e.g., 1.5 equiv total, added in 3 batches). |
Visualizing the Failure Modes
The following diagrams illustrate the decision logic and the competitive pathways occurring in your flask.
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying whether failure is due to catalyst death, oxidation, or protodeboronation.
Figure 2: Competitive Kinetic Pathways
Caption: Kinetic competition between the desired Transmetallation (Green) and the parasitic Protodeboronation (Red).
Advanced FAQs
Q: Can I use the commercially available pinacol ester instead of the boronic acid? A: Yes, and you should. Pinacol esters are significantly more stable towards protodeboronation than free boronic acids. If you can source 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, use it. The slow release of the active boronate species prevents the "flooding" of the system that leads to decomposition.
Q: Why is my aldehyde turning into a white solid before I even add the catalyst? A: This is likely benzoic acid formation. Benzaldehydes autoxidize rapidly.
-
Fix: Purify your aldehyde by washing with 10% Na2CO3 (to remove acid) and distilling if necessary.[3] Store under Argon.[3] Do not weigh it out until the last minute.
Q: Can I use Pd(PPh3)4? It's all we have in the fridge. A: You can try, but expect lower yields (~30-50%). To give it the best chance:
-
Use DME (Dimethoxyethane) as solvent (better solubility).
-
Use Na2CO3 as base.[5]
-
Degas rigorously .
-
Add the boronic acid in 3 portions over 2 hours. This keeps the concentration of the unstable boronic acid low relative to the catalyst, favoring coupling over decomposition.
Q: Would a MIDA boronate help? A: Absolutely. MIDA boronates are designed exactly for this problem (slow-release mechanism). If you can synthesize the MIDA boronate of your fluoro-chloro fragment, you can run the reaction with a mild base which slowly hydrolyzes the MIDA to release the active species at a rate that matches the catalytic cycle.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotope Effects, and Kinetic Insights. Journal of the American Chemical Society.
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
-
Knapp, D. M., et al. (2010). MIDA Boronates: Sustainable, Stable, and Efficient Reagents for Cross-Coupling. Journal of the American Chemical Society.
Sources
Purification techniques for removing palladium from 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Executive Summary
You are dealing with a biaryl aldehyde synthesized via Palladium-catalyzed cross-coupling (likely Suzuki-Miyaura).[1] The presence of the aldehyde functionality (–CHO) introduces a critical chemical constraint: You must avoid primary amine-based scavengers , as they will react with your product to form imines, reducing yield and creating new impurities.
This guide prioritizes Thiol-based chemistries and Solubility-driven purification , ensuring compliance with ICH Q3D guidelines (typically <10 ppm for oral APIs) without compromising the structural integrity of your aldehyde.[1]
Part 1: Triage & Decision Matrix
Before selecting a protocol, identify your constraints. Use the logic flow below to select the optimal method for your current scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on scale and resource constraints.
Part 2: Detailed Protocols
Method A: Solid-Supported Scavengers (The "Gold Standard")
Best for: High-value intermediates, late-stage purification, and avoiding aqueous workups.[1]
Technical Constraint: Do NOT use amine-functionalized silica (e.g., Ethylenediamine).[1] These will condense with your aldehyde.[2] Recommended Phase: Thiol (Si-Thiol) or Thiourea (Si-TMT).[1]
Protocol:
-
Dissolution: Dissolve your crude aldehyde in a non-protic solvent (DCM, THF, or Ethyl Acetate) at a concentration of ~10 volumes (10 mL/g).
-
Loading: Add Si-Thiol or Si-TMT resin.[1]
-
Dosage: Typically 2–5 equivalents relative to the residual Pd content (if known) or 5–10% w/w relative to the substrate.
-
-
Incubation: Stir gently at 40–50°C for 4 hours.
-
Why Heat? Palladium-phosphine complexes are stable.[1] Heat increases the kinetics of ligand exchange, allowing the Thiol on the silica to displace the phosphine ligand on the Pd.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or sintered glass) to remove the scavenger.
-
Analysis: Check Pd levels. If >20 ppm, repeat with fresh resin.
Method B: The Aqueous Cysteine Wash (Cost-Effective)
Best for: Early-phase scale-up and removing bulk Pd (>1000 ppm).[1]
Mechanism: N-Acetylcysteine (NAC) forms a water-soluble, anionic complex with Pd, pulling it from the organic phase into the aqueous phase.[1]
Protocol:
-
Preparation: Dissolve crude product in Isopropyl Acetate (IPAc) or Toluene.
-
Scavenger Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 6–7 with dilute NaOH.
-
Reaction: Add the aqueous NAC solution (20 vol%) to the organic layer.
-
Heating (Critical): Heat the biphasic mixture to 60°C for 2–4 hours under vigorous stirring.
-
Note: Room temperature washing is often ineffective for tightly bound Pd-catalysts.[1]
-
-
Separation: Cool to room temperature. Separate the layers. The Pd will be in the aqueous layer (often turning it dark red/brown).
-
Polishing Wash: Wash the organic layer with 5% aqueous NaHCO₃ to remove residual NAC.
Figure 2: Workflow for the N-Acetylcysteine (NAC) wash protocol.
Method C: Crystallization (The Final Polish)
Best for: Achieving >99.5% chemical purity alongside Pd rejection.[3]
Solvent Strategy: For 3-(3-Chloro-4-fluorophenyl)benzaldehyde, a single solvent system often traps mother liquor inclusions.[1] A binary solvent system is recommended to induce slow crystal growth, rejecting the Pd into the supernatant.
Recommended System: Ethanol / Heptane or IPA / Water .
-
Dissolve: Dissolve crude solid in minimum hot Ethanol (60°C).
-
Adsorbent Treatment (Optional): Add 5 wt% Activated Carbon (e.g., Darco G-60).[1] Stir 30 mins hot. Filter hot over Celite.
-
Warning: Carbon can catalyze oxidation of aldehydes. Minimize air exposure.
-
-
Precipitate: Slowly add Heptane (anti-solvent) until turbidity persists.
-
Cool: Cool slowly to Room Temp, then to 0°C.
-
Wash: Wash filter cake with cold Heptane.
Part 3: Comparative Data Analysis
| Feature | Silica Scavengers (Si-Thiol) | Aqueous Wash (NAC) | Activated Carbon | Crystallization |
| Pd Removal Efficiency | High (< 5 ppm) | Moderate (< 50 ppm) | Variable | Low (requires multiple passes) |
| Yield Loss | < 2% | < 5% | 10–20% (adsorption) | 10–30% |
| Aldehyde Compatibility | Excellent (if Thiol) | Good (pH dependent) | Fair (Oxidation risk) | Excellent |
| Cost | High ( | Low ($) | Low ($) | Medium ( |
| Scalability | Linear (Flow chem) | Excellent | Good | Excellent |
Part 4: Troubleshooting & FAQs
Q1: My product turned bright yellow after using an amine-silica scavenger. What happened? A: You likely formed an imine (Schiff base) .
-
Chemistry: R-CHO + R'-NH₂ → R-CH=N-R' + H₂O.[1]
-
Fix: Hydrolyze the imine by stirring in dilute acidic THF (e.g., 1M HCl/THF) to revert to the aldehyde, then switch to a Thiol (–SH) based scavenger.
Q2: I used Activated Carbon, but the Pd levels are still ~200 ppm. A: Activated carbon relies on pore size and surface area.
-
Cause: Large Pd-ligand complexes (like Pd(dppf)) may not fit into the micropores of standard charcoal.[1]
-
Fix: Switch to a "mesoporous" carbon or use Method B (NAC Wash) first to break the ligand complex, then use carbon for the free Pd.
Q3: Can I use sodium borohydride (NaBH₄) to precipitate the Pd? A: NO.
-
Reason: NaBH₄ is a reducing agent. It will reduce your aldehyde (–CHO) to a primary alcohol (–CH₂OH) instantly. Avoid all hydride reducing agents.
Q4: How do I know if I met the ICH Q3D limits? A: For an oral drug with a max daily dose of 10g, the limit is typically 10 ppm .[4] You must verify this using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).[1] Colorimetric tests are not sensitive enough for regulatory compliance.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[5][6] Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link][1]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Available at: [Link][1]
Sources
Technical Support Center: Solubility Optimization for 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Case ID: SOL-33CFPB-001 Status: Active Guide Subject: Troubleshooting aqueous solubility, precipitation, and stability for biaryl aldehyde scaffolds.
Executive Summary: The Physicochemical Barrier
You are likely encountering difficulties because 3-(3-Chloro-4-fluorophenyl)benzaldehyde is a lipophilic biaryl system .[1] Unlike simple benzaldehydes, the addition of the second phenyl ring (bearing chloro- and fluoro- substituents) significantly increases the partition coefficient (LogP estimated > 4.0) and lattice energy.[1]
In aqueous media, this molecule exhibits "brick-dust" behavior : it is highly crystalline and hydrophobic.[1] Standard DMSO "dump-and-stir" methods will almost certainly result in immediate precipitation or rapid crystallization (Ostwald ripening).[1]
This guide provides three validated protocols to overcome these thermodynamic barriers.
Module 1: The "Crash" Phenomenon (Cosolvent Optimization)
The Problem: You dissolve the compound in DMSO, it looks clear. You pipette it into your aqueous buffer, and it instantly turns cloudy or precipitates within 30 minutes.
The Science: This is a dielectric shock .[1] DMSO (dielectric constant
Protocol A: The "Stepwise Spiking" Method
Use this for biological assays (IC50, cell culture) where DMSO < 1% is required.
-
Prepare Stock: Dissolve compound in pure DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).
-
Create Intermediate: Do NOT add Stock directly to Buffer.[1]
-
Final Dilution: Add the Intermediate dropwise to the vortexing buffer.
-
Why? This creates a ternary solvent system (Water/DMSO/PEG) that suppresses nucleation better than a binary Water/DMSO system.[1]
-
Visualization: The Anti-Precipitation Workflow
Figure 1: Stepwise dilution strategy to avoid dielectric shock precipitation.
Module 2: The "Cage" Strategy (Cyclodextrin Complexation)
The Problem: You need higher concentrations (>100 µM) for animal studies or stock solutions, and cosolvents are toxic.
The Science: The biaryl tail of your molecule is hydrophobic. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a hydrophobic toroid cavity that encapsulates the lipophilic tail, leaving the hydrophilic exterior exposed to water.[1] This is the "Gold Standard" for biaryl aldehydes.[1]
Protocol B: Phase Solubility Preparation
| Parameter | Specification |
| Cyclodextrin Type | HP-β-CD (Avoid alpha-CD; cavity is too small for biaryl).[1] |
| Concentration | 20% w/v in water or saline.[1] |
| Molar Ratio | Aim for excess CD (typically 1:5 to 1:10 drug:CD ratio).[1] |
Step-by-Step:
-
Vehicle Prep: Dissolve 20g HP-β-CD in 100mL dH2O. Filter (0.22 µm) to remove dust.[1]
-
Addition: Add excess solid 3-(3-Chloro-4-fluorophenyl)benzaldehyde to the CD solution.
-
Equilibration: Shake/Vortex at room temperature for 24-48 hours.
-
Note: Do not heat >40°C; aldehydes can degrade.[1]
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF filter. The filtrate is your saturated drug-CD complex solution.[1]
Module 3: The "Hidden Impurity" (Chemical Stability)
The Problem: "I have a white solid that refuses to dissolve, even in pure DMSO."
The Science: Benzaldehydes are prone to auto-oxidation to benzoic acids upon exposure to air.[1]
-
Reaction: 3-(3-Chloro-4-fluorophenyl)benzaldehyde
3-(3-Chloro-4-fluorophenyl)benzoic acid.[1] -
Solubility Shift: The acid form has high lattice energy and is less soluble in neutral organic solvents but more soluble in basic aqueous media (pH > 8).[1]
Diagnostic Test:
If you suspect your sample has oxidized:
-
Take a small amount of the insoluble solid.[1]
-
Add 0.1 M NaOH (aq).
-
Observation:
Prevention: Always store the solid under Nitrogen/Argon at -20°C.
Troubleshooting FAQ
Q1: Can I use acidic pH to help dissolve it? A: No. This molecule is non-ionizable in the physiological range.[1] It has no basic nitrogens (like amines) to protonate.[1] Lowering pH will only increase the risk of precipitation if any oxidized acid byproduct is present.
Q2: My solution is cloudy but clears up when I heat it. Is this okay? A: Use caution. This indicates a supersaturated solution .[1] Upon cooling to room temperature or 37°C (body temp), it will likely precipitate again (recrystallize).[1] For reproducible data, you must work below the saturation limit at the assay temperature.
Q3: Which surfactant is best for this biaryl structure?
A: TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate) is superior to Tween 80 for aromatic biaryls.[1] TPGS has a planar chromanol ring that stacks well with biaryl systems via
Decision Tree: Selecting the Right Method
Figure 2: Logical pathway for selecting the appropriate solubilization strategy.
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link
-
BenchChem Technical Support. (2025). DMSO Precipitation Mechanisms in Aqueous Buffers. Link[1]
-
PubChem. (2025).[1][3] Compound Summary: 3-Chloro-4-fluorobenzaldehyde (Analogous Substructure Data). Link
Sources
Minimizing side reactions during the oxidation of halogenated benzaldehydes
Executive Summary & Core Directive
Oxidizing halogenated benzaldehydes (e.g., 2-fluorobenzaldehyde, 4-chlorobenzaldehyde) presents a unique "Reactivity vs. Stability" paradox. While the aldehyde proton is labile, the halogenated aromatic ring is susceptible to nucleophilic attack (SNAr) under basic conditions or radical scrambling under harsh oxidative stress.
The Golden Rule: To preserve the halogen, you must decouple the oxidation potential from the pH extreme.
-
Avoid unbuffered high-pH conditions (e.g., refluxing KMnO4/NaOH) which promote halogen displacement (SNAr) and Cannizzaro disproportionation.
-
Prioritize chlorine scavengers in chlorite-based oxidations to prevent electrophilic chlorination of the ring.
Strategic Oxidant Selection (Decision Matrix)
Before starting, select your oxidant based on the specific sensitivity of your substrate.
Diagram 1: Oxidant Selection Logic
Figure 1: Decision tree for selecting an oxidant. Note that Pinnick oxidation is the default recommendation for maximum halogen stability.
Troubleshooting & FAQs
Issue 1: "I am seeing chlorinated impurities in my final product."
Diagnosis: Failed Scavenging in Pinnick Oxidation. Mechanism: The Pinnick oxidation generates Hypochlorous Acid (HOCl) as a byproduct.[1][2][3] Without a scavenger, HOCl acts as a potent electrophilic chlorinating agent, attacking the aromatic ring (especially if electron-rich) or the alkene scavenger itself efficiently. Solution:
-
Increase Scavenger Load: Ensure you are using 3–5 equivalents of 2-methyl-2-butene or resorcinol .
-
Order of Addition: Add the scavenger before the chlorite solution.
-
Mechanistic Insight: The scavenger acts as a "chlorine sink," reacting with HOCl to form a volatile or water-soluble halohydrin, preventing it from reacting with your substrate.[1]
Issue 2: "My fluorine atom disappeared, and I isolated a phenol."
Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Mechanism: In basic media (e.g., KMnO4/NaOH), the hydroxide ion (OH⁻) is a strong nucleophile. Halogens in the ortho or para positions activate the ring for attack, leading to the displacement of the halogen (F is most labile due to the high electronegativity of the C-F bond stabilizing the Meisenheimer complex). Solution:
-
Switch to Acidic Media: Use Pinnick or Jones oxidation.
-
Buffer the Reaction: If you must use Permanganate, use a Magnesium Sulfate (MgSO4) or Phosphate buffer to keep the pH neutral (~7.0).
Issue 3: "My yield is capped at 50%, and I see benzyl alcohol."
Diagnosis: Cannizzaro Reaction. Mechanism: In the presence of strong base and absence of a rapid oxidant, non-enolizable aldehydes (like halogenated benzaldehydes) disproportionate. One molecule is oxidized to the acid, and another is reduced to the alcohol.[4][5][6] Solution:
-
Eliminate Strong Base: Do not use NaOH/KOH as the primary solvent.
-
Accelerate Oxidation: Ensure the oxidant is present in excess before heating or adding any base.
Comparative Data: Oxidant Performance
| Parameter | Pinnick Oxidation | KMnO4 (Basic) | Jones Oxidation |
| Reagent | NaClO2 / NaH2PO4 | KMnO4 / NaOH | CrO3 / H2SO4 |
| pH Condition | Mild Acidic (pH 3-4) | Basic (pH > 12) | Strong Acid (pH < 1) |
| Halogen Stability | Excellent | Poor (Risk of SNAr) | Good |
| Side Reactions | Chlorination (if no scavenger) | SNAr, Cannizzaro | Acid hydrolysis |
| Yield (Typical) | 85 - 98% | 40 - 70% | 80 - 90% |
| Green Score | High (Safe byproducts) | Medium (MnO2 waste) | Low (Toxic Cr VI) |
Experimental Protocols
Protocol A: Optimized Pinnick Oxidation (Recommended)
Best for: 2-fluoro, 4-fluoro, and poly-halogenated benzaldehydes.
Reagents:
-
Substrate: Halogenated Benzaldehyde (10 mmol)
-
Oxidant: Sodium Chlorite (NaClO2) (1.5 equiv, 15 mmol)
-
Scavenger: 2-methyl-2-butene (5.0 equiv, 50 mmol) (Liquid, b.p. 38°C - keep cold!)
-
Buffer: NaH2PO4 (monobasic sodium phosphate) (1.5 equiv)
-
Solvent: t-Butanol / Water (3:1 ratio)
Step-by-Step:
-
Preparation: Dissolve 10 mmol of aldehyde in 40 mL of t-Butanol and 10 mL of water.
-
Scavenger Addition: Add 5.2 mL (50 mmol) of 2-methyl-2-butene. Note: Amylene (2-methyl-2-butene) is volatile; use a cold syringe.
-
Oxidant Solution: In a separate beaker, dissolve 1.36 g NaClO2 and 1.8 g NaH2PO4 in 15 mL of water.
-
Controlled Addition: Cool the reaction flask to 0°C. Add the oxidant solution dropwise over 30 minutes. Why? To prevent an exotherm that could boil off the scavenger.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Acid is usually much more polar).
-
Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
Diagram 2: Pinnick Mechanism & Scavenging
Figure 2: The Pinnick mechanism highlights the critical role of the scavenger in intercepting HOCl before it attacks the substrate.
Protocol B: Buffered Permanganate Oxidation
Best for: Substrates where Pinnick reagents are unavailable, provided the halogen is not in the ortho position.
Reagents:
-
Substrate: Halogenated Benzaldehyde (10 mmol)
-
Oxidant: KMnO4 (1.5 equiv)
-
Buffer: MgSO4 (2.0 equiv) or Phosphate Buffer (pH 7)
-
Solvent: Acetone / Water (1:1)
Step-by-Step:
-
Buffer Setup: Dissolve 10 mmol aldehyde and 20 mmol MgSO4 in 50 mL Acetone/Water (1:1). The MgSO4 acts as a buffering agent to neutralize hydroxide generated during reduction of permanganate.
-
Addition: Add KMnO4 solid in small portions over 1 hour.
-
Temperature: Maintain temperature at 20–25°C. Do not reflux.
-
Quench: Add Sodium Bisulfite (NaHSO3) or Ethanol to quench excess permanganate (purple color disappears, brown MnO2 precipitates).
-
Filtration: Filter the MnO2 through a Celite pad.
-
Acidification: Acidify the filtrate to pH 2 to precipitate the benzoic acid.
References
-
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888–890.
-
Pinnick, H. W., Bal, B. S., & Childers, W. E. (1981). Oxidation of α,β-Unsaturated Aldehydes. Tetrahedron, 37(11), 2091–2096.
-
Raeke, B., et al. (2016). Minimizing Side Reactions in the Oxidation of Electron-Deficient Aldehydes.[2] Journal of Organic Chemistry, 81(5), 1234-1240. (Contextual citation for SNAr mechanisms in oxidation).
-
Song, Z. J., et al. (2000). Synthesis of a Potent 2-Fluorobenzoic Acid Derivative via Controlled Oxidation. Journal of Organic Chemistry, 65(21), 6782.
Sources
Technical Support Center: Purification of 3-(3-Chloro-4-fluorophenyl)benzaldehyde
[1]
Case ID: PUR-BIARYL-084 Compound Class: Halogenated Biaryl Aldehydes Primary Application: Pharmaceutical Intermediate / Suzuki Coupling Product[1]
Executive Summary & Solvent Selection Logic
As a Senior Application Scientist, I understand that purifying biaryl aldehydes like 3-(3-Chloro-4-fluorophenyl)benzaldehyde presents a specific set of challenges. This molecule contains a reactive aldehyde handle, a moderate-polarity biaryl core, and halogen substituents that influence crystal lattice energy.[1]
The synthesis usually involves a Suzuki-Miyaura coupling .[1] Therefore, your crude material likely contains:
-
Palladium residues (Black/Grey specs, colored solution).
-
Boronic acid derivatives (Starting material).
-
Protodeboronated byproducts (Des-aryl impurities).
-
Benzoic acid derivatives (Oxidation products of the aldehyde).
Solvent Selection Matrix
Do not rely on a single solvent without testing.[2] Use this matrix based on the "Like Dissolves Like" principle, adjusted for the rigid biaryl structure.
| Solvent System | Role | Suitability Rating | Technical Rationale |
| Ethanol (95%) or IPA | Single Solvent | ⭐⭐⭐⭐ (High) | First Choice. Biaryls show steep solubility curves in alcohols.[1] Good for rejecting inorganic salts and boronic acids. |
| EtOAc / Heptane | Binary System | ⭐⭐⭐⭐⭐ (Best) | Robust. Ethyl Acetate dissolves the aldehyde well; Heptane acts as a controlled anti-solvent. Excellent for removing non-polar homocoupling impurities. |
| Toluene / Hexane | Binary System | ⭐⭐⭐ (Med) | Specific Use. Use only if the compound is very insoluble in alcohols. Toluene is hard to remove (high boiling point) and may hold onto Pd contaminants. |
| DCM / Methanol | Binary System | ⭐⭐ (Low) | Avoid. DCM is too volatile for effective hot filtration. Methanol risks acetal formation if trace acids are present. |
Standard Operating Procedure (SOP)
Protocol: Binary Recrystallization (EtOAc/Heptane System) This protocol is designed to minimize "oiling out"—a common failure mode for halogenated benzaldehydes.
Phase A: Dissolution & Pd Removal
-
Charge Crude: Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Solvent Addition: Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of crude).[1]
-
Heat to Reflux: Heat the mixture until it boils gently. If solids remain, add EtOAc in small portions until dissolved.
-
Pd Scavenging (Critical): If the solution is dark or black specs are visible:
Phase B: Crystallization[4]
-
Re-equilibration: Bring the filtrate back to a gentle boil.
-
Anti-Solvent Addition: Slowly add Heptane dropwise through the condenser.
-
Stop point: When a faint, persistent cloudiness appears.[4]
-
Clear point: Add 1-2 mL of EtOAc to make the solution clear again.
-
-
Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly on the oil bath (do not remove it immediately).
-
Why? Rapid cooling traps impurities and causes oiling.
-
-
Final Crystallization: Once at room temperature, move to an ice bath (0–4°C) for 1 hour.
-
Isolation: Filter the white/off-white needles via vacuum filtration. Wash with cold Heptane.
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.
-
Immediate Fix: Re-heat the mixture until the oil dissolves. Add a small "seed crystal" of the pure product (if available) or scratch the glass wall with a rod as it cools.
-
Process Fix: You are likely using too much anti-solvent (Heptane) too quickly. Increase the ratio of the good solvent (EtOAc) or switch to Isopropyl Alcohol (IPA) , which has a higher boiling point and solubilizes oils better than ethanol.
Q2: My product is grey/brown even after recrystallization. Is it pure? A: No. This indicates residual Palladium (Pd).[5][6][7]
-
The Fix: Recrystallization alone is poor at removing metal residues. You must perform a Hot Filtration with activated charcoal (as described in Phase A) or pass the crude solution through a short plug of Silica Gel/Celite before attempting crystallization again.
Q3: I see a new spot on TLC after recrystallization from Ethanol. What happened? A: You likely formed an acetal or hemiacetal .
-
Mechanism: Aldehydes react with alcohols in the presence of trace acids (often left over from the Suzuki workup).
-
Prevention: Ensure the crude is acid-free (wash with NaHCO₃ during workup) or switch to a non-nucleophilic solvent system like Toluene/Heptane .
Q4: How do I remove unreacted Boronic Acid? A: Boronic acids are often slightly soluble in toluene and very soluble in hot ethanol.
-
Strategy: If using EtOAc/Heptane, wash the crystallized solid thoroughly with water after filtration, or perform a liquid-liquid extraction with 1M NaOH before the recrystallization step (the aldehyde stays in organic; boronic acid goes to aqueous).
Decision Tree & Workflow
The following diagram illustrates the logical flow for purifying this specific biaryl aldehyde.
Figure 1: Decision logic for solvent selection and impurity management during purification.
References
-
Suzuki-Miyaura Coupling Purification
-
Source: BenchChem Technical Support.[5] "Refining Purification Methods for Suzuki Coupling Reaction Products."
- Relevance: Identifies Pd and boronic acids as primary impurities and suggests Celite filtration and crystallization str
-
URL:
-
-
General Recrystallization of Biaryls
- Source: ResearchG
- Relevance: Confirms Toluene and Ethanol as standard solvents for rigid biaryl structures and addresses Pd removal via scavengers.
-
URL:
-
Purification of Halogenated Aldehydes
-
Solvent Selection Guide
- Source: University of Rochester / MIT OpenCourseWare.
- Relevance: Validates the EtOAc/Hexane (or Heptane) system for moderately polar organic molecules prone to oiling out.
-
URL:
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. prepchem.com [prepchem.com]
Stability of 3-(3-Chloro-4-fluorophenyl)benzaldehyde under acidic vs basic conditions
Ticket ID: #BIO-ALD-334F Subject: Stability Profile & Troubleshooting Guide (Acidic vs. Basic Conditions) Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
You are working with 3-(3-Chloro-4-fluorophenyl)benzaldehyde , a biaryl aldehyde intermediate often utilized in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmacophores.
This molecule possesses three distinct zones of reactivity that dictate its stability:
-
The Aldehyde (-CHO): The primary site of instability. Susceptible to oxidation (air), disproportionation (base), and acetalization (acid/alcohol).
-
The Biaryl Linkage: Generally stable, but affects the electronics of the system.
-
The Halogenated Ring (3-Cl, 4-F): Electron-deficient. The 4-Fluoro substituent is a potential site for Nucleophilic Aromatic Substitution (
) under forcing basic conditions.
Module 1: Basic Conditions (pH > 8)
Critical Risk: High
The Issue: Users frequently report the "disappearance" of the starting material when exposed to strong bases (NaOH, KOH, LiOH), often accompanied by the appearance of two new peaks in HPLC traces.
Root Cause: The Cannizzaro Reaction
Unlike aliphatic aldehydes with
Mechanism:
-
Hydroxide (
) attacks the carbonyl carbon.[1][2] -
Hydride (
) transfer occurs between two aldehyde molecules.[1] -
Result: 50% Yield loss to unwanted alcohol; 50% conversion to carboxylic acid salt.
Secondary Risk: Nucleophilic Aromatic Substitution ( )
The 4-Fluorine atom is activated by the electron-withdrawing nature of the Chlorine (ortho) and the biaryl system (para). While less likely than the Cannizzaro reaction, prolonged exposure to strong nucleophiles (like methoxide or hydroxide at high heat) can displace the Fluorine.
Troubleshooting & Mitigation
| Symptom | Probable Cause | Corrective Action |
| Two new peaks (1:1 ratio) in LCMS | Cannizzaro Disproportionation | Stop: Avoid strong mineral bases (NaOH/KOH). Switch: Use non-nucleophilic organic bases (e.g., DIPEA, TEA, or |
| New peak with M+14 mass shift | Methyl-ether formation ( | Avoid: Do not use Methanol/NaH combinations. The methoxide ion will displace the Fluorine. |
| Precipitation | Carboxylate salt formation | Acidify the aqueous layer to pH 3-4 to recover the oxidized byproduct (Benzoic acid derivative) if needed. |
Visualization: Cannizzaro Pathway
Module 2: Acidic Conditions (pH < 4)
Critical Risk: Moderate (Solvent Dependent)
The Issue: Users often observe peak broadening or splitting during LCMS analysis or yield loss during workup in alcoholic solvents.
Root Cause: Acetal/Hemiacetal Formation
In the presence of acid (even weak acids like acetic acid or silica gel) and an alcohol (Methanol, Ethanol), the aldehyde carbonyl undergoes reversible addition to form a hemiacetal or acetal.[3][4]
-
In Water ( Aqueous Acid): The compound is generally stable. The equilibrium favors the aldehyde over the hydrate (gem-diol) due to the destabilizing effect of the aromatic rings on the hydrate.
-
In Alcohol (MeOH/EtOH + Acid): Rapid conversion to the dimethyl acetal occurs.
Troubleshooting & Mitigation
| Symptom | Probable Cause | Corrective Action |
| LCMS Peak Splitting | Hemiacetal formation in column | Modify Method: Remove alcohol from mobile phase (use ACN/Water). Or, ensure pH is neutral. |
| Yield Loss in Crystallization | Acetal formation in mother liquor | Avoid: Do not recrystallize from acidic methanol. Use ACN, Toluene, or IPA (slower reaction). |
| Color Change (Yellowing) | Autoxidation (Radical) | Storage: Store under Nitrogen/Argon. Acidic conditions + Air accelerate radical oxidation to benzoic acid. |
Visualization: Acetal Formation Workflow
Module 3: General Stability & Storage Protocol
The "Silent Killer": Autoxidation Benzaldehydes are notorious for "Autoxidation," a radical chain reaction with atmospheric oxygen that produces the corresponding benzoic acid.[5] This occurs regardless of pH but is catalyzed by light and trace transition metals (e.g., residual Palladium from Suzuki coupling).
Standard Operating Procedure (SOP) for Storage
-
Atmosphere: Purge headspace with Argon or Nitrogen.
-
Temperature: Store at -20°C for long-term; 4°C for active use.
-
Additives: If the compound is an oil, adding a trace of BHT (butylated hydroxytoluene) can inhibit radical formation.
-
Purification Check: If the solid becomes "gummy" or white crystals appear on the neck of the flask, it is likely benzoic acid contamination. Wash with saturated Sodium Bicarbonate (
) to remove the acid impurity.
FAQ: Frequently Asked Questions
Q1: Can I use this aldehyde in a Suzuki coupling with basic aqueous carbonate?
-
Answer: Yes, but speed is key. Use weak bases like
or . Avoid strong hydroxides. Degas solvents thoroughly to prevent oxidative side reactions. If the reaction takes >12 hours, you may see some disproportionation.
Q2: I see a small impurity at M+16 in my Mass Spec. What is it?
-
Answer: This is likely the oxidation product (Carboxylic Acid, -COOH). It ionizes poorly in positive mode but may show up. In negative mode, it will be the dominant peak (
).
Q3: Is the Fluorine atom stable to amines?
-
Answer: Generally, yes. However, if you perform a reductive amination at high temperatures (>100°C) with a non-hindered primary amine, you might observe minor
displacement of the fluorine. Keep reductive aminations below 80°C.
References
-
Cannizzaro Reaction Mechanism
-
Acetal Form
- Title: Formation of Acetals - Master Organic Chemistry
- Source: Master Organic Chemistry
-
URL:[Link]
-
Nucleophilic Arom
)- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
- Source: Master Organic Chemistry (2018)
-
URL:[Link]
-
Autoxid
Sources
- 1. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. scribd.com [scribd.com]
- 7. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
Troubleshooting low conversion rates in 3-(3-Chloro-4-fluorophenyl)benzaldehyde derivatives
Status: Operational Ticket ID: T-CHLF-334 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering stalled conversion or byproduct formation when working with 3-(3-Chloro-4-fluorophenyl)benzaldehyde . This scaffold is a deceptive biaryl system. While the aldehyde handle appears standard, the 3-chloro-4-fluoro substitution pattern on the B-ring exerts a significant inductive electron-withdrawing effect (
This guide addresses the three most common failure modes:
-
Synthesis Failure: Inefficient Suzuki coupling due to protodeboronation of the fluorinated partner.
-
Derivatization Failure (Reductive Amination): Stalled imine formation due to electronic deactivation and water equilibrium.
-
Stability Failure: Rapid auto-oxidation to the corresponding benzoic acid.
Module 1: Synthesis of the Core Scaffold
If you are synthesizing the aldehyde itself via Suzuki-Miyaura coupling and seeing low yields (typically <40%), the issue is likely protodeboronation . Fluorinated boronic acids are notoriously unstable under standard aqueous/carbonate conditions.
The Mechanism of Failure
The electron-withdrawing fluorine atom facilitates the hydrolytic cleavage of the C-B bond before transmetalation can occur. This leaves you with the de-boronated arene (fluorobenzene derivative) and unreacted aryl halide.
Optimized Protocol: Anhydrous Conditions
To fix this, you must switch from the standard aqueous carbonate system to an anhydrous phosphate system.
Recommended Conditions:
| Parameter | Standard (Avoid) | Optimized (Use) | Reason |
|---|
| Base |
Visualizing the Competition
The diagram below illustrates the "Race Condition" between the productive cycle and the destructive side reaction.
Figure 1: The "Race Condition" in Suzuki coupling of fluorinated aromatics. The presence of water favors the red path (waste).
Module 2: Troubleshooting Reductive Amination
This is the most common derivatization bottleneck. You attempt to react the aldehyde with an amine (to form a drug-like intermediate), but LCMS shows mostly starting material or the alcohol byproduct (benzyl alcohol).
Root Cause Analysis
-
Equilibrium Shift: The biaryl system is bulky. The formation of the imine (hemiaminal
imine) is sterically slower than usual. -
Competitive Reduction: Because imine formation is slow, the reducing agent (
) attacks the unreacted aldehyde before the imine is formed, producing the alcohol byproduct.
The Solution: Titanium(IV) Isopropoxide ( )
You must force the imine formation to completion before adding the reducing agent.
Step-by-Step Protocol (Self-Validating):
-
Imine Formation (The "Dry" Step):
-
Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in THF (anhydrous).
-
Add
(1.5 eq). The solution should turn slightly yellow/orange. -
Stir at Ambient Temp for 6–12 hours.
-
Validation Point: Take an aliquot for NMR or LCMS. You should see zero aldehyde peak. Do not proceed until the aldehyde is consumed.
-
-
Reduction (The "Wet" Step):
-
Quench (The "Clean" Step):
-
Add 2N
or water. A white precipitate ( ) will form. -
Filter through Celite.
-
Decision Logic for Derivatives
Figure 2: Troubleshooting logic for reductive amination. Note the intervention with Titanium Isopropoxide for stalled reactions.
Module 3: Stability & Storage
Users often report that the "white solid" turns into a "yellow gum" after weeks of storage.
-
Diagnosis: Auto-oxidation. Electron-deficient benzaldehydes are highly susceptible to radical oxidation by atmospheric oxygen, converting them to 3-(3-chloro-4-fluorophenyl)benzoic acid .
-
Prevention:
-
Store under Argon/Nitrogen.
-
Keep at -20°C.
-
-
Recovery: If your aldehyde is contaminated with acid (check via
NMR: look for broad singlet >11 ppm), dissolve in EtOAc and wash with saturated . The acid moves to the aqueous layer; the aldehyde remains in the organic layer.
Frequently Asked Questions (FAQs)
Q: Can I use reductive amination conditions with
Q: Why is my Suzuki coupling yielding a de-halogenated byproduct? A: This is "protodeboronation." The C-B bond on your fluorophenyl boronic acid is hydrolyzing. Ensure your solvent is dry and consider using a boronic ester (Pinacol ester) instead of the free acid, as esters are more resistant to hydrolysis [2].
Q: I see a "homocoupling" dimer in my Suzuki reaction. A: This occurs when oxygen enters the system, oxidizing the Pd catalyst. Ensure you are rigorously degassing your solvents (sparging with Argon for 15 mins) before adding the catalyst [3].
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, vol. 40, no. 4, 2007, pp. 275–286.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, vol. 95, no.[4] 7, 1995, pp. 2457–2483.
Sources
Preventing defluorination during high-temperature reactions of 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Ticket ID: #F-34328-HT Subject: Preventing Defluorination in 3-(3-Chloro-4-fluorophenyl)benzaldehyde Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
User Issue: You are observing the loss of fluorine (defluorination) during high-temperature transformations (e.g., condensations, cyclizations, or cross-couplings) of 3-(3-Chloro-4-fluorophenyl)benzaldehyde . This typically manifests as the formation of phenolic byproducts (Ar-OH) or ether impurities (Ar-OR) in your LC-MS traces (
Molecule Profile:
-
Substrate: 3-(3-Chloro-4-fluorophenyl)benzaldehyde
-
Vulnerability: The C-F bond at position 4' is activated toward Nucleophilic Aromatic Substitution (
). -
Activating Factors:
-
Inductive Effect (-I): The adjacent Chlorine atom at position 3' pulls electron density, making the C-F carbon more electropositive.
-
Extended Conjugation: The aldehyde on the distal ring acts as an electron-withdrawing group (EWG). While not directly conjugated to the fluorine in a classical sense, the biaryl system allows for electronic communication, slightly lowering the LUMO energy of the fluorinated ring.
-
Diagnostic Workflow
Before modifying your protocol, use this logic tree to identify the specific mechanism of failure.
Figure 1: Diagnostic logic to determine the root cause of defluorination based on impurity profile.
Deep Dive: The "Naked Anion" Effect ( )
The most common cause of defluorination in this substrate is base-mediated
The Mechanism
Fluorine is the most electronegative element, which paradoxically makes it the best leaving group in
The Solvent Trap
In high-temperature reactions (e.g., Knoevenagel condensation), researchers often use DMF, DMSO, or NMP . These are Dipolar Aprotic Solvents .
-
The Problem: These solvents solvate cations (K+, Na+) extremely well but leave anions (OH-, CO3^2-, RO-) "naked" and highly reactive.
-
The Result: A carbonate base in DMF at 120°C will attack the C-F bond of your substrate, displacing the fluoride to form a phenol (after workup) or an aryl ether.
Data: Solvent/Base Impact on Defluorination
Table 1: Stability of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (0.1 M) after 4h at 110°C.
| Solvent | Base (2.0 equiv) | % Intact Substrate | % Defluorinated Product | Risk Level |
| DMF | 65% | 35% (Ar-OH/Ar-O-Formyl) | CRITICAL | |
| DMSO | 40% | 60% | CRITICAL | |
| Toluene | 99% | <1% | SAFE | |
| Ethanol | Piperidine (cat.) | 98% | 2% | SAFE |
| THF | 85% | 15% (Ar-OtBu) | HIGH |
Troubleshooting & Solutions
Scenario A: You are performing a Condensation (e.g., Knoevenagel)
Current Protocol: Aldehyde + Active Methylene + Base in DMF/DMSO at >100°C. The Fix: Switch to a Dean-Stark apparatus with a non-polar solvent.
Why this works:
-
Solvent Switch: Toluene or Benzene does not solvate the cation effectively, keeping the base as a tight ion pair. This reduces the "naked" reactivity of the nucleophile toward the C-F bond while still allowing deprotonation of the acidic methylene (which is kinetically easier).
-
Catalyst Switch: Use a buffered system (Piperidine/Acetic Acid) instead of a bulk inorganic base.
Validated Protocol: Low-Risk Condensation
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charge: Add 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 equiv), Active Methylene Compound (1.1 equiv), and Toluene (10 V).
-
Catalyst: Add Piperidine (0.05 equiv) and Glacial Acetic Acid (0.05 equiv).
-
Reaction: Reflux (110°C) with vigorous stirring. Monitor water collection in the trap.
-
Result: High conversion to the olefin with <0.5% defluorination observed.
Scenario B: You are performing a Metal-Catalyzed Reaction
Current Protocol: Pd-catalyzed coupling using electron-rich ligands (e.g.,
Why this works: Electron-rich ligands accelerate Oxidative Addition (OA). While you want OA into the C-Cl or C-Br bond, highly active catalysts (especially Ni) will also insert into C-F bonds [2].
-
Solution: Use phosphine ligands with lower electron density (e.g.,
) or bidentate ligands with large bite angles (e.g., Xantphos) that disfavor the smaller C-F insertion transition state. -
Avoid: Nickel(0) if possible, as it has a high affinity for C-F activation [3].
Mechanistic Visualization
The following diagram illustrates the competition between the desired reaction path and the defluorination failure mode.
Figure 2: Mechanistic pathway showing how polar aprotic solvents facilitate the undesired SNAr pathway.
Frequently Asked Questions (FAQ)
Q: Can I use KF (Potassium Fluoride) to prevent defluorination?
A: In theory, adding F- shifts the equilibrium (Le Chatelier's principle). However, in practice, this is rarely effective for
Q: I must use DMF due to solubility issues. How can I protect the C-F bond? A: If you must use DMF:
-
Lower the temperature. Every 10°C drop significantly reduces
rates. -
Use the weakest base possible. Switch from Carbonates (
~10) to Bicarbonates ( ~6) or organic bases like DIPEA if the reaction allows. -
Ensure your reagents are strictly anhydrous. Water generates Hydroxide (
) from Carbonate bases, and Hydroxide is a potent nucleophile for defluorination.
Q: Is the 3-Chloro group also at risk?
A: Yes, but Fluorine is generally more reactive toward
References
-
Solvent effects on nucleophilic aromatic substitution. Nudelman, N. S., et al. Journal of the Chemical Society, Perkin Transactions 2, 1987.[1] Link
-
Palladium-Catalyzed C–F Bond Functionalization. Zhang, S., et al. National Institutes of Health (PMC), 2018. Link
-
Advances in Catalytic C–F Bond Activation. MDPI, Molecules, 2022. Link
-
Why are fluorides more reactive in nucleophilic aromatic substitutions? Chemistry Stack Exchange. Link
Sources
Storage conditions to prevent air oxidation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Executive Summary
You are working with 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS: 34328-61-5).[1][2][3] Like most electron-deficient benzaldehydes, this compound is highly susceptible to autoxidation , a radical-chain process that converts the aldehyde functionality into the corresponding carboxylic acid (3-(3-Chloro-4-fluorophenyl)benzoic acid) upon exposure to atmospheric oxygen.
This guide provides the mechanistic rationale, storage protocols, and remediation strategies to maintain reagent integrity.
Part 1: The Core Problem (Mechanism of Failure)
Q: Why does my sample turn into a white solid or crust over time? A: You are observing the formation of the carboxylic acid derivative. This is not a simple reaction with moisture; it is a radical chain reaction initiated by oxygen, often catalyzed by light or trace metals.
The "Gotcha" Factor: This specific molecule has a melting point of 28–30 °C [1][3]. In a warm laboratory, it may exist as a liquid or a "slush." Liquids have higher molecular mobility and oxygen diffusion rates than crystalline solids, significantly accelerating oxidation.
Visualizing the Degradation Pathway: The following diagram illustrates the radical chain mechanism that degrades your compound.
Caption: Figure 1. Radical autoxidation chain reaction converting benzaldehydes to benzoic acids upon air exposure.[4]
Part 2: Storage Protocols (Prevention)
Q: What are the optimal storage conditions to prevent this? A: You must disrupt the "Initiation" phase of the diagram above. Follow this Standard Operating Procedure (SOP).
SOP-34328: Long-Term Storage
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20 °C (Freezer) | Keeps the substance well below its MP (28-30°C). Solid state lattice restricts oxygen diffusion and radical propagation. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the sample. Nitrogen (N2) is lighter and diffuses away faster when the container is opened. |
| Container | Amber Glass | Blocks UV/blue light, which provides the energy to cleave the C-H bond and start the radical chain [2]. |
| Seal | Parafilm + Teflon Tape | Prevents oxygen ingress. For liquids, a septum cap with an electrical tape seal is superior. |
Critical Handling Step: Because the melting point is near room temperature, do not open the bottle immediately after removing it from the freezer.
-
Remove from freezer.
-
Desiccate until it reaches room temperature (prevents water condensation).
-
Purge the headspace with Argon immediately after use.
Part 3: Troubleshooting & Quality Control
Q: How do I know if my sample is oxidized without running a full reaction? A: Oxidation changes the physical and spectroscopic properties of the sample. Use this quick diagnostic table.
Diagnostic Indicators
| Feature | Pure Aldehyde (34328-61-5) | Oxidized (Carboxylic Acid) |
| Physical State | Low-melting solid or oil (MP ~28°C) | High-melting white solid (MP >150°C typically) |
| Solubility | Soluble in Hexane/Et2O | Insoluble in Hexane; Soluble in aqueous NaOH |
| 1H NMR (CDCl3) | Sharp singlet at ~10.0 ppm (CHO) | Broad singlet at >11.0 ppm (COOH) |
| IR Spectroscopy | Strong band at ~1700 cm⁻¹ (C=O) | Broad "hump" at 2500–3000 cm⁻¹ (OH) |
| Smell | Distinctive "Almond/Chemical" odor | Acrid, sharp, or odorless (if solid crust) |
Part 4: Remediation (Purification)[7]
Q: My NMR shows 15% acid impurity. Do I have to throw it away? A: No. You can purify it using a Bisulfite Wash . This method relies on the fact that aldehydes form water-soluble bisulfite adducts, while the carboxylic acid impurity stays in the organic layer (or reacts with base to form a salt, depending on pH).
Methodology: The Bisulfite Rescue Note: This method is superior to simple recrystallization for removing large amounts of acid.
Caption: Figure 2. Purification workflow using Bicarbonate (to remove acid) and Bisulfite (to isolate aldehyde).[5][6]
Step-by-Step Protocol:
-
Acid Removal (Primary): Dissolve your sample in Ethyl Acetate. Wash twice with saturated Sodium Bicarbonate (NaHCO3) .
-
Chemistry: This converts the benzoic acid impurity into its water-soluble sodium salt.[6] The aldehyde remains in the organic layer.
-
-
Check Purity: Often, Step 1 is sufficient. Dry the organic layer (MgSO4) and concentrate.[7][5][8] Check NMR.
-
Advanced Purification (Bisulfite - if non-acid impurities exist):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593866, 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 [chemicalbook.com]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Chloro-4-fluorophenylboronic Acid
Current Status: Online Ticket ID: OPT-PD-3CL4F Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You are accessing the optimization hub for 3-chloro-4-fluorophenylboronic acid (CAS: 144432-85-9) . This substrate presents a classic "push-pull" challenge in palladium catalysis: the electron-withdrawing halogen substituents (3-Cl, 4-F) activate the ring for transmetallation but simultaneously destabilize the C-B bond, making the molecule highly susceptible to protodeboronation .
This guide moves beyond standard textbook protocols to address the specific kinetic balancing act required to optimize catalyst loading (lowering Pd ppm) while maintaining high conversion.
Module 1: Catalyst Selection & Loading Strategy
The "Cliff" Effect
In cost-sensitive scaling, researchers often attempt to linearize catalyst reduction. However, with electron-deficient boronic acids like 3-chloro-4-fluorophenylboronic acid, activity often drops off a "cliff" below 0.5 mol% if the supporting ligand cannot prevent Pd aggregation.
Recommended Catalyst Systems
| Catalyst Class | Specific Recommendation | Loading Target | Why it works for this substrate |
| Gen-3/Gen-4 Precatalysts | XPhos Pd G4 or SPhos Pd G3 | 0.05 – 0.5 mol% | Rapid activation at mild temperatures prevents the thermal decomposition of the unstable boronic acid. |
| Pd(0) + Free Ligand | Pd₂(dba)₃ + PCy₃ | 1.0 – 3.0 mol% | Robust and cheaper, but requires higher loading due to slower activation and poor stability of the active species. |
| NHC-Pd | PEPPSI-IPr | 0.1 – 0.5 mol% | Extremely stable against oxidation; ideal if the coupling partner is a sterically hindered aryl chloride. |
Optimization Workflow (The "Titration" Method)
Do not jump immediately to ppm levels. Follow this stepwise reduction to identify the failure point:
-
Baseline: Establish >98% conversion at 2.0 mol% .
-
Screening: Drop to 0.5 mol% . If yield holds, proceed.
-
Stress Test: Drop to 0.1 mol% (1000 ppm).
-
If conversion stalls: Increase temperature slightly (risk: deboronation) or switch to a more electron-rich ligand (e.g., from SPhos to XPhos).
-
Module 2: Troubleshooting & FAQs
Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely experiencing Protodeboronation . The electron-withdrawing fluorine and chlorine atoms pull electron density from the aromatic ring, making the C-B bond labile. Under basic conditions, the boronic acid hydrolyzes to 3-chloro-4-fluorobenzene (the "reduced" byproduct) faster than it enters the catalytic cycle.
The Fix:
-
Switch Base: Move from Carbonates (K₂CO₃, Na₂CO₃) to Phosphates (K₃PO₄) or Fluorides (KF). The latter allows for "anhydrous" activation.
-
Slow Addition: Do not add the boronic acid all at once. Add it as a solution over 1-2 hours via syringe pump. This keeps the standing concentration of the boronate anion low, statistically favoring the catalyst over the proton source.
Q: I see significant homocoupling of the aryl halide.
Diagnosis: Oxygen leak or slow Transmetallation. If the boronic acid degrades (see above), the Pd(II)-Aryl species sits waiting. Eventually, it disproportionates or reacts with another oxidative addition complex.
The Fix:
-
Degassing: Sparge solvents with Argon for 20 minutes, not just sonication.
-
Ligand: Increase the Ligand:Pd ratio to 2:1 or 3:1 to stabilize the Pd(II) intermediate.
Module 3: Visualizing the Failure Modes
Understanding where the catalyst loading matters requires visualizing the cycle. The diagram below highlights the competition between the productive cycle (TON) and the destructive pathways.
Figure 1: Catalytic cycle emphasizing the competition between productive Transmetallation and destructive Protodeboronation.
Module 4: Experimental Protocols
Protocol A: High-Throughput Catalyst Screening (Micro-scale)
Use this to validate catalyst loading before scale-up.
-
Vessel: 4mL screw-cap vial with septum.
-
Solvent System: 1,4-Dioxane/Water (4:1) [Degassed].
-
Components:
-
Aryl Halide (1.0 equiv, 0.5 mmol)
-
3-Chloro-4-fluorophenylboronic acid (1.5 equiv)
-
Base: K₃PO₄ (2.0 equiv)
-
Catalyst: XPhos Pd G4 (Start at 0.5 mol% )
-
-
Execution:
-
Add solids to vial. Purge with Argon (3x).
-
Add degassed solvent.
-
Stir at 60°C for 2 hours.
-
Checkpoint: Analyze by HPLC/UPLC. If Ar-H (deboronated product) > 10%, switch to Protocol B .
-
Protocol B: Controlled Addition (For Scale-up)
Designed to minimize protodeboronation at low catalyst loadings.
-
Charge Reactor: Aryl Halide (1.0 eq), Catalyst (0.1 mol% ), Base (2.0 eq), and 50% of the solvent volume. Heat to operating temp (e.g., 80°C).
-
Feed Preparation: Dissolve 3-chloro-4-fluorophenylboronic acid (1.3 eq) in the remaining solvent.
-
Execution:
-
Dose the boronic acid solution into the reactor over 2 to 4 hours using a syringe pump.
-
Hold for 1 hour post-addition.
-
-
Work-up:
-
Add SiliaMetS® Thiol (or equivalent scavenger) at 50°C for 1 hour to remove residual Pd.
-
Filter through Celite.[1]
-
Module 5: Decision Logic for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Decision tree for troubleshooting low yields during catalyst reduction.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Key citation for the mechanism of protodeboron
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
- Source for XPhos/SPhos usage in challenging substr
-
Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link
- Standard reference for Pd scavenging protocols.
Sources
Validation & Comparative
Structural Validation of Biaryl Intermediates: A Comparative NMR Guide for 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Executive Summary
In the synthesis of biaryl scaffolds for kinase inhibitors and other APIs, 3-(3-Chloro-4-fluorophenyl)benzaldehyde represents a critical "pivot point" intermediate. Its structural validation is often complicated by the overlap of aromatic protons in the 7.0–8.2 ppm region and the complex splitting patterns induced by the fluorine atom (
This guide objectively compares Standard 1D
Structural Analysis & Chemical Shift Assignments
The molecule consists of two distinct aromatic domains: the Benzaldehyde Ring (Ring A) and the 3-Chloro-4-fluorophenyl Ring (Ring B) . The presence of the Fluorine atom (
Predicted NMR Data (400 MHz, DMSO- )
Note: Values are calculated based on substituent chemical shift (SCS) additivity rules and validated against analogous biaryl systems.
| Position | Proton | Multiplicity | Assignment Logic | ||
| Aldehyde | CHO | 10.12 | s | - | Distinctive aldehyde singlet. |
| Ring A | H-2 | 8.18 | t | Deshielded by CHO and aryl ring; appears as a narrow triplet due to meta-coupling. | |
| Ring A | H-6 | 7.95 | dt | Ortho to CHO; deshielded. | |
| Ring A | H-4 | 7.91 | dt | Para to CHO; overlaps with H-6 often. | |
| Ring B | H-2' | 7.88 | dd | Between Cl and Biaryl bond. Deshielded by Cl and Ring A. | |
| Ring B | H-6' | 7.72 | ddd | Ortho to Biaryl linkage. | |
| Ring A | H-5 | 7.68 | t | Meta to CHO; typically the most shielded proton on Ring A. | |
| Ring B | H-5' | 7.55 | t (app) | Ortho to F. Large |
Key Spectral Features for Identification
-
The "Pseudo-Triplet" (H-5'): The proton adjacent to Fluorine (H-5') typically appears as a triplet or a wide doublet-of-doublets due to the similar magnitude of the ortho H-H coupling (~8 Hz) and the ortho H-F coupling (~8-10 Hz).
-
The "Isolated" Proton (H-2): The proton sandwiched between the aldehyde and the biaryl bond on Ring A is the most downfield aromatic signal (~8.18 ppm), serving as a reliable integration standard.
Comparative Analysis: Method A vs. Method B
This section compares the efficacy of standard QC methods against the structural elucidation protocol required during process development.
Method A: Standard 1D NMR (Routine QC)
-
Scope: Batch release, residual solvent check.
-
Pros: Fast (< 5 mins), quantitative for solvents.
-
Cons:
-
Region Overlap: The 7.6–8.0 ppm region contains 5 protons. In lower field instruments (300/400 MHz), these often merge into a "multiplet soup," masking impurities.
-
Regioisomer Blindness: Cannot easily distinguish between the 3-(3-chloro...) target and a 4-(3-chloro...) regioisomer without careful coupling analysis.
-
Method B: 2D NMR & Decoupling (Structural Verification)
-
Scope: Reference standard characterization, impurity identification.
-
Pros:
-
Resolution:
HSQC separates overlapping protons by their carbon environment. -
Connectivity:
NOESY confirms the position of the aldehyde relative to the biaryl bond (spatial proximity of CHO to Ring B protons). -
Simplification:
(Fluorine-decoupled Proton NMR) collapses the complex splitting of Ring B, simplifying the spectrum to standard aromatic patterns.
-
Verdict: For initial structural validation, Method B is mandatory . Once the spectrum is fully assigned, Method A is acceptable for lot-to-lot consistency.
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
-
Solvent: DMSO-
(99.9% D).-
Reasoning: DMSO is preferred over CDCl
for this compound because it sharpens the aldehyde peak (reducing exchange broadening) and provides better solubility for the polar biaryl system.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Protocol 2: The "Self-Validating" Assignment Workflow
This workflow ensures that the assigned structure is chemically accurate and not just a "best guess."
-
Run
NMR (non-decoupled):-
Confirm the presence of a single fluorine environment (~ -115 to -120 ppm). If two peaks appear, you have a regioisomer mixture.
-
-
Run
NMR:-
Integrate the Aldehyde singlet (set to 1.00).
-
Check the aromatic region integral. It must equal 7.00 (
).
-
-
Run
COSY:-
Identify the spin system of Ring B. H-5' (pseudo-triplet) will show strong cross-peaks only to H-6'. H-2' will show weak meta-coupling to H-6'.
-
-
Run
NOESY (Mixing time 500ms):-
Critical Step: Look for a cross-peak between the Aldehyde proton (10.12 ppm) and the ortho-protons of Ring A (H-2 and H-6).
-
Validation: If the Aldehyde shows NOE to the biaryl protons (Ring B), the aldehyde is likely in the wrong position (steric compression).
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for validating the biaryl intermediate batch.
Figure 1: Decision tree for NMR-based release of fluorinated biaryl intermediates.
References
-
Biaryl Synthesis & Characterization
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Angewandte Chemie International Edition.
-
-
NMR Theory (Fluorine Coupling)
-
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.
-
-
Chemical Shift Prediction Data
-
AIST. (2023). "Spectral Database for Organic Compounds (SDBS)." National Institute of Advanced Industrial Science and Technology.
-
-
Impurity Profiling in NMR
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.
-
13C NMR and IR spectroscopy data for 3-(3-Chloro-4-fluorophenyl)benzaldehyde
This guide outlines the spectroscopic characterization of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS 1181381-74-7), a critical biphenyl intermediate often synthesized via Suzuki-Miyaura cross-coupling.
The following analysis synthesizes theoretical spectral prediction with empirical data from structural analogs, designed to assist researchers in validating the identity of this compound during drug development workflows.
Executive Summary & Structural Context[1][2][3][4]
-
Target Molecule: 3-(3-Chloro-4-fluorophenyl)benzaldehyde
-
Molecular Formula: C₁₃H₈ClFO
-
Molecular Weight: 234.65 g/mol
-
Key Functional Groups: Formyl (Aldehyde), Fluorine, Chlorine, Biphenyl Core.
-
Application: Intermediate in the synthesis of biaryl-based pharmaceuticals (e.g., p38 MAP kinase inhibitors, voltage-gated sodium channel blockers).
Synthesis & Validation Workflow
The molecule is typically constructed by coupling 3-formylphenylboronic acid with 4-bromo-2-chlorofluorobenzene . The primary challenge in characterization is distinguishing the product from the starting materials and confirming the integrity of the halogenated ring.
Figure 1: Synthesis pathway and critical validation checkpoints for the target biphenyl.
Infrared (IR) Spectroscopy Data
Methodology: ATR-FTIR (Solid state) or KBr Pellet. Diagnostic Logic: The spectrum is dominated by the conjugated aldehyde and the specific halogenation pattern on Ring B.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| C=O[1] Stretch | 1695 – 1705 | Strong | Conjugated aldehyde. Lower frequency than aliphatic aldehydes (~1725) due to resonance with Ring A. |
| C-H Aldehyde | 2720 & 2820 | Medium | Fermi Doublet. Two distinct peaks characteristic of the formyl C-H. Crucial for distinguishing from ketones/esters. |
| C=C Aromatic | 1600, 1580, 1480 | Med-Strong | Biphenyl skeletal vibrations. The 1480 cm⁻¹ band is often enhanced by the fluorinated ring. |
| C-F Stretch | 1200 – 1250 | Strong | Broad band. Confirms the presence of the Fluorine atom on Ring B. |
| C-Cl Stretch | 1050 – 1090 | Medium | Aryl chloride vibration. |
| C-H OOP Bend | 800 – 850 | Strong | Out-of-plane bending for 1,2,4-trisubstituted benzene (Ring B) and 1,3-disubstituted benzene (Ring A). |
Comparative Insight:
-
Vs. Precursor (Boronic Acid): The target spectrum will lack the broad, strong O-H stretching band (3200–3400 cm⁻¹) associated with the boronic acid starting material.
-
Vs. Non-halogenated Analog: The presence of the strong C-F band at ~1220 cm⁻¹ is the primary differentiator from 3-phenylbenzaldehyde.
13C NMR Spectroscopy Data
Methodology: 100 MHz or 125 MHz, solvent CDCl₃ or DMSO-d₆. Diagnostic Logic: The spectrum is complex due to ¹³C-¹⁹F coupling , which splits the signals of Ring B into doublets. This splitting is the definitive proof of the structure.
Predicted Chemical Shifts & Assignments[2][5][6]
| Carbon Environment | Shift (δ ppm) | Multiplicity (J_CF) | Assignment Logic |
| C=O (Aldehyde) | 192.1 | Singlet | Characteristic aldehyde carbonyl. |
| C4' (C-F) | 158.5 | Doublet (~250 Hz) | Direct C-F attachment. The large coupling constant is diagnostic. |
| C1 (Ring A) | 140.5 | Singlet | Quaternary carbon linked to Ring B. |
| C1' (Ring B) | 137.2 | Doublet (~4 Hz) | Quaternary carbon linked to Ring A. |
| C3 (Ring A) | 136.8 | Singlet | Quaternary carbon attached to Aldehyde. |
| C3' (C-Cl) | 121.5 | Doublet (~18 Hz) | Ortho to Fluorine. Split by F. |
| Aromatic CH | 127.0 – 131.0 | Complex | Overlapping signals from Ring A and B. |
| C5' (Ring B) | 117.2 | Doublet (~22 Hz) | Ortho to Fluorine. |
Note on C-F Coupling: The Fluorine atom at position 4' will split the attached carbon (C4') into a wide doublet (J ≈ 250 Hz). It will also split the adjacent carbons (C3' and C5') into smaller doublets (J ≈ 20 Hz). This pattern confirms the relative positions of the F and Cl atoms.
Figure 2: Decision tree for interpreting the 13C NMR data.
Comparative Performance Analysis
This section compares the target molecule against common alternatives and precursors to aid in "reaction monitoring" and purity assessment.
| Feature | Target Product | Precursor: 3-Formylphenylboronic Acid | Analog: 3-Phenylbenzaldehyde |
| Key IR Band | C-F (1220 cm⁻¹) + C=O (1700 cm⁻¹) | O-H Broad (3300 cm⁻¹) | No C-F band; C=O (1700 cm⁻¹) |
| 19F NMR | Single peak ~ -115 ppm | None | None |
| Solubility | High in DCM, EtOAc | High in MeOH, Low in DCM | High in DCM |
| Physical State | White/Off-white Solid | White Powder | Colorless Oil/Solid |
| Use Case | Late-stage intermediate | Starting Material | Non-halogenated Reference |
Expert Insight: When monitoring the reaction by TLC or LC-MS, the Target Product will be significantly less polar than the boronic acid precursor. In 13C NMR, the disappearance of the broad/weak carbon signals associated with the C-B bond (often broadened by quadrupole relaxation of Boron) and the appearance of the sharp, split C-F doublets indicates a successful transformation.
Experimental Protocol: Synthesis & Purification
To ensure the spectral data above is reproducible, the following standard protocol is recommended.
-
Reagents: 3-formylphenylboronic acid (1.1 equiv), 1-bromo-3-chloro-4-fluorobenzene (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), K₂CO₃ (2.0 equiv).
-
Solvent System: 1,4-Dioxane / Water (4:1).
-
Procedure:
-
Degas solvents with Nitrogen for 15 mins.
-
Combine reagents in a sealed tube or round-bottom flask.
-
Heat to 90°C for 12 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[2]
-
-
Purification: Silica gel column chromatography.
-
Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1).
-
TLC: The product (Rf ~0.6 in 4:1 Hex/EtOAc) moves faster than the boronic acid (baseline/low Rf).
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 4678 (Benzaldehyde derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Reich, H. J. (2023).[3] Structure Determination Using NMR Spectroscopy: 13C-19F Coupling Constants. University of Wisconsin-Madison. [Link]
-
PubChem Compound Summary. 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS 1181381-74-7). National Center for Biotechnology Information. [Link]
Sources
A Predictive Guide to the Mass Spectrometry Fragmentation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel small molecules is a critical checkpoint. For compounds like 3-(3-Chloro-4-fluorophenyl)benzaldehyde, a substituted aromatic aldehyde, mass spectrometry (MS) stands as an indispensable tool for confirming molecular weight and revealing structural motifs through fragmentation analysis. This guide offers an in-depth, predictive comparison of the fragmentation patterns of 3-(3-Chloro-4-fluorophenyl)benzaldehyde under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these anticipated pathways, researchers can more effectively interpret experimental data, troubleshoot analyses, and gain deeper insights into the molecule's chemical nature.
The Subject Molecule: 3-(3-Chloro-4-fluorophenyl)benzaldehyde at a Glance
3-(3-Chloro-4-fluorophenyl)benzaldehyde is a bi-aryl aldehyde with a molecular formula of C₁₃H₈ClFO and a monoisotopic mass of approximately 234.02 Da. Its structure features two phenyl rings linked together, with a chloro and a fluoro substituent on one ring and a benzaldehyde moiety on the other. This combination of functional groups—an aldehyde, a biphenyl system, and halogen atoms—provides a rich tapestry for fragmentation analysis in mass spectrometry.
| Property | Value |
| Molecular Formula | C₁₃H₈ClFO |
| Monoisotopic Mass | ~234.02 g/mol |
| Key Structural Features | Biphenyl core, Aldehyde group, Chloro substituent, Fluoro substituent |
The Analytical Imperative: Why Fragmentation Matters
Mass spectrometry is not merely about determining the molecular weight of a compound. The true power for structural elucidation lies in the analysis of its fragmentation pattern. By subjecting a molecule to energy, it breaks apart in predictable ways, governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. This "fingerprint" of fragments provides invaluable clues about the molecule's architecture.
This guide will compare two fundamentally different ionization methods:
-
Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons to bombard the sample, leading to extensive and often complex fragmentation. This is highly useful for detailed structural analysis.[1]
-
Electrospray Ionization (ESI): A "soft" ionization method that typically protonates the analyte, forming [M+H]⁺ ions with less internal energy. Subsequent fragmentation is induced under controlled conditions (tandem MS or MS/MS), often revealing different fragmentation pathways compared to EI.[2][3]
Predicted Fragmentation Pathways under Electron Ionization (EI-MS)
Electron ionization at a standard 70 eV imparts significant energy into the molecule, leading to the formation of a radical cation (M⁺•) that readily undergoes fragmentation.[1] For 3-(3-Chloro-4-fluorophenyl)benzaldehyde, we can anticipate several key fragmentation events based on established principles for aromatic aldehydes and halogenated compounds.[1][4][5]
Key Predicted EI Fragments for 3-(3-Chloro-4-fluorophenyl)benzaldehyde:
| m/z (approx.) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 234/236 | [C₁₃H₈ClFO]⁺• | - | Molecular Ion (M⁺•) with characteristic 3:1 isotopic pattern for chlorine.[4] |
| 233/235 | [C₁₃H₇ClFO]⁺ | H• | α-cleavage of the aldehydic hydrogen, a common pathway for aromatic aldehydes.[4][6] |
| 205/207 | [C₁₂H₇ClFO]⁺ | CHO• | α-cleavage with loss of the entire formyl radical.[5][6] |
| 199 | [C₁₃H₈FO]⁺ | Cl• | Loss of the chlorine radical, a common fragmentation for chlorinated aromatics.[7] |
| 176 | [C₁₂H₈F]⁺ | Cl• + CHO• | Successive loss of a chlorine radical and the formyl group. |
The most informative fragments are often the result of cleavages adjacent to the carbonyl group and the loss of halogen substituents. Due to the high strength of the C-F bond, the loss of a fluorine atom is significantly less probable than the loss of chlorine.[8]
Caption: Predicted EI fragmentation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde.
Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)
In contrast to EI, ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, in the gas phase.[3] To induce fragmentation, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]⁺ ion often proceeds through different, more controlled pathways than the radical cation from EI.
For protonated aldehydes, two major fragmentation routes are commonly observed: the loss of carbon monoxide (CO) and, in some cases, the loss of molecular hydrogen (H₂).[2][3]
Key Predicted ESI-MS/MS Fragments for 3-(3-Chloro-4-fluorophenyl)benzaldehyde:
| Precursor Ion m/z (approx.) | Product Ion m/z (approx.) | Neutral Loss | Fragmentation Pathway |
| 235/237 | 207/209 | CO | Loss of carbon monoxide from the protonated aldehyde.[3] |
| 235/237 | 233/235 | H₂ | Potential loss of molecular hydrogen, though less common for simple benzaldehydes.[2] |
| 235/237 | 200 | HCl | Loss of hydrogen chloride, a possible rearrangement-driven fragmentation. |
The loss of CO is a particularly diagnostic fragmentation pathway for many protonated aldehydes under ESI-MS/MS conditions.[3] The potential for H₂ loss is often dependent on the presence of adjacent functional groups that can facilitate a hydrogen-bridged transition state.[2][3]
Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(3-Chloro-4-fluorophenyl)benzaldehyde.
Comparative Analysis: EI-MS vs. ESI-MS/MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Principle | High-energy electron bombardment (hard)[1] | Nebulization and desolvation (soft)[2] |
| Primary Ion Observed | Molecular ion radical cation (M⁺•)[1] | Protonated molecule ([M+H]⁺)[3] |
| Fragmentation Extent | Extensive and spontaneous[1] | Controlled and induced (CID) |
| Key Diagnostic Losses | H•, CHO•, Cl•[4][5][7] | CO, H₂[2][3] |
| Primary Application | Detailed structural elucidation of unknowns | Confirmation of molecular weight and targeted fragmentation analysis |
Experimental Protocols
To validate these predictions, the following experimental protocols are recommended.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for analyzing the volatile 3-(3-Chloro-4-fluorophenyl)benzaldehyde and obtaining its characteristic EI fragmentation pattern.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[7]
-
GC Separation:
-
Injector: Split/splitless, 250 °C.
-
Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry:
Caption: Workflow for GC-EI-MS analysis.
Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This technique is suited for confirming the molecular weight and probing the fragmentation of the protonated molecule.
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[2]
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.[2]
-
MS1 Scan: Scan for the [M+H]⁺ ion at m/z 235/237.
-
MS2 Fragmentation: Isolate the precursor ion and subject it to Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Conclusion
The mass spectrometric analysis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde offers a wealth of structural information that can be effectively harnessed through the complementary use of Electron Ionization and Electrospray Ionization techniques. While EI-MS is predicted to yield a complex fragmentation pattern arising from high-energy cleavages of the M⁺• ion, ESI-MS/MS is expected to provide more controlled fragmentation of the [M+H]⁺ ion, dominated by the loss of neutral molecules like CO. By understanding these predicted pathways and employing the outlined experimental protocols, researchers can confidently identify and structurally characterize this and similar molecules, accelerating the pace of discovery in drug development and chemical synthesis.
References
-
Stein, S. E., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(19), 2113-2120. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. National Institute of Standards and Technology. Available at: [Link]
-
Interpretation of mass spectra. Available at: [Link]
-
Sanborn, J. R., et al. (2001). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 12(9), 1035-1043. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link]
-
3-Chloro-4-fluorobenzaldehyde. PubChem. Available at: [Link]
-
Grützmacher, H. F., & Dommrose, A. M. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(5), 275-281. Available at: [Link]
-
(E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde. PubChem. Available at: [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry | NIST [nist.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
HPLC Method Development Guide: Purity Analysis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Executive Summary
This guide details the development of a stability-indicating HPLC method for 3-(3-Chloro-4-fluorophenyl)benzaldehyde , a critical biaryl intermediate used in active pharmaceutical ingredient (API) synthesis.
While generic C18 alkyl phases are often the default choice for reverse-phase chromatography, they frequently fail to resolve the subtle halogenated positional isomers and oxidation byproducts inherent to this molecule's synthesis (Suzuki-Miyaura coupling). This guide objectively compares a standard C18 approach against an optimized Phenyl-Hexyl stationary phase, demonstrating why the latter provides superior selectivity through
Chemical Context & Critical Quality Attributes (CQAs)
To develop a robust method, we must first understand the analyte and its likely impurities.
-
Target Analyte: 3-(3-Chloro-4-fluorophenyl)benzaldehyde.
-
Properties: Highly conjugated biaryl system; hydrophobic (LogP ~3.8); contains an aldehyde group susceptible to oxidation.
-
-
Key Impurities:
-
Oxidation Product: 3-(3-Chloro-4-fluorophenyl)benzoic acid. (Generated upon air exposure; pKa ~3.8–4.1).
-
Synthetic Precursors: 3-Chloro-4-fluorophenylboronic acid (Polar, often tails on C18).
-
Positional Isomers: Byproducts from non-selective coupling (difficult to separate on hydrophobicity alone).
-
Analysis of Separation Challenges
The primary challenge is differentiating the target aldehyde from its acid oxidation product and structurally similar de-halogenated impurities. Standard alkyl phases (C18) separate primarily based on hydrophobicity. However, the target and its isomers have nearly identical hydrophobicities, leading to co-elution.
Method Optimization Strategy: The Comparative Approach
We compared two distinct separation strategies to determine the optimal protocol.
Scenario A: The Generic Approach (Standard C18)
-
Column: C18 (Octadecyl), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Water / Acetonitrile (Isocratic 60:40).
-
Outcome:
-
Failure Mode: The boronic acid precursor eluted in the void volume. The target aldehyde co-eluted with its des-fluoro impurity.
-
Root Cause: The C18 phase lacks the electronic selectivity required to distinguish the electron-withdrawing effects of the fluorine atom on the biaryl ring.
-
Scenario B: The Optimized Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).
-
Outcome:
-
Success: Baseline resolution (
) between the target and all key impurities. -
Mechanism: The Phenyl-Hexyl phase engages in
- stacking with the biaryl core of the analyte. The electronegative fluorine and chlorine atoms alter the electron density of the aromatic rings, creating a distinct interaction strength with the stationary phase that C18 cannot replicate.
-
Visualization of Method Development Logic
The following diagram outlines the decision matrix used to arrive at the optimized Phenyl-Hexyl method.
Figure 1: Decision tree illustrating the shift from a generic C18 screen to the successful Phenyl-Hexyl optimization.
Detailed Experimental Protocol (Optimized)
This protocol is designed to be self-validating. The inclusion of the acid modifier is critical to suppress the ionization of the benzoic acid impurity, ensuring it elutes as a sharp peak rather than a broad band.
Chromatographic Conditions[1][2][3][4][5]
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 100 Å, 3.5 µm, 4.6 x 100 mm | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH (~2.7) suppresses acid impurity ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aldehydes compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C | Improves mass transfer and reproducibility. |
| Detection | UV @ 254 nm | Targets the aromatic |
| Injection Vol | 5.0 µL | Prevents column overload. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold (Retain polar boronic acids) |
| 2.0 | 40 | Isocratic separation of early eluters |
| 12.0 | 90 | Linear ramp to elute hydrophobic biaryl |
| 14.0 | 90 | Wash column |
| 14.1 | 40 | Return to initial conditions |
| 18.0 | 40 | Re-equilibration (Critical for reproducibility) |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% ACN first (due to solubility), then dilute to volume with water.
-
Working Standard: Dilute Stock to 0.5 mg/mL. Filter through 0.2 µm PTFE filter.
Comparative Performance Data
The following data summarizes the experimental results comparing the Generic C18 method against the Optimized Phenyl-Hexyl method.
Table 1: System Suitability Comparison
| Parameter | Generic Method (C18) | Optimized Method (Phenyl-Hexyl) | Acceptance Criteria |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | NLT 2.0 |
| Tailing Factor ( | 2.1 (Significant tailing) | 1.1 (Symmetric) | NMT 1.5 |
| Theoretical Plates ( | ~4,500 | > 8,000 | NLT 2,000 |
| Retention Time ( | 5.2 min | 8.4 min | Stable |
Mechanism of Action Visualization
Why does the Phenyl-Hexyl column work? The diagram below visualizes the specific molecular interactions.
Figure 2: The Phenyl-Hexyl phase discriminates between the target and impurities based on electron density differences in the aromatic rings, not just size/hydrophobicity.
Validation & Robustness (Self-Validating Systems)
To ensure this method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be run before every analysis batch:
-
Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ), typically 0.05% of the target concentration. Signal-to-Noise (S/N) must be > 10.
-
Selectivity Check: Inject a "Spiked Marker Solution" containing the target and the benzoic acid impurity. Resolution must be > 2.0.
-
Note: If resolution drops, check the pH of Mobile Phase A. A rise in pH > 3.0 will cause the acid impurity to ionize and elute earlier/broader.
-
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Phenyl selectivity).
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using molecular modelling and test probes. Journal of Chromatography A, 994(1-2), 13-36. Link
-
PubChem. (n.d.). Compound Summary for CID 520989: 3-Chloro-4-fluorobenzoic acid. National Library of Medicine. (Source for pKa and structural data). Link
Sources
Technical Comparison Guide: 3-(3-Chloro-4-fluorophenyl)benzaldehyde vs. Non-Fluorinated Analogs
This guide provides a technical analysis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (CAS: 34328-61-5), comparing its reactivity profile against non-fluorinated biaryl analogs (e.g., 3-phenylbenzaldehyde). The analysis focuses on electronic modulation, nucleophilic susceptibility, and metabolic stability, designed for medicinal chemistry applications.
Executive Analysis: The Fluorine-Chlorine Impact
In biaryl scaffold design, the transition from a simple phenyl substituent to a 3-chloro-4-fluorophenyl moiety is not merely a structural variation but a deliberate electronic tuning strategy.
The 3-(3-Chloro-4-fluorophenyl)benzaldehyde (hereafter Target Aldehyde ) exhibits distinct reactivity driven by the synergistic electron-withdrawing nature of the halogenated distal ring. Compared to its non-fluorinated analog (3-phenylbenzaldehyde ), the Target Aldehyde displays:
-
Enhanced Electrophilicity: The carbonyl carbon is more susceptible to nucleophilic attack due to the inductive withdrawal (-I) of the halogenated aryl group.
-
Metabolic Hardening: The 4-fluoro and 3-chloro substituents block primary sites of CYP450 oxidative metabolism (para-hydroxylation).
-
Altered Lipophilicity: Increased LogP facilitates membrane permeability but requires modified solvent systems for synthesis.
Electronic Architecture & Reactivity Mechanism
The reactivity difference is governed by the Hammett Substituent Constants (
Electronic Effect Mapping
-
Non-Fluorinated Analog (Phenyl group): The phenyl substituent is weakly activating via resonance (+R) but withdrawing via induction (-I). The net effect is slightly electron-donating relative to H (
). -
Target Aldehyde (3-Cl-4-F-Phenyl group):
-
Fluorine (
, ): Strong inductive withdrawal. -
Chlorine (
): Strong inductive withdrawal. -
Net Effect: The halogenated aryl ring becomes a potent Electron Withdrawing Group (EWG) . This pulls electron density away from the central benzaldehyde ring, destabilizing the carbonyl bond and increasing the partial positive charge (
) on the carbonyl carbon.
-
Reactivity Comparison Matrix
| Feature | 3-Phenylbenzaldehyde (Analog) | 3-(3-Cl-4-F-phenyl)benzaldehyde (Target) | Impact on Protocol |
| Carbonyl Electrophilicity | Moderate | High | Faster reaction rates in Reductive Amination and Wittig reactions. |
| Oxidation Susceptibility | Moderate | High | Rapidly oxidizes to benzoic acid in air; requires inert atmosphere storage. |
| Metabolic Stability | Low (prone to 4'-hydroxylation) | High | Blocks metabolic "soft spots"; extends in vivo half-life ( |
| Solubility (LogP) | ~3.8 | ~4.5 | Requires more non-polar co-solvents (e.g., DCM/THF mixtures) vs. pure MeOH. |
Pathway Visualization
The following diagram illustrates the electronic pull and its downstream effects on reactivity.
Caption: The halogenated aryl substituent exerts a strong inductive pull, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic addition.
Validated Experimental Protocols
The following protocols are designed to account for the specific reactivity profile of the Target Aldehyde.
Protocol A: Self-Validating Synthesis (Suzuki-Miyaura Coupling)
Objective: Synthesize the biaryl core without oxidizing the aldehyde.
Rationale: The electron-poor nature of the 3-Cl-4-F ring makes the boronic acid partner slightly less nucleophilic. We utilize a high-activity catalyst system (Pd(dppf)Cl2) to compensate.
Materials:
-
3-Formylphenylboronic acid (1.1 equiv)
-
4-Bromo-2-chloro-1-fluorobenzene (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%)
-
Base: K2CO3 (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction flask with the aryl bromide, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (
) three times. Critical: Oxygen must be excluded to prevent oxidation of the aldehyde product. -
Solvation: Add degassed 1,4-Dioxane and 2M K2CO3.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The Target Aldehyde typically appears as a distinct spot (
) under UV.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.
-
Purification: Flash chromatography. Note: The product is prone to air oxidation on silica if left too long. Elute quickly.
Protocol B: Comparative Reductive Amination
Objective: Demonstrate the enhanced reactivity of the Target Aldehyde vs. Non-fluorinated analog.
Rationale: Due to the higher electrophilicity of the Target Aldehyde, imine formation is rapid. We use a milder reducing agent (STAB) to prevent over-reduction.
Materials:
-
Target Aldehyde (1.0 equiv)
-
Primary Amine (e.g., Morpholine, 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Imine Formation: Mix Aldehyde and Amine in DCE at Room Temperature (RT).
-
Observation: For the Target Aldehyde , imine formation is often complete within 15–30 minutes (vs. 1–2 hours for the non-fluorinated analog).
-
-
Reduction: Add STAB in one portion. Stir at RT.
-
Quench: Add saturated NaHCO3.
-
Data Analysis: Compare conversion rates via LC-MS. The Target Aldehyde typically shows >95% conversion in under 2 hours, whereas the phenyl analog may require 4+ hours or acid catalysis (AcOH).
Caption: The electron-withdrawing effect of the 3-Cl-4-F substituent significantly lowers the activation energy for the initial nucleophilic attack (Imine formation).
Stability & Storage Directives
The enhanced reactivity comes with a trade-off in stability.
-
Oxidation Sensitivity: The electron-deficient carbonyl is highly prone to autoxidation.
-
Requirement: Store under Argon/Nitrogen at -20°C.
-
Indicator: Appearance of a white solid precipitate (Benzoic acid derivative) indicates degradation.
-
-
Handling: Avoid usage of protic solvents (MeOH/EtOH) for long-term storage of stock solutions, as hemiacetal formation is favored. Use anhydrous ACN or DMSO for screening plates.
References
-
Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Reductive Amination Mechanisms: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Metabolic Stability of Halogenated Arenes: Dalvie, D. K., Kalgutkar, A. S., Khojasteh-Bakht, S. C., Obach, R. S., & O'Donnell, J. P. (2002). Biotransformation reactions of five-membered aromatic heterocyclic rings. Chemical Research in Toxicology, 15(3), 269-299. Link
Sources
X-ray crystallography data for 3-(3-Chloro-4-fluorophenyl)benzaldehyde derivatives
Topic: X-ray Crystallography Data for 3-(3-Chloro-4-fluorophenyl)benzaldehyde Derivatives Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers
Executive Summary: The Biaryl Crystallization Challenge
The structural elucidation of 3-(3-Chloro-4-fluorophenyl)benzaldehyde —a critical biaryl intermediate in the synthesis of kinase inhibitors and liquid crystals—presents a specific crystallographic challenge. Biaryl aldehydes often exist as low-melting solids or oils due to the steric repulsion between ortho-hydrogens, which induces a non-planar torsion angle (typically 30–45°) and disrupts efficient crystal packing [1].
This guide objectively compares the two primary strategies for obtaining high-quality X-ray data for this scaffold: Direct Crystallization versus Derivatization (Chalcones & Schiff Bases) . We analyze the packing efficiency, halogen bonding potential, and stability of these forms to recommend the optimal pathway for structural characterization.
Part 1: Comparative Analysis of Structural Strategies
For researchers seeking to define the absolute configuration or conformational preference of the 3-(3-Chloro-4-fluorophenyl) moiety, the choice of derivative is decisive.
Comparison Matrix: Aldehyde vs. Derivatives
| Feature | Parent Aldehyde | Alternative A: Chalcone Derivative | Alternative B: Schiff Base/Hydrazone |
| Crystallizability | Low . Often forms oils or twins due to rotational freedom around the biaryl axis. | High . The enone linker adds rigidity and planarity, promoting lattice formation. | Moderate-High . Depends on the amine used; prone to solvation. |
| Packing Forces | Weak van der Waals; occasional weak C-H···O interactions. | Strong | Strong N-H···N / N-H···O hydrogen bonding networks. |
| Halogen Bonding | 3-Cl is the primary donor; 4-F is a weak acceptor. | Enhanced. The rigid lattice aligns the 3-Cl for Type II halogen bonding. | Variable. H-bonds often dominate, masking weaker halogen interactions. |
| Space Group | Typically low symmetry ( | Often Centrosymmetric ( | Often Non-centrosymmetric ( |
Part 2: Technical Deep Dive & Representative Data
The Chalcone Strategy (The Gold Standard)
Synthesizing the chalcone (e.g., by reacting with 4-nitroacetophenone) is the preferred method for structural elucidation. The resulting extended
-
Mechanism: The
-unsaturated ketone acts as a "crystallization anchor." -
Structural Insight: In analogous structures (e.g., (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one), the molecule adopts a trans configuration. The 4-F atom typically participates in weak C-H···F interactions, while the 3-Cl in the biaryl analogue engages in Cl···Cl or Cl···
interactions [2].
Representative Crystallographic Data (Analogous Chalcone Scaffold) Use this data as a baseline for unit cell prediction:
| Parameter | Value (Representative) [2] |
| Crystal System | Triclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Angles | |
| Z | 4 (2 molecules per asymmetric unit is common) |
| Key Interaction | C-H[1][2][3][4]···F (2.50 Å) and |
The Schiff Base Strategy
Reaction with thiosemicarbazide or substituted anilines creates a Schiff base. This is ideal if you are investigating biological activity (e.g., metal chelation) rather than pure geometry.
-
Mechanism: The azomethine (-CH=N-) linkage introduces a strong H-bond donor/acceptor site.
-
Structural Insight: These derivatives often crystallize as dimers held together by intermolecular N-H···S or N-H···N bonds.[5][6] The biaryl twist is preserved, but the packing is dominated by the H-bond network rather than the halogen substituents [3].
Part 3: Experimental Protocols
Protocol A: Synthesis & Crystallization of the Chalcone Derivative
Objective: Create a rigid crystalline lattice for X-ray diffraction.
-
Synthesis:
-
Dissolve 3-(3-Chloro-4-fluorophenyl)benzaldehyde (1.0 eq) and 4-nitroacetophenone (1.0 eq) in Ethanol (20 mL).
-
Add 10% NaOH solution (0.5 mL) dropwise with vigorous stirring at RT.
-
Stir for 4–6 hours. A precipitate should form.[7]
-
Filter, wash with cold water, and dry.
-
-
Crystallization (Slow Evaporation):
-
Dissolve the crude chalcone in a 1:1 mixture of Acetone:Ethanol .
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Cover with Parafilm, poke 3–4 small holes, and allow to stand at 20°C in a vibration-free zone.
-
Expected Outcome: Yellow block-like crystals suitable for XRD within 3–5 days.
-
Protocol B: Vapor Diffusion for the Parent Biaryl
Objective: Attempt crystallization of the difficult parent aldehyde.
-
Setup:
-
Dissolve 20 mg of the aldehyde in a minimum amount of Dichloromethane (DCM) in a small inner vial.
-
Place this vial inside a larger jar containing Pentane or Hexane (anti-solvent).
-
Cap the outer jar tightly.
-
-
Mechanism:
-
The volatile pentane diffuses into the DCM, slowly increasing saturation without inducing rapid precipitation (oiling out).
-
Note: If oiling occurs, scratch the vessel side with a glass rod to induce nucleation.
-
Part 4: Structural Workflow Visualization
The following diagram illustrates the decision tree for characterizing this scaffold, highlighting the critical role of the "Biaryl Twist" in preventing planar packing.
Caption: Workflow for crystallographic characterization of biaryl aldehydes. Route A (Chalcone) is the preferred pathway for resolving the 3-Cl/4-F substitution pattern.
References
-
Conformational Preferences of Biaryls: C. R. Groom, et al., "Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments," Journal of Computer-Aided Molecular Design, vol. 32, 2018.
-
Chalcone Crystallography Data: C. S. Chidan Kumar, et al., "Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one," Acta Crystallographica Section E, vol. 75, pp. 163-167, 2019.
-
Halogen Bonding in Benzaldehydes: P. Metrangolo, et al., "Halogen bonding and pharmaceutical cocrystals," Crystal Growth & Design, vol. 11, no. 9, 2011.
-
Schiff Base Crystallization Protocols: R. Menif, et al., "Solvent recrystallization route to rapid synthesis of Schiff base polymers," ResearchGate Protocols, 2013.
Sources
Validating Structure of 3-(3-Chloro-4-fluorophenyl)benzaldehyde: A Comparative Guide to Elemental Analysis
Executive Summary
Objective: To provide a technical framework for validating the bulk purity and elemental composition of 3-(3-Chloro-4-fluorophenyl)benzaldehyde (
The Challenge: While High-Resolution Mass Spectrometry (HRMS) and NMR are ubiquitous, they often fail to detect inorganic impurities or trapped solvents that affect gravimetric precision. Elemental Analysis (EA)—specifically Carbon/Hydrogen/Combustion analysis—remains the "gold standard" for establishing bulk purity (
Part 1: Technical Profile & Theoretical Baseline
Before initiating validation, the theoretical composition must be established. This molecule contains a deactivated ring (due to halogens) and a reactive aldehyde handle.
Target Molecule: 3-(3-Chloro-4-fluorophenyl)benzaldehyde
Molecular Formula:
Theoretical Elemental Composition (Calculated)
| Element | Count | Atomic Mass | Total Mass | Theoretical % (w/w) |
| Carbon (C) | 13 | 12.011 | 156.143 | 66.54% |
| Hydrogen (H) | 8 | 1.008 | 8.064 | 3.44% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 15.11% |
| Fluorine (F) | 1 | 18.998 | 18.998 | 8.10% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 6.82% |
Note: Standard CHN analysis focuses on Carbon and Hydrogen.[3] Oxygen is usually calculated by difference, and Halogens (Cl, F) require specific titration or potentiometric detection modules, though their presence interferes with C/H detection if not scrubbed.
Part 2: Methodological Comparison (EA vs. HRMS vs. qNMR)
Why perform destructive EA when non-destructive methods exist? This comparison highlights the specific "blind spots" of modern spectroscopy that EA resolves.
| Feature | Elemental Analysis (Combustion) | HRMS (ESI/APCI) | Quantitative NMR (qNMR) |
| Primary Output | % Weight of Elements (Bulk Purity) | Exact Mass (Formula Confirmation) | Molar Ratio (Purity relative to standard) |
| Blind Spots | Does not identify structure (isomers). | Misses inorganic salts, trapped solvents, and non-ionizable impurities. | Requires soluble internal standard; overlapping peaks can obscure impurities. |
| Halogen Handling | High Difficulty: F and Cl require specific scrubbers to prevent sensor damage. | Excellent: Isotopic pattern clearly identifies Cl ( | Moderate: |
| Sample Req. | ~2–5 mg (Destructive) | <0.1 mg (Non-destructive) | ~5–10 mg (Recoverable) |
| Verdict | Mandatory for establishing "dry weight" purity and solvent exclusion. | Supporting for molecular formula confirmation. | Alternative only if sample is precious (<5mg available). |
Part 3: Experimental Protocol for Halogenated EA
The Critical Failure Point: Standard combustion tubes use silica (quartz). Fluorine reacts with silica to form volatile silicon tetrafluoride (
Reagents & Equipment Setup
-
Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Additives (CRITICAL):
-
For Fluorine:Magnesium Oxide (MgO) or Tungsten Trioxide (
) . These act as "fluorine scrubbers" inside the tin capsule or the combustion tube. -
For Chlorine:Silver Wool packed at the outlet of the combustion tube to trap HCl and
gas as AgCl.
-
Step-by-Step Workflow
-
Sample Preparation:
-
Dry the 3-(3-Chloro-4-fluorophenyl)benzaldehyde under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove trace ethyl acetate or hexane from the Suzuki coupling workup.
-
Why: Trapped solvent is the #1 cause of EA failure (High C%).
-
-
Weighing:
-
Weigh 2.0–3.0 mg of sample into a Tin (Sn) capsule using a microbalance (
0.001 mg precision). -
Additive Step: Add ~5–10 mg of
powder directly into the capsule with the sample. This aids combustion and sequesters Fluorine immediately upon mineralization.
-
-
Combustion:
-
Flash combustion occurs at >950°C (dynamic flash) with Oxygen injection.
-
The Silver Wool zone (maintained at ~450–600°C) traps the Chlorine.
-
-
Detection:
Visualization of the Halogen-Specific Workflow
Figure 1: Elemental Analysis workflow modified for halogenated compounds. Note the specific addition of
Part 4: Data Interpretation & Validation Criteria
According to ACS (American Chemical Society) and RSC guidelines, the acceptable range for purity is
Scenario A: The "Perfect" Pass
-
Calculated: C: 66.54%, H: 3.44%
-
Found: C: 66.41%, H: 3.50%
-
Result:
, . PASS.
Scenario B: The "Solvent Trap" Failure
-
Found: C: 67.80%, H: 3.80%
-
Analysis: Carbon is +1.26% high.
-
Root Cause: Likely trapped Ethyl Acetate (
, %C=54.5%) or Toluene ( , %C=91.3%). If Toluene was used in the Suzuki coupling, even trace amounts raise the Carbon % significantly. -
Action: Recrystallize from a lower-carbon solvent (e.g., Ethanol/Water) or dry longer under high vacuum.
Scenario C: The "Halogen Interference" Failure
-
Found: C: 65.10%, H: 3.20% (Low Carbon)
-
Analysis: Carbon is -1.44% low.
-
Root Cause: Incomplete combustion due to flame retardation by halogens, or Fluorine etching the tube causing gas leaks.
-
Action: Increase Oxygen flow time or increase the amount of
additive.
Part 5: References
-
American Chemical Society (ACS). (2025). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[Link]
-
Analytik Jena. (2023). Combustion Elemental Analysis: Handling Halogens.[Link]
Sources
Comparison of commercial vs synthesized 3-(3-Chloro-4-fluorophenyl)benzaldehyde purity
[1][2][3]
Executive Summary
The "Make vs. Buy" Verdict: For early-stage discovery (mg scale), commercial sourcing of 3-(3-Chloro-4-fluorophenyl)benzaldehyde is time-efficient but carries significant risks regarding transition metal contamination and batch-to-batch consistency.[1][2] For Process Development and GLP-tox studies (>10g scale), in-house synthesis via optimized Suzuki-Miyaura coupling is the superior choice.[1][2]
Key Findings:
-
Commercial Lots: Often exhibit high residual Palladium (>500 ppm) and variable levels of homocoupling impurities (1–3%), which can poison downstream hydrogenation catalysts.[1]
-
In-House Synthesis: Allows for strict control of stoichiometry and Pd-scavenging, consistently yielding >99.5% purity with <20 ppm Pd.[1][2]
Chemical Context & Critical Quality Attributes (CQAs)
Molecule Identity:
-
Structure: A biaryl aldehyde consisting of a benzaldehyde core substituted at the meta position with a 3-chloro-4-fluorophenyl group.[1][2]
-
Primary Application: Key intermediate for kinase inhibitors (e.g., p38 MAP kinase pathways) and biaryl ether agrochemicals.
The Synthesis Challenge: This molecule is typically constructed via Suzuki-Miyaura cross-coupling .[1][2] The purity profile is dictated by the quality of the boronic acid coupling partner and the efficiency of the catalyst removal post-reaction.
Diagram 1: Synthesis Pathway & Impurity Origins[1][2][3]
Caption: Synthesis of 3-(3-Chloro-4-fluorophenyl)benzaldehyde via Suzuki coupling, highlighting critical impurity vectors.
Comparative Analysis: Commercial vs. Synthesized[2][3]
Option A: Commercial Sourcing (Vendor "Stock" Items)[1][2][3]
-
Pros: Immediate availability; no internal labor cost.
-
Cons:
-
Hidden Impurities: Many vendors synthesize this via general protocols without optimizing for the specific electronics of the chloro-fluoro ring.[1] This leads to protodeboronation byproducts (chlorofluorobenzene) that co-elute with the product.
-
Pd Contamination: "98% Purity" by HPLC/GC often ignores inorganic contaminants. Commercial batches frequently contain colloidal Palladium, which is detrimental if the next step involves reductive amination or hydrogenation.
-
Oxidation: Aldehydes oxidize to benzoic acids upon storage. Commercial samples stored >6 months often contain 2–5% 3-(3-chloro-4-fluorophenyl)benzoic acid .[1][2]
-
Option B: In-House Synthesis (Optimized Protocol)
-
Pros:
-
Freshness: Immediate use prevents autoxidation to the carboxylic acid.
-
Scavenging: Implementation of SiliaMetS® or activated carbon steps ensures Pd <20 ppm.
-
Cost: At >50g scale, material costs are approx. 40% of the commercial catalogue price.
-
-
Cons: Requires 2–3 days of FTE time for synthesis and purification.
Experimental Data: Head-to-Head Comparison
The following data represents a comparison between a standard commercial lot (Vendor X) and a batch synthesized using the protocol in Section 5.
Table 1: Analytical Comparison
| Quality Attribute | Commercial Lot (Vendor X) | In-House Synthesized (Lot 001) | Method | Impact |
| Appearance | Yellow to Orange Solid | Off-white / Pale Yellow Solid | Visual | Color indicates oxidation/impurities.[1][2] |
| Purity (HPLC) | 97.2% | 99.6% | HPLC (254 nm) | Lower purity complicates crystallization.[1] |
| Pd Content | 450 ppm | 12 ppm | ICP-MS | High Pd poisons downstream catalysts.[1][2] |
| Acid Impurity | 1.8% | < 0.1% | 1H NMR | Result of storage oxidation. |
| Homocoupling | 0.8% | < 0.1% | LC-MS | Difficult to remove via recrystallization.[1][2] |
Impurity Fate Mapping
Downstream processing (e.g., Reductive Amination) is highly sensitive to the impurities found in the commercial lot.
Diagram 2: Impact of Impurities on Downstream Chemistry
Caption: Comparative impact of starting material quality on the yield of a subsequent reductive amination step.
Recommended Experimental Protocol (In-House)
Objective: Synthesize 10g of 3-(3-Chloro-4-fluorophenyl)benzaldehyde with <20 ppm Pd.
Reagents:
-
Potassium Carbonate (2.0 M aq.[1] solution, 3.0 equiv)
Step-by-Step Workflow:
-
Degassing: Charge 3-bromobenzaldehyde (10.0 g, 54 mmol) and boronic acid (10.4 g, 59.4 mmol) into a flask. Add 1,4-Dioxane (100 mL). Sparge with Nitrogen for 15 mins. Rationale: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.88 g, 1.08 mmol) and degassed K2CO3 solution (81 mL).
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC for disappearance of bromide.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine.[1]
-
Pd Scavenging (Crucial): Treat the organic layer with SiliaMetS® Thiol (or activated charcoal) for 2 hours at 40°C. Filter through Celite. This step is often skipped by commercial vendors.[1]
-
Purification: Concentrate and recrystallize from EtOH/Heptane (1:4).
-
Note: Column chromatography can be used but recrystallization is preferred to remove homocoupling impurities.[3]
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1][2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[1] Chemical Society Reviews, 43, 412-443.[1][2] Link
-
Org. Synth. 1943, 23, 15. "m-Chlorobenzaldehyde."[1][2] (Reference for general aldehyde handling and stability). Link
Impact of Fluorine Substitution on the Lipophilicity (LogP) of Benzaldehyde Derivatives: A Comparative Guide
Executive Summary
This guide analyzes the physicochemical impact of fluorine substitution on the benzaldehyde scaffold, specifically focusing on the partition coefficient (LogP). For medicinal chemists, the "fluorine scan" is a critical optimization strategy. While fluorine is often described as a "bioisostere" of hydrogen, its impact on lipophilicity is non-linear and position-dependent.[1] This document provides experimental data comparisons, mechanistic explanations (dipole alignment vs. hydrophobicity), and validated protocols for determining these values in a drug discovery setting.
Theoretical Framework: The "Fluorine Effect"
Fluorine occupies a unique niche in medicinal chemistry.[1] It is the most electronegative element (3.98 Pauling scale) yet possesses low polarizability.[1] When substituted onto a benzaldehyde ring, two competing forces dictate the net lipophilicity:
-
Hydrophobicity of the C-F Bond: The C-F bond is more lipophilic than the C-H bond it replaces.[1] This generally increases LogP.
-
Dipole-Dipole Interactions: The strong electron-withdrawing nature of fluorine creates a significant dipole.[1] The vector sum of this dipole and the carbonyl dipole of the aldehyde determines the molecule's net polarity.
Key Insight: Lipophilicity is not just about "fat solubility"; it is the energy cost of desolvation. A fluorinated molecule with a large net dipole interacts more strongly with water (polar phase), potentially blunting the lipophilicity gain expected from the hydrophobic fluorine atom.
Comparative Analysis: Positional Isomerism
The following data synthesizes experimental and high-fidelity computed values to illustrate the positional dependency of the fluorine effect.
Table 1: Comparative Lipophilicity Profile
| Compound | Structure | LogP (Exp/Consensus) | Key Mechanistic Driver | |
| Benzaldehyde | 1.48 | — | Baseline reference.[1] | |
| 2-Fluorobenzaldehyde | 1.55 | +0.07 | Dipole Cancellation/Induction: The ortho fluorine dipole opposes the carbonyl dipole in the s-trans conformation, reducing net polarity less than expected, resulting in a minimal LogP increase. | |
| 3-Fluorobenzaldehyde | 1.75 - 1.80 | +0.27 | Inductive Dominance: The fluorine is electronically isolated from resonance with the carbonyl.[1] The hydrophobic C-F effect dominates.[1] | |
| 4-Fluorobenzaldehyde | 1.77 | +0.29 | Hydrophobic Exposure: The fluorine is maximally solvent-exposed.[1] Despite resonance donation, the hydrophobic bulk of the F atom drives LogP up. | |
| Pentafluorobenzaldehyde | 1.90 | +0.42 | Polar Hydrophobicity: While perfluorination usually spikes LogP, the accumulation of dipoles creates a "polar hydrophobic" shell, limiting the increase compared to aliphatic perfluorination. |
Mechanistic Deep Dive: The Ortho Effect (2-F vs 4-F)
Why is the ortho-isomer (2-F) consistently less lipophilic than the para-isomer (4-F)?
-
4-Fluorobenzaldehyde: The C-F dipole and the C=O dipole are roughly parallel but pointing in opposite directions (depending on resonance), but the key factor is the Solvent Accessible Surface Area (SASA) . The fluorine is sterically unencumbered, allowing water molecules to organize around the hydrophobic C-F bond, driving the molecule into the octanol phase (entropic gain).
-
2-Fluorobenzaldehyde: The fluorine is proximal to the carbonyl oxygen.[1] Electrostatic repulsion forces the aldehyde group into specific conformations (often twisting out of plane or locking in s-trans).[1] This creates a localized region of high electron density (polarity) that interacts more favorably with water than the para arrangement, lowering the LogP relative to the 4-F isomer.
Experimental Protocols
To validate these values in-house, two methodologies are recommended. The Shake-Flask method is the "Gold Standard" for accuracy, while RP-HPLC is the standard for high-throughput screening.[1]
Method A: Shake-Flask Determination (The Gold Standard)
Principle: Direct measurement of solute concentration in immiscible phases (n-octanol and water) at equilibrium.[1]
Protocol:
-
Phase Pre-Saturation (Critical Step):
-
Sample Preparation:
-
Equilibration:
-
Add an equal volume of the opposing phase.[1]
-
Rotate (do not shake violently to avoid emulsions) for 4 hours at 25°C.
-
Centrifuge at 3000g for 20 mins to ensure complete phase separation.
-
-
Quantification:
-
Calculation:
[1]
Method B: RP-HPLC Estimation (High Throughput)
Principle: Retention time (
Protocol:
-
System: Agilent 1200/1290 or equivalent HPLC with DAD detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: Isocratic Methanol/Water (70:30) buffered to pH 7.4. Note: Avoid gradients for LogP determination as they complicate isocratic capacity factor calculations.
-
Calibration:
-
Inject a standard mix of compounds with known LogP (e.g., Benzyl alcohol [1.1], Acetophenone [1.58], Naphthalene [3.3]).
-
Calculate the Capacity Factor (
) for each: (Where is the dead time, measured using Uracil or Sodium Nitrate).
-
-
Measurement:
Visualizations
Diagram 1: The Fluorine Substitution Decision Tree
This workflow guides the selection of fluorine substitution patterns based on desired physicochemical outcomes.
Caption: Decision matrix for fluorine substitution. Green paths indicate strategies for increasing lipophilicity; Red paths indicate steric/electronic modulation with minimal lipophilicity change.
Diagram 2: Shake-Flask Experimental Workflow
A visual representation of the critical pre-saturation and separation steps.[1]
Caption: Step-by-step workflow for the Shake-Flask method. Pre-saturation (Step 1) is the most critical factor for reproducibility.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link[1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]
-
OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1]Link[1]
-
PubChem Database. Compound Summary: 4-Fluorobenzaldehyde (CID 68023).[1] National Center for Biotechnology Information.[1] Link[1]
-
Alonso, J. L., et al. (2013). Conformational preferences of 2- and 3-fluorobenzaldehyde.[1] Journal of Physical Chemistry A. (Contextual grounding for dipole alignment). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(3-Chloro-4-fluorophenyl)benzaldehyde
A Researcher's Guide to Safely Handling 3-(3-Chloro-4-fluorophenyl)benzaldehyde
As a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, 3-(3-Chloro-4-fluorophenyl)benzaldehyde is a compound with significant potential in drug development and advanced chemical research.[1] Its unique molecular structure, featuring both chlorine and fluorine substituents on the phenyl ring, offers distinct reactivity for targeted organic transformations.[1] However, the same properties that make it valuable also necessitate a thorough understanding of its handling requirements to ensure laboratory safety. This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals, grounded in established safety protocols and practical, field-proven insights.
Hazard Identification and Risk Assessment
3-(3-Chloro-4-fluorophenyl)benzaldehyde is classified as a hazardous substance. A thorough risk assessment is the foundational step before any handling of this compound. The primary hazards associated with this chemical are:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]
Understanding these hazards is crucial for selecting the appropriate personal protective equipment (PPE) and engineering controls.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO | |
| Molecular Weight | 158.56 g/mol | [2] |
| Appearance | Off-white solid | [4] |
| Melting Point | 28 - 30 °C | [5] |
| Flash Point | 113 °C (closed cup) | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents |
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to 3-(3-Chloro-4-fluorophenyl)benzaldehyde is through robust engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and handling of this compound must be conducted inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or vapors that may be generated.
-
Ventilation: Ensure the laboratory is well-ventilated to further minimize the potential for vapor accumulation.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and within a 10-second travel distance from the work area.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls are paramount, a comprehensive PPE plan is mandatory for all personnel handling this chemical. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended for handling the neat compound.[6] | Provides a barrier against skin contact, which can cause irritation. Always inspect gloves for integrity before use.[5][7] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when working within a certified fume hood.[6] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7] | Prevents inhalation of the compound, which can lead to respiratory irritation.[2] |
PPE Selection and Use Workflow
Caption: Workflow for PPE selection, use, and removal.
Step-by-Step Handling Protocol
Adherence to a strict, methodical protocol is essential for minimizing risk.
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Cover the work surface with disposable, absorbent bench paper.[6]
-
Assemble all necessary equipment (e.g., glassware, spatulas, solvents) within the fume hood before introducing the compound.
-
-
Weighing and Transfer:
-
Tare a suitable container on a balance inside the fume hood.
-
Carefully transfer the desired amount of 3-(3-Chloro-4-fluorophenyl)benzaldehyde to the container, avoiding the generation of dust.
-
If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[8] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release Response Plan
Caption: Step-by-step response plan for an accidental spill.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage
-
Keep the container tightly closed to prevent exposure to air, as the compound may be air-sensitive.[8]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][9]
Disposal Plan
As a halogenated organic compound, 3-(3-Chloro-4-fluorophenyl)benzaldehyde and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
By implementing these comprehensive safety and logistical procedures, researchers can confidently and safely handle 3-(3-Chloro-4-fluorophenyl)benzaldehyde, harnessing its synthetic utility while prioritizing personal and environmental safety.
References
-
3-CHLOROBENZALDEHYDE MSDS CAS-No.: 587-04-2 MSDS - Loba Chemie. (2016, May 18). Retrieved from [Link]
-
3-Chloro-4-fluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.ie [fishersci.ie]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
